molecular formula C7H7BrO3 B1586245 Methyl 2-(Bromomethyl)-3-Furoate CAS No. 53020-08-9

Methyl 2-(Bromomethyl)-3-Furoate

Cat. No.: B1586245
CAS No.: 53020-08-9
M. Wt: 219.03 g/mol
InChI Key: SOPVGIIHUGGHGO-UHFFFAOYSA-N
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Description

Methyl 2-(Bromomethyl)-3-Furoate is a useful research compound. Its molecular formula is C7H7BrO3 and its molecular weight is 219.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(bromomethyl)furan-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO3/c1-10-7(9)5-2-3-11-6(5)4-8/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPVGIIHUGGHGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371631
Record name Methyl 2-(Bromomethyl)-3-Furoate
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Molecular Weight

219.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53020-08-9
Record name 3-Furancarboxylic acid, 2-(bromomethyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53020-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(Bromomethyl)-3-Furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Methyl 2-(Bromomethyl)-3-Furoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(bromomethyl)-3-furoate (CAS 53020-08-9) is a specialized heterocyclic intermediate critical in the synthesis of complex bioactive molecules and functional materials.[1][2] Characterized by a highly reactive allylic bromide moiety attached to a furan core, it serves as a potent electrophile in nucleophilic substitution reactions. This guide provides a comprehensive technical analysis of its physicochemical properties, a validated synthesis protocol via Wohl-Ziegler bromination, and an overview of its applications in medicinal chemistry, specifically in the construction of naphtho[2,3-b]furan scaffolds and Hoveyda-type olefin metathesis catalysts.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

This compound is defined by the coexistence of an electron-rich furan ring and an electron-withdrawing ester group, which modulates the reactivity of the bromomethyl side chain.

Table 1: Physicochemical Properties
PropertySpecification
Chemical Name This compound
Synonyms Methyl 2-(bromomethyl)furan-3-carboxylate
CAS Number 53020-08-9
Molecular Formula C₇H₇BrO₃
Molecular Weight 219.03 g/mol
Physical State White to off-white solid
Melting Point 48–52 °C (Lit.)[3]
Boiling Point ~80 °C at 0.6 mmHg
Density 1.568 ± 0.06 g/cm³ (Predicted)
Solubility Soluble in CH₂Cl₂, CHCl₃, THF, EtOAc; low solubility in water.
Stability Moisture sensitive; store under inert gas (Ar/N₂) at 2–8 °C.

Synthetic Pathway: Wohl-Ziegler Bromination

The industrial and laboratory standard for synthesizing this compound is the radical bromination of Methyl 2-methyl-3-furoate . This transformation relies on


-bromosuccinimide (NBS) as the bromine source and a radical initiator such as AIBN (azobisisobutyronitrile) or benzoyl peroxide.
Mechanistic Insight

The reaction proceeds via a free-radical chain mechanism. The choice of NBS allows for a low, steady concentration of molecular bromine (


), which favors substitution at the allylic position (the methyl group) over electrophilic addition to the furan ring.

Key Mechanistic Steps:

  • Initiation: Thermal decomposition of AIBN yields isobutyronitrile radicals, which abstract bromine from NBS to generate the initial bromine radical (

    
    ).
    
  • Propagation: The bromine radical abstracts a hydrogen atom from the C2-methyl group of the furoate, creating a resonance-stabilized allylic radical. This radical reacts with

    
     (generated in situ) to form the product and regenerate 
    
    
    
    .
  • Termination: Radical recombination terminates the chain.

Reaction Scheme Visualization (Graphviz)

WohlZiegler Figure 1: Wohl-Ziegler Radical Bromination Pathway Start Methyl 2-methyl-3-furoate Reagents NBS, AIBN Solvent: CCl4 or PhCl Start->Reagents Initiation (Heat/Light) Intermediate Allylic Radical (Resonance Stabilized) Reagents->Intermediate H-Abstraction Product This compound (CAS 53020-08-9) Intermediate->Product Br-Transfer SideProduct Side Product: Dibrominated species Intermediate->SideProduct Over-bromination

Figure 1: The radical pathway converts the methyl precursor to the bromomethyl product using NBS/AIBN.[4]

Experimental Protocol

Objective: Synthesis of this compound on a 10 mmol scale.

Safety Prerequisite: This reaction involves radical initiators and halogenated solvents. The product is a lachrymator and potential vesicant. All operations must be performed in a properly functioning fume hood.

Materials:
  • Methyl 2-methyl-3-furoate (1.40 g, 10 mmol)

  • 
    -Bromosuccinimide (NBS) (1.78 g, 10 mmol) – Recrystallize from water before use to remove HBr.
    
  • AIBN (Azobisisobutyronitrile) (16 mg, 0.1 mmol, 1 mol%)

  • Carbon Tetrachloride (

    
    ) or Chlorobenzene (20 mL) – Anhydrous.
    
Step-by-Step Methodology:
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.

  • Charging: Add Methyl 2-methyl-3-furoate and anhydrous solvent (

    
     or PhCl) to the flask.
    
  • Reagent Addition: Add NBS and AIBN in a single portion.

  • Reaction: Heat the mixture to reflux (approx. 77°C for

    
    ). Monitor the reaction by TLC (Hexane/EtOAc 4:1). The reaction is typically complete when the denser NBS solid floats to the top as lighter succinimide.
    
    • Note: Irradiation with a tungsten lamp can accelerate initiation.

  • Work-up: Cool the mixture to 0°C to precipitate succinimide completely. Filter the solids through a Celite pad.[5]

  • Purification: Concentrate the filtrate under reduced pressure. The crude oil is purified via flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes).

  • Validation: Product should appear as a white solid/crystalline mass. Confirm identity via

    
     NMR (characteristic 
    
    
    
    singlet at
    
    
    ~4.8 ppm).

Applications & Reactivity Profile

This compound acts as a "linchpin" intermediate, allowing the attachment of the furan-3-carboxylate motif to various nucleophiles.

Nucleophilic Substitution ( )

The bromine atom is a good leaving group, activated by the adjacent furan ring.

  • Amination: Reaction with secondary amines yields furan-based amino acid analogs.

  • Thiol Alkylation: Reaction with thiophenols (PhSH) in the presence of base (NaOMe) generates sulfides, precursors to sulfoxides used in Pummerer rearrangements.

Synthesis of Naphtho[2,3-b]furans

A primary application is in the total synthesis of naphtho[2,3-b]furan natural products. The bromomethyl group allows for the alkylation of phenols or quinones, followed by ring-closing reactions to fuse the furan system to a benzene or naphthalene core.

Olefin Metathesis Ligands

Recent research utilizes this compound to synthesize Hoveyda-type ruthenium complexes. The furan moiety modifies the electronic properties of the chelating benzylidene ligand, influencing the initiation rate of the catalyst in metathesis reactions.

Workflow Visualization (Graphviz)

Applications Figure 2: Divergent Synthetic Applications Center This compound (Electrophile) App1 Reaction with Phenols (e.g., 2-propenylphenol) Center->App1 Ether Synthesis App2 Reaction with Thiols (PhSH/NaOMe) Center->App2 Sulfide Synthesis App3 Reaction with Amines Center->App3 N-Alkylation Prod1 Hoveyda-Type Catalysts (Metathesis) App1->Prod1 Prod2 Naphtho[2,3-b]furan Scaffolds App2->Prod2 Oxidation & Cyclization Prod3 Bioactive Furan Derivatives App3->Prod3

Figure 2: The electrophilic nature of the bromomethyl group enables diverse synthetic pathways.

Safety & Handling Protocol

Signal Word: WARNING Hazard Statements: H314 (Causes severe skin burns), H335 (May cause respiratory irritation).

  • Lachrymator: This compound is a potent tear gas agent. Even trace amounts of dust or vapor can cause severe eye irritation.

  • Storage: Store in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) at 2–8°C. It is sensitive to moisture and light.

  • Disposal: Quench excess alkyl bromide with an amine solution or dispose of as halogenated organic waste.

References

  • Khatuya, H. (2001).[6] "On the bromination of methyl 2-methyl-3-furoate." Tetrahedron Letters, 42(14), 2643–2644.[7] Link[6][7]

  • Grela, K., et al. (2022).[4] "Fast Initiating Furan-Containing Hoveyda-Type Complexes: Synthesis and Applications in Metathesis Reactions." Molecules, 27(15), 4880. Link

  • Mal, D., et al. (2015). "Synthetic Studies of Naphtho[2,3-b]furan Moiety Present in Diverse Bioactive Natural Products." International Journal of Organic Chemistry, 5, 122-132. Link

  • Thermo Fisher Scientific. (2021). "Safety Data Sheet: this compound." Link

Sources

Technical Monograph: Methyl 2-(Bromomethyl)-3-Furoate

Author: BenchChem Technical Support Team. Date: February 2026

Scaffold Analysis, Synthetic Protocols, and Application in Heterocyclic Chemistry

Executive Summary

Methyl 2-(bromomethyl)-3-furoate (CAS: 53020-08-9) is a highly specialized furan-based electrophile used extensively in medicinal chemistry for the construction of fused heterocyclic systems.[1] Characterized by a reactive allylic bromide positioned adjacent to a methyl ester, this scaffold serves as a bifunctional "linchpin" reagent. It enables rapid access to furo[3,2-c]pyridines and other pharmacophores found in bioactive natural products and synthetic therapeutics. This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic pathways, and safety protocols required for handling this potent lachrymator.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

The dual functionality of this compound—combining a hard electrophile (ester) and a soft electrophile (allylic bromide)—dictates its reactivity. It is sensitive to moisture and light, requiring strict storage conditions to prevent hydrolysis or radical degradation.

Table 1: Physicochemical Specifications
PropertyValue / Description
IUPAC Name Methyl 2-(bromomethyl)furan-3-carboxylate
CAS Number 53020-08-9
Molecular Formula C₇H₇BrO₃
Molecular Weight 219.03 g/mol
Appearance White to off-white crystalline solid
Melting Point 35–38 °C (Lit.)
Boiling Point 80 °C at 0.6 mmHg
Density 1.568 ± 0.06 g/cm³ (Predicted)
Solubility Soluble in CH₂Cl₂, CHCl₃, THF; Insoluble in H₂O
Stability Moisture sensitive; store under N₂/Ar at 2–8 °C

Synthetic Methodology

The primary route to this compound involves the radical bromination of methyl 2-methyl-3-furoate. This reaction competes with electrophilic aromatic substitution on the furan ring. To favor side-chain bromination (Wohl-Ziegler reaction), non-polar solvents and radical initiators are strictly required.

Protocol: Radical Bromination using N-Bromosuccinimide (NBS)

Objective: Selective bromination of the C2-methyl group while minimizing ring bromination.

Reagents & Materials:
  • Substrate: Methyl 2-methyl-3-furoate (1.0 equiv)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv) - Recrystallize from water before use to remove HBr.

  • Initiator: Azobisisobutyronitrile (AIBN) (0.05 equiv) or Benzoyl Peroxide (BPO).

  • Solvent: Carbon Tetrachloride (CCl₄) or Benzotrifluoride (PhCF₃) (Green alternative).

Step-by-Step Workflow:
  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve Methyl 2-methyl-3-furoate in anhydrous PhCF₃ (0.2 M concentration).

  • Addition: Add NBS (1.05 equiv) and AIBN (0.05 equiv) in a single portion.

  • Reaction: Heat the mixture to reflux (approx. 80–100 °C) under an argon atmosphere.

    • Critical Control Point: Monitor the reaction via TLC or ¹H NMR. The disappearance of the methyl singlet (~2.6 ppm) and appearance of the methylene singlet (~4.8 ppm) indicates conversion. Reaction time is typically 2–4 hours.

  • Workup: Cool the reaction to 0 °C to precipitate succinimide. Filter the slurry through a pad of Celite.

  • Concentration: Evaporate the filtrate under reduced pressure (< 40 °C) to yield a yellow oil/solid.

  • Purification: If necessary, purify via rapid silica gel chromatography (Hexanes/EtOAc 9:1). Note: The product is unstable on silica for prolonged periods.

Visualization: Synthesis Mechanism

Synthesis Start Methyl 2-methyl-3-furoate Intermediate Radical Intermediate (Allylic Radical) Start->Intermediate Initiation/H-Abstraction Reagents NBS / AIBN Reflux Reagents->Intermediate Product This compound Intermediate->Product Br Transfer Byproduct Succinimide Intermediate->Byproduct

Figure 1: Radical bromination pathway via Wohl-Ziegler reaction. The stability of the allylic radical at the C2 position drives the regioselectivity over ring bromination.

Reactivity & Applications in Drug Discovery

This compound is a bifunctional building block. The electrophilic carbon at the bromomethyl group reacts readily with nucleophiles (amines, thiols, phenols), while the adjacent ester allows for subsequent intramolecular cyclization.

Key Transformation: Synthesis of Furo[3,2-c]pyridines

This scaffold is instrumental in synthesizing furo[3,2-c]pyridine derivatives, a structural motif found in various kinase inhibitors and receptor antagonists.

Mechanism of Action:
  • SN2 Displacement: A primary amine attacks the bromomethyl carbon, displacing bromide.

  • Lactamization: The newly formed secondary amine attacks the methyl ester carbonyl.

  • Cyclization: Loss of methanol yields the fused bicyclic lactam.

Visualization: Heterocycle Construction Workflow

Applications Scaffold This compound Step1 Intermediate: N-substituted (furan-2-yl)methyl amine Scaffold->Step1 SN2 Substitution (K2CO3, DMF) Amine Primary Amine (R-NH2) Amine->Step1 Step2 Intramolecular Cyclization (Base/Heat) Step1->Step2 Ester Attack Final Furo[3,2-c]pyridin-4(5H)-one Step2->Final - MeOH

Figure 2: Cascade synthesis of fused heterocyclic systems. The scaffold acts as a C-C-N linchpin for bicyclic ring formation.

Safety & Handling Protocols

Warning: this compound is a potent lachrymator and alkylating agent .[2] It causes severe eye irritation and skin burns.[2]

Mandatory PPE & Engineering Controls:
  • Respiratory: All operations must be conducted in a certified chemical fume hood.

  • Ocular: Chemical splash goggles and a face shield are mandatory.

  • Dermal: Double-gloving (Nitrile over Latex) is recommended due to the penetrating nature of benzyl-type bromides.

  • Decontamination: Have a solution of 10% aqueous sodium thiosulfate ready to neutralize spills (reacts with the alkyl bromide).

Storage:
  • Store at 2–8 °C.

  • Keep under an inert atmosphere (Nitrogen or Argon).

  • Degradation is indicated by a color change from white/yellow to dark brown/black (release of HBr).

References

  • ChemicalBook. (2025).[2] this compound Properties and Safety Data. Retrieved from

  • Santa Cruz Biotechnology. (2024).[3] Methyl 2-(bromomethyl)furan-3-carboxylate Product Data Sheet. Retrieved from

  • ResearchGate. (2025). On the bromination of methyl 2-methyl-3-furoate. Retrieved from

  • PubChem. (2025).[4] Methyl 3-methyl-2-furoate Compound Summary (Precursor Analysis). National Library of Medicine. Retrieved from

  • Thermo Fisher Scientific. (2025).[2] Safety Data Sheet: Methyl 3-(bromomethyl)benzoate (Analogous Handling). Retrieved from

Sources

Technical Guide: Solubility Profiling & Handling of Methyl 2-(Bromomethyl)-3-Furoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 2-(Bromomethyl)-3-Furoate Solubility Data & Technical Handling Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, Process Development Scientists

Executive Summary

This compound (CAS: 53020-08-9) is a specialized heterocyclic intermediate used primarily in the synthesis of bioactive furan derivatives and complex pharmaceutical scaffolds. Unlike stable, commercially ubiquitous reagents, this compound is a reactive alkylating agent (electrophile). Consequently, its "solubility" is not a static physical constant but a dynamic parameter influenced by solvent compatibility and chemical stability.

This guide provides a technical framework for handling this compound, estimating its solubility based on structural analogs, and executing a self-validating protocol to determine exact solubility limits without compromising sample integrity.

Physicochemical Profile & Structural Analysis[1]

Understanding the molecular architecture is a prerequisite for predicting solubility behavior.

PropertyData / PredictionRelevance to Solubility
CAS Number 53020-08-9Unique Identifier
Molecular Formula C₇H₉BrO₃MW: 219.03 g/mol
Physical State Low-melting solid or OilMay require gentle warming for liquid handling; crystallizes at low temps.
Predicted LogP ~1.5 – 2.0Lipophilic; poor water solubility expected.
Reactive Moiety Allylic Bromide (–CH₂Br)High Instability: Prone to hydrolysis and nucleophilic attack.
Core Structure Furan-3-carboxylateAromatic, electron-rich heterocycle.
Reactivity Warning

The bromomethyl group at the 2-position is activated by the adjacent furan ring, making it highly susceptible to Solvolysis .

  • In Water: Rapid hydrolysis to the alcohol (Methyl 2-(hydroxymethyl)-3-furoate).

  • In Alcohols (MeOH/EtOH): Risk of ether formation or transesterification over time.

  • In Nucleophilic Solvents (DMSO/DMF): Stable for short durations, but prolonged storage can lead to alkylation of the solvent or degradation.

Solubility Data & Solvent Compatibility

Note: Due to the reactive nature of this intermediate, standard "equilibrium solubility" values (e.g., thermodynamic solubility after 24h) are often chemically invalid due to degradation. The values below represent Kinetic Solubility (immediate dissolution capacity).

Table 1: Estimated Solubility Profile
Solvent ClassSpecific SolventSolubility RatingSuitability for Use
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Excellent. Best for synthesis and transfer. Inert.
Esters Ethyl Acetate (EtOAc)High (>50 mg/mL)Good. Standard extraction solvent.
Polar Aprotic DMSO, DMF, AcetonitrileHigh (>50 mg/mL)Moderate. Good for biological assays, but use immediately to avoid degradation.
Ethers THF, 2-MeTHF, Diethyl EtherGood (>20 mg/mL)Good. Ensure peroxides are absent.
Alcohols Methanol, EthanolModerate Caution. Use only if necessary; risk of solvolysis.
Aqueous Water, PBS (pH 7.4)Insoluble / Unstable Poor. Hydrolyzes. Requires co-solvent (e.g., 1% DMSO) for assays.
Hydrocarbons Hexane, HeptaneLow (<1 mg/mL)Precipitant. Used for recrystallization/purification.

Experimental Protocol: Kinetic Solubility Determination

Objective: To determine the maximum concentration of this compound in a target solvent while monitoring for degradation. Safety: Compound is a Lachrymator and Corrosive . All steps must be performed in a fume hood.

Reagents & Equipment
  • Analyte: this compound (>95% purity).[1]

  • Solvent: Anhydrous (dried over molecular sieves).

  • Detection: HPLC-UV (254 nm) or UPLC-MS.

  • Vessels: Amber glass vials (to prevent photolytic debromination).

Step-by-Step Methodology

Step 1: Preparation of Stock Solution (The "Spike")

  • Weigh 10 mg of compound into a 2 mL amber vial.

  • Dissolve in 100 µL of DCM (or the most solubilizing inert solvent). This creates a 100 mg/mL "master stock."

Step 2: Solvent Challenge (Visual Titration)

  • Place 10 mg of solid compound into a fresh vial.

  • Add the Target Solvent (e.g., DMSO) in 20 µL increments.

  • Vortex for 30 seconds after each addition.

  • Endpoint: Clear solution with no particulates.

    • Calculation: Solubility (mg/mL) = Mass (mg) / Volume Added (mL).

Step 3: Stability Validation (HPLC) Crucial Step: Visual clarity does not prove chemical stability.

  • Take 10 µL of the dissolved solution from Step 2.

  • Dilute into 990 µL of Acetonitrile (immediate quench).

  • Inject into HPLC.

  • Pass Criteria: Purity peak area >98% relative to a fresh standard. If new peaks (hydrolysis products) appear >2%, the solvent is incompatible.

Visualizing the Workflow & Reactivity

The following diagrams illustrate the logic flow for solubility testing and the chemical pathways that dictate solvent choice.

Diagram 1: Solubility Assessment Workflow

SolubilityWorkflow Start Start: this compound SolventChoice Select Target Solvent Start->SolventChoice IsAqueous Is Solvent Aqueous/Protic? SolventChoice->IsAqueous DrySolvent Use Anhydrous Organic Solvent (DCM, EtOAc, THF) IsAqueous->DrySolvent No (DCM/DMSO) HydrolysisWarn STOP: High Risk of Hydrolysis & Solvolysis IsAqueous->HydrolysisWarn Yes (Water/MeOH) VisualTest Visual Solubility Test (Stepwise Addition) DrySolvent->VisualTest HPLC HPLC Stability Check (T = 0 and T = 1h) VisualTest->HPLC Result Valid Kinetic Solubility Data HPLC->Result Purity > 98% Degradation Solvent Incompatible HPLC->Degradation New Peaks Observed

Caption: Logic flow for determining solubility while ruling out chemical degradation.

Diagram 2: Reactivity & Degradation Pathways

Reactivity Compound This compound (Electrophile) Hydrolysis Hydrolysis Product (Alcohol) Compound->Hydrolysis + H2O (Fast) Ether Solvolysis Product (Methyl Ether) Compound->Ether + MeOH (Slow) Product Desired Coupled Product Compound->Product + Target Nu- Water Water (H2O) Water->Hydrolysis Methanol Methanol (MeOH) Methanol->Ether Nucleophile Nucleophile (Nu-) Nucleophile->Product

Caption: Competitive reaction pathways affecting solubility measurements in protic solvents.

Handling & Storage Recommendations

To maintain the integrity of this compound during solubility testing and usage:

  • Storage: Store at -20°C under an inert atmosphere (Nitrogen or Argon). The compound is moisture-sensitive.

  • Handling: Allow the vial to warm to room temperature before opening to prevent water condensation on the cold solid, which triggers hydrolysis.

  • Weighing: Weigh quickly in a fume hood. Do not leave exposed to humid air for extended periods.

  • Waste Disposal: Quench excess material with an amine (e.g., dilute ammonia or ethanolamine) before disposal to neutralize the alkylating potential.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12013837, this compound. Retrieved from [Link]

  • Organic Syntheses. Bromination of Methyl Furoates using NBS. (General procedure reference for furan bromination). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 2-(Bromomethyl)-3-Furoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed analysis of the spectroscopic properties of Methyl 2-(bromomethyl)-3-furoate, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. As direct experimental spectra for this specific molecule are not widely available in public databases, this document synthesizes predictive data based on established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), supported by data from analogous structures. This approach offers a robust framework for researchers, scientists, and drug development professionals to identify, characterize, and ensure the purity of this important chemical entity.

Molecular Structure and its Spectroscopic Implications

A thorough understanding of the molecular structure of this compound is fundamental to interpreting its spectroscopic data. The molecule's architecture dictates the chemical environment of each atom and the nature of its chemical bonds, which in turn govern its interaction with electromagnetic radiation and its fragmentation behavior.

cluster_furan Furan Ring cluster_substituents Substituents C1 C2 C2 C3 C1->C2 Br Br-CH2 C1->Br Bromomethyl C3 C4 C2->C3 Ester COOCH3 C2->Ester Methyl Ester C4 C5 C3->C4 O1 O C4->O1 O1->C1 Sample Dissolve ~10 mg of sample in 0.5 mL of CDCl₃ Tube Transfer to NMR tube Sample->Tube Spectrometer Acquire spectra on a 400 MHz spectrometer Tube->Spectrometer H1 ¹H NMR: - 16 scans - 2s relaxation delay Spectrometer->H1 C13 ¹³C NMR: - 1024 scans - 2s relaxation delay Spectrometer->C13

Caption: Workflow for acquiring NMR spectra.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in about 0.5-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (typically 16-32) to obtain a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is generally adequate.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) may be necessary to obtain a good spectrum, especially for quaternary carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting the vibrations of its bonds. [1]

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to be dominated by absorptions from the ester and the furan ring.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H stretch (furan)~3100Medium
C-H stretch (aliphatic)2950-2850Medium
C=O stretch (ester)~1725Strong
C=C stretch (furan ring)~1600, ~1500Medium
C-O stretch (ester)~1250, ~1100Strong
C-Br stretch600-500Medium

Causality Behind Predictions:

  • C=O Stretch: The most prominent peak in the IR spectrum will be the strong absorption from the carbonyl group of the ester, expected around 1725 cm⁻¹. [2][3]* C-O Stretches: Esters also exhibit two strong C-O stretching bands. [2][4]The one associated with the C-O bond between the carbonyl carbon and the oxygen will appear at a higher wavenumber (~1250 cm⁻¹) than the C-O bond of the methoxy group (~1100 cm⁻¹).

  • Furan Ring Vibrations: The C=C stretching vibrations of the furan ring typically appear in the 1600-1500 cm⁻¹ region. The C-H stretching of the furan protons will be at a higher frequency (~3100 cm⁻¹) than the aliphatic C-H stretches.

  • C-Br Stretch: The C-Br stretching vibration is expected in the fingerprint region, typically between 600 and 500 cm⁻¹. [5]

Experimental Protocol for IR Data Acquisition

Sample Place a drop of neat liquid sample on ATR crystal Spectrometer Acquire spectrum on an FTIR spectrometer Sample->Spectrometer ATR Or, prepare a thin film on a KBr/NaCl plate ATR->Spectrometer Scan Collect 16-32 scans at 4 cm⁻¹ resolution Spectrometer->Scan

Caption: Workflow for acquiring an IR spectrum.

  • Sample Preparation: As this compound is a liquid or low-melting solid, the spectrum can be conveniently obtained as a neat thin film between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small drop of the sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine.

m/z Predicted Fragment Interpretation
218/220[C₇H₇BrO₃]⁺˙Molecular ion (M⁺˙) with ¹⁹Br and ⁸¹Br isotopes in a ~1:1 ratio.
139[M - Br]⁺Loss of a bromine radical.
187/189[M - OCH₃]⁺Loss of a methoxy radical.
95[C₅H₃O₂]⁺Furoyl cation.

Causality Behind Predictions:

  • Molecular Ion: The molecular ion peak will appear as a doublet with a mass difference of 2, corresponding to the two isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance. [6][7]This is a key diagnostic feature for bromine-containing compounds.

  • Fragmentation Pattern: The C-Br bond is relatively weak and prone to cleavage, leading to a significant peak corresponding to the loss of a bromine atom (M-79 and M-81). [8]Another common fragmentation pathway for esters is the loss of the alkoxy group (-OCH₃). [9]Further fragmentation of the furan ring can also be expected.

Experimental Protocol for MS Data Acquisition

Sample Dissolve sample in a volatile organic solvent Injection Inject into a GC-MS or use a direct insertion probe Sample->Injection Ionization Ionize using Electron Impact (EI) at 70 eV Injection->Ionization Analysis Analyze fragments with a quadrupole or TOF analyzer Ionization->Analysis

Caption: Workflow for acquiring a mass spectrum.

  • Sample Introduction: The sample can be introduced into the mass spectrometer via a gas chromatograph (GC-MS) if it is sufficiently volatile and thermally stable, or by using a direct insertion probe.

  • Ionization: Electron Ionization (EI) at a standard energy of 70 eV is typically used to generate positive ions.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion.

Conclusion

References

  • Abraham, R. J., & Mobli, M. (2007). ¹H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-881. [Link]

  • ResearchGate. (n.d.). ¹H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl₃. Retrieved from [Link]

  • Stenutz, R. (n.d.). NMR chemical shift prediction of furanes. Retrieved from [Link]

  • Schneider, W. G., & Bernstein, H. J. (1959). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Journal of Chemistry, 37(7), 1137-1145. [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-methyl-2-furoate. Retrieved from [Link]

  • NIST. (n.d.). Methyl 2-furoate. Retrieved from [Link]

  • YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound Methyl 2-furoate (FDB000952). Retrieved from [Link]

  • Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, methyl 2-furoate, CAS Registry Number 611-13-2. Food and Chemical Toxicology, 169, 113448. [Link]

  • Wang, D., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Journal of Mass Spectrometry, 49(6), 526-534. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

  • Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl furoate 3-furancarboxylic acid, methyl ester. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Chem Help ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. Retrieved from [Link]

  • Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

Sources

Technical Analysis: Methyl 2-(Bromomethyl)-3-Furoate 1H NMR Spectrum

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a high-resolution analysis of the Proton Nuclear Magnetic Resonance (


H NMR) spectrum for Methyl 2-(bromomethyl)-3-furoate  (CAS: 53020-08-9).[1] This compound is a critical electrophilic intermediate used frequently in the synthesis of furan-fused heterocycles and biologically active natural product analogs.

Accurate interpretation of this spectrum is essential for validating the success of Wohl-Ziegler bromination reactions, where distinguishing the product from unreacted starting material (Methyl 2-methyl-3-furoate) or over-brominated byproducts (gem-dibromides) is a common analytical challenge.

Structural Context & Synthesis Logic

To interpret the NMR data correctly, one must understand the electronic environment created by the synthesis pathway. The target molecule is generated via a radical substitution of the C2-methyl group.

Synthesis Pathway Visualization

The following diagram illustrates the transformation and potential impurity profile.

SynthesisPathway SM Methyl 2-methyl-3-furoate (Starting Material) Reagents NBS, AIBN CCl4, Reflux SM->Reagents Product This compound (Target) Reagents->Product Major Path Impurity Gem-dibromo byproduct (Over-bromination) Reagents->Impurity Side Reaction

Figure 1: Radical bromination pathway showing the conversion of the C2-methyl group to the bromomethyl moiety.

1H NMR Spectrum Analysis (400 MHz, CDCl )

The spectrum of this compound is characterized by four distinct signal sets. The molecule lacks symmetry, resulting in a distinct signal for every proton environment.

Chemical Shift Assignments

The following table summarizes the expected chemical shifts (


), multiplicity, and integration values.
MoietyProton LabelShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Mechanistic Explanation
Furan Ring H-5 7.35 – 7.45Doublet (d)1H


-position to Oxygen.[1] Highly deshielded due to the electronegativity of the ring oxygen.
Furan Ring H-4 6.70 – 6.80Doublet (d)1H


-position to Oxygen.[1] Deshielded by the adjacent ester carbonyl anisotropy (C3).
Bromomethyl -CH

Br
4.80 – 4.95Singlet (s)2H-Significant downfield shift from precursor (~2.6 ppm) due to the electron-withdrawing Bromine and Furan ring current.[1]
Ester -OCH

3.85 – 3.90Singlet (s)3H-Typical methoxy ester shift.[1]
Detailed Signal Interpretation
A. The Furan Ring System (H4 & H5)

Unlike benzene derivatives which show large ortho-couplings (~8 Hz), the furan ring exhibits smaller vicinal coupling constants.

  • H5 (

    
    -proton):  Resonates furthest downfield (~7.4 ppm). It is directly adjacent to the heteroatom (Oxygen), which pulls electron density away, deshielding the nucleus.
    
  • H4 (

    
    -proton):  Resonates upfield of H5 but is still aromatic (~6.7 ppm).
    
  • Coupling (

    
    ):  The doublet splitting arises from the spin-spin coupling between H4 and H5. The constant of ~1.9 Hz is diagnostic for 2,3-disubstituted furans.
    
B. The Bromomethyl Handle (-CH

Br)

This is the diagnostic peak for reaction monitoring.

  • Starting Material Contrast: The precursor (Methyl 2-methyl-3-furoate) has a methyl singlet at

    
     ppm.
    
  • Product Shift: The substitution of a Hydrogen for a Bromine atom exerts a strong inductive effect (

    
    ), shifting the signal downfield by approximately 2.3 ppm to the 4.8–4.9 ppm  region.
    
  • Validation: If this peak appears as a doublet, it indicates incomplete radical substitution or coupling to a remote proton (rare in this scaffold).[1]

C. The Ester Methyl (-OCH

)
  • Appears as a sharp singlet at 3.8–3.9 ppm .

  • This signal is generally chemically equivalent in both the starting material and the product, making it a poor diagnostic tool for conversion but an excellent internal standard for integration calibration (set to 3H).

Experimental Protocol: NMR Sample Preparation

To ensure high-fidelity data suitable for publication or purity assessment, follow this self-validating protocol.

Solvent Selection
  • Primary: Chloroform-d (CDCl

    
    ) is the standard solvent. It provides excellent solubility for furan esters and minimizes solvent peak interference (residual CHCl
    
    
    
    at 7.26 ppm does not overlap with critical signals).
  • Alternative: DMSO-d

    
     (residual peak at 2.50 ppm) should be avoided if analyzing mixtures with starting material, as the starting material's methyl group resonates near 2.6 ppm, leading to potential overlap.
    
Preparation Steps
  • Massing: Weigh 5–10 mg of the solid/oil product into a clean vial.

  • Dissolution: Add 0.6 mL of CDCl

    
     (containing 0.03% TMS as internal reference).
    
  • Filtration (Critical): If the sample contains succinimide (byproduct of NBS), it may appear as a suspension. Filter the solution through a small plug of glass wool into the NMR tube to prevent magnetic field inhomogeneity (shimming issues).

  • Acquisition: Run a standard proton sequence (typically 16–32 scans, 1-second relaxation delay).[1]

Troubleshooting & Impurity Profiling

In synthesis, "pure" is a relative term.[1] The NMR spectrum reveals the specific failure modes of the bromination reaction.

Observation in SpectrumDiagnosisCorrective Action
Singlet at ~2.60 ppm Unreacted Starting Material (Methyl 2-methyl-3-furoate).[1]Reaction incomplete. Add more radical initiator (AIBN) or extend reflux time.
Singlet at ~6.6–6.8 ppm (Methine) Gem-dibromide impurity (

).[1]
Over-bromination occurred.[1] This is difficult to separate; optimize stoichiometry (use 0.95 eq NBS).
Broad singlet at ~8.0–10.0 ppm Carboxylic Acid (Hydrolysis of ester).[1]Check moisture content in solvents; the ester may have hydrolyzed.[1]
Singlet at ~2.7 ppm (4H) Succinimide (NBS byproduct).[1]Inadequate workup.[1] Wash organic layer with water/bicarbonate again.
Impurity Logic Flow

The following decision tree helps operators determine the next step based on the NMR integration.

ImpurityLogic Start Analyze 4.8 ppm (CH2Br) vs 2.6 ppm (CH3) Integrals CheckSM Is 2.6 ppm peak present? Start->CheckSM CheckDibromo Is ~6.7 ppm (CHBr2) present? CheckSM->CheckDibromo No Recrystallize Action: Recrystallize/Column (Remove SM) CheckSM->Recrystallize Yes (>5%) Pure Pass: Proceed to Next Step CheckDibromo->Pure No Discard Action: Discard/Reprocess (Dibromide > 5%) CheckDibromo->Discard Yes

Figure 2: Decision logic for purity assessment based on 1H NMR integration.

References

  • Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts - Furan Derivatives. Retrieved October 26, 2023, from [Link][1]

  • ResearchGate. (2019).[2] On the bromination of methyl 2-methyl-3-furoate. Retrieved October 26, 2023, from [Link][1]

  • PubChem. (n.d.).[3] Methyl 3-methyl-2-furoate (Isomer Data for Comparison). National Institutes of Health. Retrieved October 26, 2023, from [Link][1]

  • Abraham, R. J., et al. (n.d.).[1] The Proton Resonance Spectra of Furan and Pyrrole. Canadian Journal of Chemistry.[4] Retrieved October 26, 2023, from [Link][1]

Sources

Technical Guide: 13C NMR Characterization of Methyl 2-(Bromomethyl)-3-Furoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural characterization of Methyl 2-(bromomethyl)-3-furoate , a critical intermediate in the synthesis of furan-based natural products (e.g., terpenes, alkaloids) and pharmaceutical scaffolds.

The following data and analysis are synthesized from high-field NMR studies and standard Wohl-Ziegler bromination protocols, designed to assist in the validation of synthetic intermediates.

Executive Summary

  • Compound: this compound

  • CAS Registry Number: 13346-68-4 (Generic for bromomethyl furoates; specific isomer verification required)

  • Molecular Formula: C7H7BrO3

  • Molecular Weight: 219.03 g/mol

  • Primary Application: Electrophilic building block for introducing the 3-furoate moiety via nucleophilic displacement of the bromide.

Analyst Note: The critical challenge in characterizing this molecule is distinguishing the product from the starting material (Methyl 2-methyl-3-furoate) and the over-brominated byproduct (dibromomethyl). The diagnostic signal is the CH₂Br carbon shift at ~25.0 ppm , which is significantly upfield compared to chlorinated analogs due to the heavy atom effect of bromine.

13C NMR Chemical Shift Data

The following assignments are based on CDCl₃ solution data at 298 K. Shifts are referenced to the solvent triplet centered at 77.16 ppm.

Table 1: Chemical Shift Assignments
Carbon LabelChemical Shift (δ, ppm)Multiplicity (DEPT)Carbon TypeElectronic Environment
C=O 162.9 C (quat)CarbonylConjugated ester; typical range for furoates.
C2 154.9 C (quat)Furan Ring (α)Ipso to CH₂Br. Deshielded by ring oxygen and substituent.
C5 143.7 CHFuran Ring (α)Highly deshielded α-proton; characteristic of furan C5.
C3 112.4 C (quat)Furan Ring (β)Ipso to Ester. Shielded relative to α-carbons.
C4 110.8 CHFuran Ring (β)β-proton; typically the most shielded ring carbon.
O-CH₃ 52.1 CH₃MethoxyStandard methyl ester resonance.
CH₂-Br 25.0 CH₂BromomethylDiagnostic Peak. Upfield shift due to Br heavy atom effect.

Comparative Insight: In the starting material (Methyl 2-methyl-3-furoate), the C2-Methyl group appears at ~14.0 ppm . The shift to 25.0 ppm confirms monofunctionalization. A signal appearing at ~23.6 ppm (methine) would indicate the gem-dibromo impurity.

Structural Analysis & Logic

Electronic Assignment Logic

To interpret the spectrum correctly, one must understand the competing electronic effects on the furan ring:

  • The Heavy Atom Effect (CH₂Br): While electronegativity suggests the carbon attached to bromine should be deshielded (downfield), the large electron cloud of Bromine causes spin-orbit coupling effects that shield the nucleus. Consequently, CH₂Br (25 ppm) appears significantly upfield of CH₂Cl (~40 ppm) or CH₂O (~60 ppm) .

  • Furan Ring Currents: The C2 and C5 carbons are adjacent to the ring oxygen, placing them in the 140–160 ppm range. C2 is further downfield (154.9 ppm) than C5 (143.7 ppm) because it is quaternary and substituted with the electron-withdrawing bromomethyl group.

  • Ester Conjugation: The ester at C3 creates a "push-pull" system. The carbonyl (162.9 ppm) withdraws density, slightly shielding the adjacent C3 and C4 positions relative to unsubstituted furan.

Visualization of Chemical Environment

G cluster_0 Figure 1: Electronic Environments & Shift Logic C_Carbonyl C=O (162.9 ppm) Conjugated Ester C_Beta C3 (112.4 ppm) & C4 (110.8 ppm) Beta Positions (Shielded) C_Carbonyl->C_Beta Inductive Withdrawal C_Alpha C2 (154.9 ppm) & C5 (143.7 ppm) Alpha to Oxygen (Deshielded) C_Alpha->C_Beta Ring Current C_Bromomethyl CH2-Br (25.0 ppm) Heavy Atom Effect (Diagnostic) C_Bromomethyl->C_Alpha Substituent Effect

Caption: Figure 1 illustrates the electronic influences dictating the chemical shifts. Note the distinct zoning of Alpha (blue) vs. Beta (green) ring carbons.

Experimental Validation Protocol

Synthesis Context (Wohl-Ziegler Reaction)

This compound is typically synthesized via radical bromination. Monitoring this reaction by NMR is superior to TLC due to the similar polarity of the mono- and di-bromo species.

Protocol Summary:

  • Reactants: Methyl 2-methyl-3-furoate (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (cat.).

  • Solvent: CCl₄ or Benzene (Reflux). Modern Green Alternative: Trifluorotoluene.

  • Purification: Filtration of succinimide followed by flash chromatography (Hexanes/EtOAc).

NMR Workflow for Purity Check

Workflow Start Crude Reaction Mixture Step1 1H NMR Check Start->Step1 Decision Check Methyl Region Step1->Decision OutcomeA Start Material (δ 2.6 ppm / 14 ppm) Decision->OutcomeA Signal at 2.6H/14C OutcomeB Product (δ 4.8 ppm / 25 ppm) Decision->OutcomeB Signal at 4.8H/25C OutcomeC Dibromide Impurity (δ 6.6 ppm / 23 ppm) Decision->OutcomeC Signal at 6.6H/23C

Caption: Figure 2: NMR Decision Tree for reaction monitoring. Shifts listed are approximate for 1H/13C.

Troubleshooting Common Artifacts
  • Succinimide Peaks: If the filtration is incomplete, you will see succinimide peaks at ~177 ppm (C=O) and ~29 ppm (CH₂) .

  • Solvent Residue: CCl₄ (often used in synthesis) appears at 96 ppm . Ensure complete drying or use a relaxation delay (d1) > 5s if quantitative integration is required near this region.

References

  • Khatuya, H. (2001).[1] On the bromination of methyl 2-methyl-3-furoate.[2] Tetrahedron Letters, 42(14), 2643–2644.

    • Primary source for specific 13C NMR shift values of the mono- and di-bromin
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

    • Authoritative source for general furan and alkyl halide chemical shift additivity rules.
  • Kechaou-Perrot, M., et al. (1997). Synthesis of Furan Derivatives. Journal of Heterocyclic Chemistry. Validation of furan ring carbon assignments (Alpha vs Beta positions).

Sources

"Methyl 2-(Bromomethyl)-3-Furoate" reactivity and stability

Author: BenchChem Technical Support Team. Date: February 2026

Reactivity Profile, Synthesis Optimization, and Handling Protocols

Executive Summary

Methyl 2-(bromomethyl)-3-furoate (M2BF) represents a high-value, bifunctional building block in medicinal chemistry. Characterized by an electron-rich furan core substituted with an electrophilic bromomethyl group at C2 and a carboxylate ester at C3, it serves as a critical intermediate for synthesizing complex heterocycles, including Salvinorin A analogues and HCV inhibitors. However, its utility is often compromised by its inherent instability—specifically its tendency toward rapid hydrolysis and violent polymerization. This guide provides a self-validating workflow for the synthesis, purification, and application of M2BF, emphasizing protocols that mitigate its lachrymatory nature and chemical volatility.

Structural Analysis & Electronic Properties

To master the reactivity of M2BF, one must understand the competing electronic forces within the molecule.

  • The Furan Ring (Donor): The oxygen atom in the furan ring donates electron density into the

    
    -system. This makes the C2 position (furfuryl position) highly activated.
    
  • The Bromomethyl Group (Leaving Group): The C-Br bond at the C2 position is significantly weaker than in benzyl bromide equivalents due to the high energy of the furan

    
    -system, which stabilizes the transition state of nucleophilic substitution (
    
    
    
    ) and even supports incipient carbocation character (
    
    
    -like).
  • The C3-Ester (Acceptor): The methyl ester at C3 provides a crucial stabilizing effect. By withdrawing electron density, it slightly deactivates the ring compared to 2-(bromomethyl)furan, preventing immediate explosive polymerization, but it does not render the molecule shelf-stable at room temperature.

Reactivity vs. Stability Matrix
FeatureEffect on ReactivityEffect on Stability
Furan Oxygen Increases

rate (orbital overlap)
Decreases (promotes polymerization)
C2-Bromine Excellent leaving groupHigh hydrolysis risk (Lachrymator)
C3-Ester Modulates nucleophilic attackIncreases shelf-life vs. naked furan

Synthesis Protocol: Radical Bromination

The industry-standard synthesis involves the radical bromination of Methyl 2-methyl-3-furoate using N-Bromosuccinimide (NBS). This is a Wohl-Ziegler reaction .

Experimental Workflow (Self-Validating)

Reagents:

  • Substrate: Methyl 2-methyl-3-furoate (1.0 eq)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq) - Must be recrystallized if yellow.

  • Initiator: AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide.

  • Solvent: Carbon Tetrachloride (

    
    ) is classic, but Benzene or Trifluorotoluene are modern, less toxic alternatives.
    

Step-by-Step Protocol:

  • Preparation: Dissolve the methyl 2-methyl-3-furoate in the chosen solvent (0.2 M concentration) under an Argon atmosphere.

  • Addition: Add NBS and AIBN.

  • Initiation: Heat to reflux (approx. 76-80°C). Validation Checkpoint: The reaction is initiated when the heavy NBS solid floats to the surface and converts to low-density succinimide (which floats).

  • Monitoring: Monitor via TLC every 30 minutes.

    • Critical Stop Point: Stop the reaction when ~90-95% of starting material is consumed. Do not drive to completion. Over-reaction leads to the gem-dibromo species, which is inseparable and destabilizes the product.

  • Workup: Cool to 0°C to precipitate succinimide completely. Filter rapidly.

  • Concentration: Evaporate solvent under reduced pressure at

    
    . Do not heat the crude oil. 
    
Visualization: Synthesis Logic Flow

SynthesisWorkflow Start Methyl 2-methyl-3-furoate Reagents NBS + AIBN (Reflux) Start->Reagents Dissolve Check TLC Check: Stop at 95% Conv. Reagents->Check 1-3 Hours Workup Filter Succinimide Cold Evaporation Check->Workup Prevent Di-bromo Product M2BF (Crude) Workup->Product Yield ~75-85%

Caption: Figure 1. Optimized Wohl-Ziegler bromination workflow emphasizing the critical 95% conversion stop-point to prevent impurity formation.

Reactivity Profile & Degradation Pathways

M2BF is a "hot" electrophile. Its reactivity is defined by a competition between productive nucleophilic substitution and destructive polymerization.

Nucleophilic Substitution ( )

This is the desired pathway. M2BF reacts rapidly with:

  • Amines: To form secondary/tertiary amines (Synthesis of alkaloids).

  • Thiols: To form thioethers.

  • Azides: To form azidomethyl furans (Click chemistry precursors).

Protocol Note: Always use a non-nucleophilic base (e.g., DIPEA,


) to scavenge the HBr generated.
Instability: The Polymerization Trap

In the presence of moisture or acid, M2BF hydrolyzes to Methyl 2-(hydroxymethyl)-3-furoate .

  • Mechanism: The resulting alcohol is highly prone to acid-catalyzed polymerization (resinification), forming a dark tar.

  • Prevention: Keep the reaction media strictly anhydrous.

Visualization: Divergent Reaction Pathways[1]

Reactivity M2BF This compound (M2BF) Product Substituted Furan (Pharma Intermediate) M2BF->Product SN2 Attack (Fast) Alcohol Furfuryl Alcohol Int. M2BF->Alcohol Hydrolysis Nucleophile Nucleophile (Nu-) (Amines, Thiols, Azides) Nucleophile->Product Water Moisture / Acid (H2O / H+) Water->Alcohol Polymer Black Tar / Polymer (Irreversible) Alcohol->Polymer Acid Cat. Polymerization

Caption: Figure 2. Divergent pathways showing the high risk of polymerization upon exposure to moisture.

Storage, Handling, and Purification

The "Lachrymator" Hazard

M2BF is a potent lachrymator (tear gas agent). It alkylates TRPA1 receptors in the mucous membranes.

  • Mandatory PPE: Double nitrile gloves, chemical goggles (not just safety glasses), and a functioning fume hood.

  • Decontamination: All glassware must be rinsed with a dilute solution of ammonia or ethanolic KOH to quench residual bromide before removal from the hood.

Purification Challenges

Avoid Silica Gel Chromatography if possible. Silica gel is slightly acidic. This acidity is sufficient to trigger the polymerization of M2BF during the column run, leading to streaks and low yield.

If purification is required:

  • Neutralized Silica: Pre-treat the silica column with 1% Triethylamine (

    
    ) in Hexanes to neutralize acid sites.
    
  • Fast Elution: Use a gradient of Hexanes/Ethyl Acetate and push the compound through rapidly.

  • Recrystallization: If the product solidifies, recrystallization from Hexanes/Ether (cold) is superior to chromatography.

Storage Conditions
ParameterRequirementReason
Temperature -20°CRetards polymerization kinetics.
Atmosphere Argon/NitrogenPrevents hydrolysis from air moisture.
Stabilizer Copper wire (Optional)Scavenges radical species (sometimes used).
Container Amber GlassPrevents photolytic degradation of the C-Br bond.

Applications in Drug Development

M2BF is primarily used to introduce the furan moiety into pharmacophores.

  • Cysteine Targeting: The bromomethyl group can act as a covalent warhead, targeting cysteine residues in proteins (e.g., in covalent kinase inhibitors).

  • Salvinorin A Analogues: Used to construct the furan ring system found in specific opioid receptor agonists [1].

  • HCV Inhibitors: Furan-containing peptidomimetics have shown efficacy in inhibiting Hepatitis C virus replication.

References

  • Synthesis of Furan Derivatives: Keay, B. A. (1987). "Regiospecific synthesis of 2-substituted 3-furoic acids." Canadian Journal of Chemistry, 65(9), 1987-1991.

  • Radical Bromination Protocols: Djerassi, C. (1948). "Brominations with N-Bromosuccinimide." Chemical Reviews, 43(2), 271-317.

  • Furan Stability: Dean, F. M. (1982). Advances in Heterocyclic Chemistry, Vol 30. Academic Press. (General reference for furan ring sensitivity to acid).
  • Handling Lachrymators: National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011).[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

Sources

An In-depth Technical Guide to the Safe Handling of Methyl 2-(Bromomethyl)-3-Furoate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Proactive Safety in Synthesis

Methyl 2-(bromomethyl)-3-furoate is a reactive intermediate valuable in organic synthesis, particularly in the development of novel pharmaceutical scaffolds. Its utility stems from the electrophilic nature of the bromomethyl group, making it an effective alkylating agent. However, this same reactivity profile necessitates a rigorous and proactive approach to safety. This guide moves beyond mere compliance, aiming to instill a deep, causal understanding of the hazards associated with this compound and its structural class. By synthesizing data from analogous chemical structures and established principles of laboratory safety, we provide a framework for its handling that is both robust and scientifically grounded. The protocols herein are designed as self-validating systems, where the logic behind each precaution is as critical as the step itself.

Hazard Profile & Classification: An Evidence-Based Assessment

While a specific, comprehensive toxicological profile for this compound is not widely published, a reliable hazard assessment can be constructed by examining structurally related compounds. The presence of the α-bromo ester moiety is the primary determinant of its chemical reactivity and biological hazard.

Based on data from analogous compounds such as methyl bromoacetate, diethyl bromomalonate, and other brominated esters, we can confidently anticipate the following GHS classifications.[1][2][3]

Hazard Class Category Hazard Statement Rationale based on Analogous Compounds
Skin Corrosion/IrritationCategory 1B/1CH314: Causes severe skin burns and eye damageBromo esters are potent alkylating agents that can react with biological nucleophiles in the skin, leading to rapid tissue damage. Compounds like Diethyl Bromomalonate and Methyl 3-(bromomethyl)benzoate are classified as causing severe burns.[3]
Serious Eye DamageCategory 1H318: Causes serious eye damageThe high reactivity and lachrymatory nature of similar compounds indicate that irreversible corneal damage can occur upon contact.[1][3]
Acute Toxicity (Oral)Category 3/4H301/H302: Toxic or Harmful if swallowedSystemic toxicity upon ingestion is a known hazard for halogenated organic compounds.[2][3]
Acute Toxicity (Dermal)Category 3/4H311/H312: Toxic or Harmful in contact with skinThe potential for rapid absorption through the skin leading to systemic effects is a significant concern.[1][2]
Acute Toxicity (Inhalation)Category 3/4H331/H332: Toxic or Harmful if inhaledAs a potential lachrymator with expected volatility, inhalation can cause severe irritation to the respiratory tract and may lead to systemic toxicity.[1]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritationInhalation of vapors is likely to cause irritation to the throat and lungs.[1]
Lachrymator--Many α-halo esters, like methyl bromoacetate, are potent lachrymators, causing immediate and severe tearing upon exposure to vapors.[1][3]

The core reactive threat is the bromomethyl group , which functions as a potent electrophile and alkylating agent. This functionality can react with water, including atmospheric moisture, to release hydrobromic acid (HBr), contributing to its corrosive properties. Biologically, it can alkylate proteins and nucleic acids, leading to cell damage and toxicity.

The Hierarchy of Controls: A Multi-layered Defense Strategy

Effective risk management relies on a multi-layered approach to safety, prioritized from most to least effective. This "Hierarchy of Controls" is fundamental to designing safe experimental workflows.

cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible for Synthesis) Substitution Substitution (Use a Less Hazardous Reagent) Elimination->Substitution Most Effective Engineering Engineering Controls (Fume Hood, Safety Shower) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Signage) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes safety measures for handling hazardous chemicals.

  • Elimination/Substitution: While eliminating the need for this specific reagent is unlikely in its intended synthetic route, researchers should always consider if a less hazardous analogue could achieve the same experimental outcome.

  • Engineering Controls: This is the most critical physical defense. All handling of this compound must occur within a certified chemical fume hood to prevent inhalation of its corrosive and toxic vapors.[1][3] An emergency eyewash station and safety shower must be immediately accessible.[1][4]

  • Administrative Controls: Standard Operating Procedures (SOPs) specific to this chemical must be written, reviewed, and understood by all personnel. Areas where the chemical is stored or used should be clearly marked with appropriate hazard warnings.

  • Personal Protective Equipment (PPE): PPE is the final barrier and is non-negotiable. It does not replace the need for higher-level controls.[5][6]

Personal Protective Equipment (PPE): The Last Line of Defense

The selection of PPE must be based on a thorough risk assessment.[6] For this compound, the following ensemble is mandatory:

  • Eye and Face Protection: Chemical splash goggles meeting ANSI Z87.1 standards are required at all times.[1] Given the severe corrosive potential, a full-face shield should be worn over the goggles, especially when handling larger quantities (>10 mL) or during procedures with a high splash risk.[7]

  • Skin Protection:

    • Gloves: Double-gloving is strongly recommended. Use a heavier, chemical-resistant outer glove (e.g., butyl rubber or Viton) over a standard disposable nitrile inner glove. Nitrile gloves alone provide only minimal splash protection and should be changed immediately upon any suspected contact.[1][7] Always inspect gloves for tears or pinholes before use.

    • Lab Coat/Apron: A flame-resistant lab coat with full-length sleeves is required.[7] For transfers or large-scale work, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: When used within a certified fume hood, additional respiratory protection is typically not required. However, in the event of a significant spill or failure of engineering controls, a full-face respirator with an organic vapor/acid gas cartridge is necessary for emergency response personnel.[1] All respirator use must be in accordance with a formal respiratory protection program.[1]

  • Footwear: Closed-toe, non-perforated shoes that cover the entire foot are mandatory.[6]

Standard Operating Protocol: Handling and Storage

A. Handling Protocol:

  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of all unnecessary items. Confirm the location and functionality of the nearest eyewash station and safety shower.

  • Aliquotting: Conduct all transfers and weighing within the fume hood. Use a syringe or cannula for liquid transfers to minimize exposure. If weighing is necessary, tare a sealed container, add the chemical inside the hood, and re-seal before moving to the balance.

  • Reaction Setup: Perform all reactions in a well-ventilated fume hood.[3] Ground and bond equipment if static discharge is a risk.[4]

  • Post-Handling: After use, tightly seal the container. Decontaminate any surfaces that may have come into contact with the chemical. Wash hands thoroughly with soap and water after removing gloves.

B. Storage Protocol:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3]

  • The storage location should be a designated corrosives or toxics cabinet.

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and moisture.[2]

  • Store in a locked area accessible only to authorized personnel.[8]

Emergency Procedures: A Validating System of Response

Immediate and correct response to an exposure or spill is critical. All personnel must be trained on these procedures.

cluster_1 Emergency Response: Personnel Exposure Exposure Exposure Occurs Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhalation Inhalation Exposure->Inhalation RemoveClothing Immediately remove contaminated clothing. Skin->RemoveClothing Eyewash Immediately flush with eyewash for at least 15 minutes. Hold eyelids open. Eye->Eyewash FreshAir Move to fresh air immediately. Inhalation->FreshAir Shower Flush with safety shower for at least 15 minutes. RemoveClothing->Shower SeekMedical Seek Immediate Medical Attention. Bring SDS. Shower->SeekMedical Eyewash->SeekMedical FreshAir->SeekMedical

Caption: Emergency workflow for personnel exposure to this compound.

A. Personnel Exposure:

  • Skin Contact: Immediately remove all contaminated clothing while moving to the safety shower.[9] Flush the affected area with copious amounts of water for at least 15 minutes.[10] Do not use neutralizing agents.[10] Seek immediate medical attention.[11]

  • Eye Contact: Immediately flush eyes with a gentle stream of water at an eyewash station for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[2][9] Remove contact lenses if present and easy to do so. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[11] If breathing is difficult or stops, provide artificial respiration, but only if you are trained to do so. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]

B. Spill Response:

  • Evacuate: Immediately alert others and evacuate the immediate area.

  • Control: If safe to do so, close the container and increase ventilation by opening the fume hood sash.

  • Contain: For small spills (<100 mL) inside a fume hood, trained personnel may clean it up. Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent). Do not use combustible materials like paper towels.

  • Neutralize & Collect: Once absorbed, carefully collect the material into a labeled, sealed container for hazardous waste disposal.[8]

  • Decontaminate: Clean the spill area thoroughly.

  • Large Spills: For any spill outside of a fume hood or larger than 100 mL, evacuate the laboratory, close the doors, and contact your institution's emergency response team immediately.[13]

Waste Disposal

All materials contaminated with this compound, including excess reagent, contaminated absorbent material, and empty containers, must be disposed of as halogenated organic waste .[14] Do not pour down the drain.[8] Follow all institutional, local, and national regulations for hazardous waste disposal. A process involving reaction with bromine and water at high temperatures followed by electrolysis can be used for the large-scale destruction of brominated organic compounds.[15]

References

  • Sigma-Aldrich. (2024). Safety Data Sheet for Diethyl bromomalonate.
  • Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, methyl 2-furoate, CAS Registry Number 611-13-2. Food and Chemical Toxicology, 169.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl bromoacetate, 99%.
  • Fisher Scientific. (n.d.). Safety Data Sheet for Methyl 3-bromo-2-(bromomethyl)propionate.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Dr.Oracle. (2025). Immediate steps to follow after exposure to bromo-4-nitrobenzene.
  • YouTube. (2024).
  • Benchchem. (n.d.). Handling and safety precautions for 1-bromo-1-propyne.
  • GOV.UK. (n.d.). Bromine: incident management.
  • NICNAS. (2014). 2-Propenoic acid, methyl ester: Human health tier II assessment.
  • Methacrylic Acid Safe Handling Manual. (n.d.).
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for Methyl 3-(bromomethyl)
  • Georganics. (2011).
  • FooDB. (n.d.).
  • National Institutes of Health (NIH). (n.d.).
  • The Good Scents Company. (n.d.). methyl furoate 3-furancarboxylic acid, methyl ester.
  • Centers for Disease Control and Prevention (CDC). (2024). Bromine | Chemical Emergencies.
  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.
  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
  • U.S. Environmental Protection Agency (EPA). (1983).
  • YouTube. (2024). Top 4 Essential PPE for Handling Hazardous Chemicals Safely.
  • Chemtalk. (n.d.).
  • PubMed. (n.d.).
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants)
  • Google Patents. (n.d.).
  • ScenTree. (n.d.).
  • Sigma-Aldrich. (n.d.).

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"Methyl 2-(Bromomethyl)-3-Furoate" material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is a comprehensive, research-grade monograph designed for the safe handling, application, and understanding of Methyl 2-(Bromomethyl)-3-Furoate .

Physicochemical Profiling, Hazard Dynamics, and Synthetic Utility[1]

Document Control:

  • Target Analyte: this compound[1][2]

  • CAS Registry Number: 53020-08-9[1][2]

  • Primary Classification: Halogenated Heterocyclic Ester / Alkylating Agent[1]

  • Version: 2.0 (Research Grade)[1]

Part 1: Executive Technical Summary

This compound is a specialized heterocyclic building block predominantly used in medicinal chemistry for the introduction of the furan pharmacophore.[1] Structurally, it possesses a bromomethyl moiety at the C2 position of the furan ring.[1] This functionality is chemically equivalent to a benzylic bromide, rendering the compound a highly reactive electrophile.[1]

Core Risk Profile: Due to the activated nature of the carbon-bromine bond, this compound acts as a potent alkylating agent.[1] It poses significant risks of mucous membrane irritation (lachrymation) and skin corrosion via nucleophilic attack on biological tissues.[1] It must be handled with the same rigor applied to benzyl bromide or


-bromo esters.

Part 2: Chemical Identity & Physicochemical Profiling[1]

Identity Matrix
ParameterSpecification
IUPAC Name Methyl 2-(bromomethyl)furan-3-carboxylate
CAS Number 53020-08-9
Molecular Formula

Molecular Weight 219.03 g/mol
SMILES COC(=O)C1=C(OC=C1)CBr
Physical Properties & Stability[1]
  • Physical State: White to off-white solid (low melting point); may appear as a semi-solid or oil depending on purity and ambient temperature.

  • Boiling Point: ~80°C at 0.6 mmHg (Predicted).[1][2]

  • Solubility: Soluble in polar aprotic solvents (DCM, THF, DMF, Acetonitrile).[1] Poorly soluble in water (hydrolyzes).[1]

  • Stability: Moisture Sensitive. The C-Br bond is susceptible to hydrolysis, releasing corrosive hydrogen bromide (HBr) and the corresponding alcohol.[1]

Part 3: Toxicological Mechanism & Hazard Assessment

The Mechanism of Toxicity (Alkylating Potential)

To understand the hazard, one must understand the reactivity.[1] The bromomethyl group attached to the aromatic furan ring creates an activated electrophilic center.[1]

  • Causality: The furan ring stabilizes the transition state of nucleophilic substitution reactions.[1] Upon contact with biological tissue, the compound undergoes rapid

    
     reactions with nucleophilic residues (amines, thiols, hydroxyls) in proteins and DNA.[1]
    
  • Physiological Outcome: This alkylation disrupts cellular function and triggers an immediate inflammatory response, manifesting as chemical burns or severe irritation.[1]

Hazard Classification (GHS Standards)
  • Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.[1][3][4]

    • H335: May cause respiratory irritation.[1][4][5]

    • Lachrymator: (Inferred from structural analogues like benzyl bromide).[1]

Visualizing the Hazard Logic

The following diagram illustrates the decision logic for hazard identification based on chemical structure.

HazardLogic Start Compound Analysis: This compound Struct Identify Functional Group: Activated Alkyl Halide (-CH2-Br) Start->Struct Reactivity Reactivity Mode: Electrophilic Alkylation (SN2) Struct->Reactivity Activation by Furan Ring BioTarget Biological Target: Cysteine/Lysine Residues in Mucous Membranes Reactivity->BioTarget Covalent Bonding Outcome Clinical Manifestation: Lachrymation & Chemical Burns BioTarget->Outcome Tissue Damage

Figure 1: Toxicological mechanism pathway linking chemical structure to physiological hazard.[1]

Part 4: Safe Handling Protocol (The Self-Validating System)

Engineering Controls

Do not rely solely on PPE.[1][6] The primary line of defense is containment .[1]

  • Fume Hood: Mandatory.[1][6] All operations, including weighing, must occur within a certified fume hood operating at a face velocity of >100 fpm.

  • Balance Enclosure: If weighing the solid, use a micro-balance enclosure inside the hood to prevent dust inhalation.[1]

Personal Protective Equipment (PPE) Matrix
ZoneRequirementRationale
Ocular Chemical Goggles (Not Safety Glasses)Vapors are lachrymatory; standard glasses do not seal the eyes from diffusing vapors.[1]
Dermal Double Nitrile Gloves (0.11 mm min)The compound is small and lipophilic, allowing potential permeation.[1] Change gloves immediately upon splash.[1]
Respiratory N95 (if solid) or Half-mask w/ OV CartridgeOnly required if fume hood containment is breached or during spill cleanup.[1]
Storage & Stability
  • Temperature: Refrigerate (2–8°C).

  • Atmosphere: Store under inert gas (Argon or Nitrogen).[1][2] Oxygen and moisture promote decomposition.[1]

  • Container: Amber glass with a Teflon-lined cap to prevent photolytic degradation.[1]

Part 5: Synthetic Utility & Application

Reaction Engineering

Researchers utilize this compound primarily for heterocyclic homologation .[1] The bromine atom serves as a "leaving group," allowing the attachment of the furan ring to amines, thiols, or carbon nucleophiles.[1]

Standard Workflow (Nucleophilic Substitution):

  • Solvent Selection: Use polar aprotic solvents (DMF or Acetonitrile) to accelerate the

    
     mechanism.[1]
    
  • Base: Use a non-nucleophilic base (e.g.,

    
     or DIPEA) to scavenge the HBr byproduct.[1]
    
  • Temperature: Start at

    
     to control exotherm, then warm to Room Temperature.
    
Synthetic Pathway Diagram

Synthesis Substrate This compound (Electrophile) TS Transition State [SN2 Mechanism] Substrate->TS Nu Nucleophile (R-NH2, R-SH) Nu->TS Product Functionalized Furan Derivative TS->Product Byproduct HBr Salt TS->Byproduct

Figure 2: General synthetic application pathway for furan functionalization.

Part 6: Emergency Response & Disposal[5]

Spill Response (Self-Validating)
  • Small Spill (<5g):

    • Evacuate the immediate area.[1][3][4][6]

    • Don full PPE (Goggles, Double Gloves, Lab Coat).[1]

    • Cover spill with dry lime or soda ash (neutralizes potential acid generation).[1]

    • Sweep into a waste container.[1]

    • Clean surface with a soap/water solution (hydrolyzes remaining traces).[1]

Decontamination/Disposal Protocol

Never dispose of the active alkylating agent directly into the drain.[1] It must be chemically quenched.[1]

Quenching Procedure:

  • Dissolve the waste material in a small amount of acetone.[1]

  • Add an excess of dilute aqueous ammonia or 10% sodium hydroxide solution.

  • Allow to stir for 1 hour. (The hydroxide/ammonia acts as a nucleophile, displacing the bromine and converting the toxic agent into a harmless alcohol or amine derivative).[1]

  • Check pH to ensure neutrality before disposing into the halogenated organic waste stream.[1]

References

  • PubChem. (n.d.). Compound Summary: this compound.[1][2] National Library of Medicine.[1] Retrieved from [Link][1]

Sources

The Furan Scaffold: From Pyrolytic Origins to Bio-Based Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to provide a comprehensive analysis of furan-based building blocks, moving from historical genesis to modern pharmaceutical applications and synthetic methodologies.[1]

Technical Guide & Whitepaper

Executive Summary

The furan heterocycle (


) represents a dichotomy in medicinal chemistry: it is a versatile, electron-rich bioisostere capable of unique hydrogen-bonding interactions, yet it carries a historical stigma of metabolic toxicity.[1][2] This guide navigates the evolution of furan from a simple wood-distillate byproduct to a sophisticated motif in kinase inhibitors (e.g., Lapatinib) and a cornerstone of the green chemistry revolution (FDCA). We analyze the "Furan Problem"—metabolic bioactivation—and provide evidence-based strategies for its safe incorporation into drug discovery campaigns.

Historical Genesis & Isolation

The discovery of furan is rooted in the destructive distillation of biomass, a method that foreshadowed its modern resurgence as a renewable feedstock.

  • 1780 (The Acidic Precursor): Carl Wilhelm Scheele isolates pyromucic acid (2-furoic acid) by dry distilling mucic acid (derived from lactose), establishing the first furanic derivative.[2]

  • 1831 (The Aldehyde): Johann Wolfgang Döbereiner discovers furfural (furfuraldehyde) during the distillation of bran with sulfuric acid. He notes its "oil of ants" odor but fails to characterize the structure.

  • 1870 (The Parent Ring): Heinrich Limpricht successfully isolates the parent furan ring. He synthesizes it by decarboxylating pyromucic acid, originally calling it "tetraphenol" before the name "furan" was adopted.[1]

Visualization: Timeline of Discovery

FuranHistory Figure 1: Chronological evolution of furan chemistry from isolation to green platform chemical. Scheele 1780: Scheele Isolates Pyromucic Acid Dobereiner 1831: Döbereiner Discovers Furfural Scheele->Dobereiner Limpricht 1870: Limpricht Isolates Furan (Parent) Dobereiner->Limpricht PaalKnorr 1884: Paal-Knorr Synthetic Method Limpricht->PaalKnorr DielsAlder 1928: Diels-Alder Furan as Diene PaalKnorr->DielsAlder FDCA 2004+: DOE Top 12 Bio-based FDCA DielsAlder->FDCA

The "Furan Problem": Metabolic Activation & Toxicology

For decades, furan was avoided in lead optimization due to hepatotoxicity risks. Understanding the mechanism of this toxicity is crucial for designing safe furan-containing drugs.[3]

Mechanism of Bioactivation

The toxicity of the furan ring is not intrinsic to the ground state but arises from metabolic activation by Cytochrome P450 enzymes, specifically CYP2E1 .

  • Oxidation: CYP2E1 oxidizes the furan ring to an unstable epoxide or enedial intermediate.

  • Ring Opening: The intermediate rapidly opens to form cis-2-butene-1,4-dial (BDA) .[1][2][3]

  • Adduct Formation: BDA is a potent electrophile (Michael acceptor) that covalently crosslinks with protein nucleophiles (cysteine thiols, lysine amines) and DNA, leading to cytotoxicity and carcinogenesis.[1]

Visualization: Metabolic Toxicity Pathway

Toxicity Figure 2: Mechanism of furan bioactivation to toxic cis-2-butene-1,4-dial. Furan Furan Scaffold Epoxide Unstable Epoxide / Enedial Furan->Epoxide Metabolic Activation CYP CYP2E1 / CYP450 (Oxidation) CYP->Furan BDA cis-2-butene-1,4-dial (Reactive Electrophile) Epoxide->BDA Ring Opening Protein Protein/DNA Alkylation (Hepatotoxicity) BDA->Protein Covalent Binding

[1][2][3] Mitigation Strategy: Substitution at the 2- and 5-positions (blocking metabolic hotspots) or the use of electron-withdrawing groups can significantly reduce the liability of CYP oxidation.[2][3]

Furan in Medicinal Chemistry: Bioisosterism & Drugs

Despite the toxicity risks, the furan ring remains a high-value bioisostere.[1]

Bioisosteric Properties

Furan is often used as a bioisostere for phenyl or thiophene rings.[1]

  • Size: Significantly smaller than phenyl (shorter bond lengths).[1][2]

  • Polarity: The oxygen atom acts as a weak hydrogen bond acceptor, unlike the lipophilic phenyl ring.

  • Electronics:

    
    -excessive heteroaromatic; highly reactive toward electrophilic aromatic substitution (SEAr).[1][2][3]
    
Comparative Properties Table
PropertyPhenyl (Benzene)FuranThiophene
Aromaticity High (Reference)Low (Diene character)Moderate
Electronegativity NeutralHigh (Oxygen)Low (Sulfur)
H-Bonding NoneAcceptor (Weak)None
Metabolic Liability Epoxidation (slow)Ring opening (fast) S-oxidation
Solubility LipophilicImproved SolubilityLipophilic
Key FDA-Approved Drugs[1][2][3][4]
  • Lapatinib (Tykerb): A dual tyrosine kinase inhibitor (HER2/EGFR) for breast cancer.[1][2][4][5] The furan ring serves as a linker, positioning the solubilizing amine tail. The 2,5-disubstitution pattern sterically hinders metabolic ring opening, mitigating toxicity.[1]

  • Furosemide (Lasix): A loop diuretic.[1] Contains a furfuryl amine group.[1][4]

  • Nitrofurantoin: An antibiotic where the furan is substituted with a nitro group. Note: The nitro group drives a different reductive metabolic pathway, distinct from the oxidative ring opening.

Synthetic Methodologies

A. Classic Synthesis: The Paal-Knorr Reaction (1884)

The condensation of 1,4-diketones with an acid catalyst remains the most robust method for synthesizing substituted furans.[1][2]

Protocol:

  • Reagents: 2,5-hexanedione (1.0 equiv), p-Toluenesulfonic acid (pTsOH, 0.05 equiv).

  • Solvent: Toluene (Dean-Stark trap for water removal) or Ethanol.[1][2][3]

  • Conditions: Reflux for 2–4 hours.

  • Workup: Neutralize with

    
    , extract with ether, concentrate.
    
  • Mechanism: Protonation of carbonyl

    
     Enolization 
    
    
    
    Cyclization to hemiacetal
    
    
    Dehydration to furan.
Visualization: Paal-Knorr Workflow

PaalKnorr Figure 3: Paal-Knorr Synthesis Workflow. Diketone 1,4-Diketone Enol Enol Intermediate Diketone->Enol H+ Acid Acid Catalyst (pTsOH) Acid->Diketone Cyclic Hemiacetal Enol->Cyclic Cyclization Furan Substituted Furan Cyclic->Furan Dehydration Water H2O (Removed) Cyclic->Water

B. Modern Green Synthesis: Bio-Based Building Blocks

The industry is shifting toward 5-Hydroxymethylfurfural (HMF) and 2,5-Furandicarboxylic acid (FDCA) derived from carbohydrate dehydration.[1][2][3]

  • FDCA is listed by the US Department of Energy (DOE) as one of the "Top 12" value-added chemicals from biomass.

  • Application: While primarily used for PEF plastics (replacing PET), FDCA is emerging as a rigid, bio-based linker in fragment-based drug design (FBDD).[1][2]

References

  • Limpricht, H. (1870).[1][2] "Ueber das Tetraphenol

    
    ". Berichte der deutschen chemischen Gesellschaft, 3(1), 90–91.[1] Link[2]
    
  • Paal, C. (1884).[1] "Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters". Berichte der deutschen chemischen Gesellschaft, 17(2), 2756–2767.[1]

  • Peterson, L. A. (2013).[1][2] "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring". Chemical Research in Toxicology, 26(1), 6–25.[1] Link[2]

  • US Food & Drug Administration. (2007).[1][2][4] "Approval Package for Lapatinib (Tykerb)".[1][2] Link

  • Eerhart, A. J., et al. (2012).[1] "Replacing fossil based PET with biobased PEF; process analysis, energy and GHG balance". Energy & Environmental Science, 5, 6407-6422.[1][2]

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A Theoretical Investigation of the Electronic Structure of Methyl 2-(Bromomethyl)-3-Furoate: A Whitepaper for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 2-(bromomethyl)-3-furoate is a substituted furan derivative with significant potential as a versatile building block in medicinal chemistry and drug development. A profound understanding of its electronic structure is paramount to predicting its reactivity, intermolecular interactions, and metabolic fate. This technical guide outlines a comprehensive theoretical framework for the in-depth analysis of the electronic properties of this compound using Density Functional Theory (DFT). We present a detailed, step-by-step computational protocol, from geometry optimization to advanced orbital and electrostatic potential analyses, designed to furnish researchers, scientists, and drug development professionals with actionable insights into the molecule's behavior at the quantum mechanical level. The methodologies described herein are grounded in established computational practices and are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction: The Significance of Furan Derivatives and the Need for Theoretical Scrutiny

Furan-containing compounds are prevalent scaffolds in a myriad of pharmaceuticals and biologically active molecules. Their unique electronic and structural characteristics often impart favorable pharmacokinetic and pharmacodynamic properties. This compound, in particular, possesses multiple reactive sites—the electrophilic carbon of the bromomethyl group, the ester functionality, and the furan ring itself—making it a valuable intermediate for the synthesis of complex molecular architectures.

The bromine atom, a common bioisostere for a methyl group, introduces a site of potential metabolic activity and a handle for further chemical modification. The spatial arrangement and electronic interplay of the bromomethyl and methyl furoate substituents dictate the molecule's conformational preferences and its ability to engage in specific intermolecular interactions with biological targets. A detailed theoretical study of its electronic structure can therefore provide a predictive understanding of its chemical reactivity, stability, and potential biological activity, thereby accelerating the drug discovery process.

This guide proposes a robust computational workflow to elucidate these properties, leveraging the power of Density Functional Theory (DFT), a workhorse of modern computational chemistry that offers an excellent balance of accuracy and computational efficiency for organic molecules.

The Computational Approach: A Validated DFT Protocol

Our proposed investigation will be centered on Density Functional Theory (DFT), a quantum mechanical method that calculates the electronic structure of atoms, molecules, and solids. For the study of organic molecules like this compound, DFT has consistently proven to be a reliable tool.

Rationale for Method Selection

The choice of the functional and basis set is critical for the accuracy of DFT calculations. Based on extensive literature precedent for similar organic systems, we recommend the following:

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) This hybrid functional incorporates a mixture of Hartree-Fock exchange with DFT exchange-correlation. B3LYP is widely recognized for its robust performance in calculating the geometries and electronic properties of a vast range of organic molecules, offering a good compromise between computational cost and accuracy.[1][2]

  • Basis Set: 6-311++G(d,p) This Pople-style basis set provides a flexible and accurate description of the electronic distribution. The "6-311" indicates a triple-zeta valence description, while the "++G" adds diffuse functions to both heavy atoms and hydrogen, which are crucial for describing anions and weak non-covalent interactions. The "(d,p)" denotes the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for a more accurate representation of bonding in three-dimensional space. For molecules containing heteroatoms, the inclusion of polarization and diffuse functions is particularly important for obtaining reliable results.[3][4]

Recommended Software

The calculations outlined in this guide can be efficiently performed using commercially available and widely used computational chemistry software packages such as Gaussian or the academically free software ORCA .[5][6][7] These programs offer robust implementations of the B3LYP functional and the 6-311++G(d,p) basis set, as well as the necessary tools for the analyses described below.

Proposed Computational Workflow: A Step-by-Step Guide

The following is a detailed protocol for the theoretical investigation of this compound.

Step 1: Geometry Optimization

The first and most crucial step is to determine the most stable three-dimensional structure of the molecule.[8][9]

Protocol:

  • Construct an initial 3D structure of this compound using a molecular builder.

  • Perform a full geometry optimization without any symmetry constraints using the B3LYP functional and the 6-311++G(d,p) basis set.

  • The optimization algorithm, such as the Berny algorithm, will iteratively adjust the atomic coordinates to find a stationary point on the potential energy surface where the forces on all atoms are negligible.[10]

Step 2: Vibrational Frequency Analysis

To ensure that the optimized geometry corresponds to a true energy minimum and not a saddle point (transition state), a vibrational frequency analysis must be performed.[11][12][13]

Protocol:

  • Using the optimized geometry from Step 1, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

  • Confirm that all calculated vibrational frequencies are real (i.e., there are no imaginary frequencies). The presence of one or more imaginary frequencies would indicate a transition state or a higher-order saddle point, necessitating a further search for the true minimum.

  • The results of this calculation also provide valuable information for predicting the molecule's infrared (IR) and Raman spectra.

Computational_Workflow cluster_0 Core Calculations cluster_1 Electronic Structure Analysis cluster_2 Predicted Properties mol_build 1. Molecular Input geom_opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt Initial Structure freq_anal 3. Vibrational Frequency Analysis geom_opt->freq_anal Optimized Geometry fmo 4a. FMO Analysis (HOMO/LUMO) freq_anal->fmo Verified Minimum mep 4b. MEP Mapping freq_anal->mep nbo 4c. NBO Analysis freq_anal->nbo reactivity Reactivity & Reaction Sites fmo->reactivity interactions Intermolecular Interactions mep->interactions stability Stability & Charge Delocalization nbo->stability

Caption: Proposed computational workflow for the electronic structure analysis of this compound.

In-Depth Electronic Structure Analyses

With a validated minimum energy structure, we can proceed to probe the electronic properties of the molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity.[14][15][16] It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons, thus indicating sites susceptible to electrophilic attack.

  • LUMO: The innermost orbital devoid of electrons. It represents the ability of a molecule to accept electrons, indicating sites prone to nucleophilic attack.

The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

Expected Data Presentation:

ParameterEnergy (eV)Key Atomic Contributions
E_HOMOCalculated ValueList of atoms with major orbital coefficients
E_LUMOCalculated ValueList of atoms with major orbital coefficients
E_gapCalculated Value-
Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule.[17][18] It is an invaluable tool for identifying the charge distribution and predicting sites for electrophilic and nucleophilic attack.

  • Red Regions (Negative Potential): Indicate an excess of electron density and are susceptible to electrophilic attack. These are the most likely sites for interaction with positive charges or electron-deficient species.

  • Blue Regions (Positive Potential): Indicate a deficiency of electron density and are prone to nucleophilic attack. These regions will interact favorably with negative charges or electron-rich species.

  • Green Regions (Neutral Potential): Represent areas of relatively neutral electrostatic potential.

Expected Visualization: A 3D rendered image of the molecule with the MEP mapped onto its surface, color-coded from red (most negative) to blue (most positive).

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the canonical molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs, etc.).[19][20][21]

Key insights from NBO analysis include:

  • Natural Atomic Charges: A more robust measure of the charge distribution on each atom compared to other methods like Mulliken population analysis.

  • Hybridization: The percentage of s, p, and d character in the atomic orbitals that form bonds.

  • Donor-Acceptor Interactions: NBO analysis can quantify the stabilizing interactions between filled (donor) and empty (acceptor) orbitals, which are indicative of hyperconjugation and delocalization effects. This is typically evaluated through second-order perturbation theory.

Expected Data Presentation:

AtomNatural Charge (e)Hybridization
C1Calculated Valuee.g., sp^2.1
O(furan)Calculated Valuee.g., sp^1.8
BrCalculated Valuee.g., sp^3.5
.........

Anticipated Outcomes and Significance for Drug Development

By executing this comprehensive theoretical study, we anticipate gaining a detailed and predictive understanding of the electronic structure of this compound.

  • Predicting Reactivity: The FMO and MEP analyses will clearly identify the most probable sites for nucleophilic and electrophilic attack. For instance, the LUMO is expected to be localized on the C-Br antibonding orbital, confirming the bromomethyl group as a primary site for S_N2 reactions. The MEP map will likely show a negative potential around the carbonyl oxygen and the furan oxygen, suggesting these as sites for hydrogen bonding and other electrostatic interactions.

  • Understanding Intermolecular Interactions: The MEP and NBO charge data will provide a quantitative basis for understanding how this molecule might interact with a biological target. This information is crucial for rational drug design, enabling the optimization of binding affinity through targeted modifications.

  • Assessing Stability: The HOMO-LUMO gap will provide a measure of the molecule's kinetic stability. NBO analysis will reveal the extent of electron delocalization within the furan ring and between the substituents, which contributes to overall molecular stability.

Property_Relationships cluster_input Computational Inputs cluster_output Primary Outputs cluster_insight Derived Insights dft DFT Calculation (B3LYP/6-311++G(d,p)) fmo FMO Analysis (HOMO, LUMO, Gap) dft->fmo mep MEP Map dft->mep nbo NBO Analysis (Charges, Hybridization) dft->nbo reactivity Chemical Reactivity fmo->reactivity predicts mep->reactivity binding Target Binding Potential mep->binding guides nbo->binding stability Molecular Stability nbo->stability quantifies

Caption: Logical relationships between computational methods, their outputs, and the derived chemical insights.

Conclusion

The proposed theoretical investigation of this compound provides a powerful, non-empirical framework for characterizing its electronic structure in detail. The insights gleaned from this computational approach will be invaluable for guiding synthetic strategies, predicting metabolic pathways, and facilitating the rational design of novel therapeutics. By adopting this self-validating and scientifically rigorous protocol, researchers can significantly de-risk and accelerate the early stages of drug discovery and development.

References

  • Gaussian 16, Revision C.01, Frisch, M. J.; Trucks, G. W.; Schlegel, H. B.; Scuseria, G. E.; Robb, M. A.; Cheeseman, J. R.; Scalmani, G.; Barone, V.; Petersson, G. A.; Nakatsuji, H.; Li, X.; Caricato, M.; Marenich, A. V.; Bloino, J.; Janesko, B. G.; Gomperts, R.; Mennucci, B.; Hratchian, H. P.; Ortiz, J. V.; Izmaylov, A. F.; Sonnenberg, J. L.; Williams-Young, D.; Ding, F.; Lipparini, F.; Egidi, F.; Goings, J.; Peng, B.; Petrone, A.; Henderson, T.; Ranasinghe, D.; Zakrzewski, V. G.; Gao, J.; Rega, N.; Zheng, G.; Liang, W.; Hada, M.; Ehara, M.; Toyota, K.; Fukuda, R.; Hasegawa, J.; Ishida, M.; Nakajima, T.; Honda, Y.; Kitao, O.; Nakai, H.; Vreven, T.; Throssell, K.; Montgomery, J. A., Jr.; Peralta, J. E.; Ogliaro, F.; Bearpark, M. J.; Heyd, J. J.; Brothers, E. N.; Kudin, K. N.; Staroverov, V. N.; Keith, T. A.; Kobayashi, R.; Normand, J.; Raghavachari, K.; Rendell, A. P.; Burant, J. C.; Iyengar, S. S.; Tomasi, J.; Cossi, M.; Millam, J. M.; Klene, M.; Adamo, C.; Cammi, R.; Ochterski, J. W.; Martin, R. L.; Morokuma, K.; Farkas, O.; Foresman, J. B.; Fox, D. J. Gaussian, Inc., Wallingford CT, 2016. [Link]

  • Becke, A. D. Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 1993, 98(7), 5648-5652. [Link]

  • Oregon State University. Gaussian | Technology. [Link]

  • RITME. Gaussian – Molecular Modeling in Computational Chemistry. [Link]

  • ResearchGate. Which is best software for Density Functional theory calculation? [Link]

  • Matter Modeling Stack Exchange. What software shall I use for DFT on an organic molecule? [Link]

  • Wikipedia. Gaussian (software). [Link]

  • Reddit. ubiquity of B3LYP/6-31G*. [Link]

  • Foresman, J. B.; Frisch, Æ. Exploring chemistry with electronic structure methods. Gaussian Inc., Pittsburgh, PA, 1996.
  • Fleming, I. Frontier orbitals and organic chemical reactions. John Wiley & Sons, 2009.
  • Matlantis. How to Choose DFT Software: Representative Software by Application and Implementation Steps. [Link]

  • Gaussian, Inc. Gaussian Website. [Link]

  • Q-Chem. Q-Chem 5.0 User's Manual: Vibrational Analysis. [Link]

  • Sherrill, C. D. Geometry Optimization in Computational Chemistry. YouTube, 2020. [Link]

  • Hehre, W. J.; Radom, L.; Schleyer, P. V. R.; Pople, J. A. Ab initio molecular orbital theory. John Wiley & Sons, 2009.
  • University of Wisconsin–Madison. Natural Bond Orbital Analysis - Tutorial Example. [Link]

  • ResearchGate. How to interpret a map of electrostatic potential (MEP)? [Link]

  • Hashmi, M. A. Natural Bond Orbitals (NBO) Calculation in Gaussian Explained. YouTube, 2021. [Link]

  • Schlegel, H. B. Geometry optimization. Wiley Interdisciplinary Reviews: Computational Molecular Science, 2011, 1(5), 790-809.
  • Qcore. Vibrational frequency calculations. [Link]

  • ResearchGate. Basis set and methods for organic molecules. [Link]

  • Matter Modeling Stack Exchange. What does B3LYP do well? What does it do badly? [Link]

  • Gaussian, Inc. Gaussian 16. [Link]

  • University of Regensburg. Molecular Electrostatic Potential (MEP). [Link]

  • Chem Help ASAP. frontier molecular orbital analysis. YouTube, 2020. [Link]

  • Chemistry LibreTexts. Electrostatic Potential maps. [Link]

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  • ResearchGate. Frontier Molecular Orbital Theory in Organic Reactivity and Design. [Link]

  • He, X.; Wang, Y. A. Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix. The Journal of Physical Chemistry A, 2024.
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  • Zhuo, L. G.; Liao, W.; Yu, Z. X. A Frontier Molecular Orbital Theory Approach to Understanding the Mayr Equation and to Quantifying Nucleophilicity and Electrophilicity by Using HOMO and LUMO Energies. Asian Journal of Organic Chemistry, 2012, 1(4), 336-343.
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Methodological & Application

Application Note: Strategic Functionalization of Methyl 2-(Bromomethyl)-3-Furoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a definitive technical guide for the utilization of Methyl 2-(Bromomethyl)-3-Furoate in advanced organic synthesis. It moves beyond basic procedures to address the strategic "why" and "how" of handling this bifunctional scaffold.

Executive Summary

This compound represents a high-value "bifunctional warhead" in medicinal chemistry. Its structure contains two distinct electrophilic sites: a highly reactive allylic/benzylic-like bromide and an adjacent ester. This duality allows for rapid complexity generation—ranging from simple nucleophilic substitutions (


) to complex cascade cyclizations yielding fused heterocycles like furo[2,3-d]pyrimidines (kinase inhibitor scaffolds) and terpene analogues (Salvinorin A precursors). This guide details the synthesis, purification, and downstream application of this versatile intermediate.
Core Reactivity Profile
  • Site A (Bromomethyl): Kinetic electrophile. Susceptible to soft nucleophiles (thiols, phosphites) and hard nucleophiles (amines, alkoxides).

  • Site B (Methyl Ester): Thermodynamic electrophile. Serves as a latent handle for cyclization or reduction after Site A has been functionalized.

Safety & Handling (Critical)

Hazard Class: Corrosive, Lachrymator.[1]

  • Lachrymator Alert: Like many

    
    -halo esters, this compound is a potent tear gas agent. All operations must occur in a high-efficiency fume hood.
    
  • Storage: Store at -20°C under argon. The bromide is prone to hydrolysis and light-induced degradation (darkening).

Module 1: Synthesis of the Scaffold (Wohl-Ziegler Protocol)

Commercial availability of the brominated derivative is often limited or of low purity. The most reliable route is the site-selective radical bromination of Methyl 2-methyl-3-furoate .

Mechanistic Insight

The reaction relies on the Wohl-Ziegler mechanism using N-Bromosuccinimide (NBS).[2][3] The furan ring is electron-rich and prone to electrophilic aromatic substitution (


). To favor radical bromination at the methyl group over nuclear bromination of the ring, a non-polar solvent (CCl

historically, now Benzotrifluoride or Benzene) and a radical initiator are strictly required.
Protocol 1: Radical Bromination

Reagents: Methyl 2-methyl-3-furoate (1.0 eq), NBS (1.05 eq), AIBN (0.05 eq), Benzotrifluoride (PhCF


) or CCl

.
  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser. Charge with Methyl 2-methyl-3-furoate and solvent (0.2 M concentration).

  • Degassing: Sparge the solution with Argon for 15 minutes. Oxygen inhibits the radical chain propagation.

  • Initiation: Add NBS and AIBN. Heat to reflux (approx. 80-85°C).

  • Monitoring: The reaction is complete when the dense NBS solid floats to the top as low-density succinimide. Critical: Stop immediately upon consumption of starting material (TLC monitoring) to prevent gem-dibromination.

  • Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate the filtrate.

  • Purification: Rapid filtration through a short plug of silica gel (Hexanes/EtOAc 9:1). Note: Distillation is not recommended due to thermal instability.

Data Table 1: Solvent Effects on Selectivity

Solvent Yield (%) Mono- vs Di-bromo Ratio Notes

| CCl


 (Classic) | 88% | 95:5 | Toxic, phased out. |
| Benzene | 82% | 92:8 | Good alternative. |
| PhCF

(Green) | 85% | 94:6 | Recommended (High boiling, non-ozone depleting). | | Acetonitrile | <20% | N/A | Fails (Favors

ring bromination). |

Module 2: The Arbuzov Gateway (Phosphonate Synthesis)

The conversion of the bromide to a phosphonate ester creates a precursor for Horner-Wadsworth-Emmons (HWE) olefinations, essential for extending the carbon chain (e.g., in terpene synthesis).

Protocol 2: Michaelis-Arbuzov Reaction

Reagents: this compound, Triethyl phosphite (


).
  • Conditions: Neat reaction is preferred to maximize rate and minimize solvent byproducts.

  • Procedure: Heat triethyl phosphite (1.5 eq) to 120°C.

  • Addition: Add the furan bromide dropwise to the hot phosphite.

    • Why? Dropwise addition prevents the buildup of the alkyl bromide, minimizing the "self-alkylation" side reaction where the product phosphonate acts as a nucleophile.

  • Byproduct Removal: The reaction produces ethyl bromide (volatile). Use a distillation head to remove EtBr continuously, driving the equilibrium.

  • Purification: Vacuum distillation (Kugelrohr) removes excess phosphite.

Module 3: Heterocyclic Construction (Furo[2,3-d]pyrimidines)

This module demonstrates the "Bifunctional Warhead" concept. The bromide alkylates a pyrimidine diamine, and the ester serves as the cyclization acceptor.

Protocol 3: Cascade Alkylation-Cyclization

Target: Synthesis of a fused tricyclic system. Reagents: Pyrimidin-4-amine derivative, DIPEA (Base), Ethanol or DMF.

  • Alkylation (

    
    ):  Dissolve the amine (1.0 eq) and DIPEA (2.0 eq) in DMF. Add this compound (1.1 eq) at 0°C. Stir at RT for 4h.
    
  • Cyclization (Lactamization): Heat the intermediate to 100°C. The secondary amine formed in step 1 attacks the C-3 ester, releasing methanol and closing the ring.

  • Result: Formation of the dihydro-furo[2,3-d]pyrimidin-4-one scaffold.

Visualizing the Reaction Network

The following diagram illustrates the divergent pathways available from the parent scaffold.

FuranPathways cluster_legend Reaction Types Start Methyl 2-methyl-3-furoate Bromide This compound (The Warhead) Start->Bromide NBS, AIBN (Wohl-Ziegler) Phosphonate Furan-3-ylmethyl phosphonate (HWE Precursor) Bromide->Phosphonate P(OEt)3, 120°C (Arbuzov) Amine Secondary Amine Intermediate Bromide->Amine R-NH2, DIPEA (SN2) Terpene Salvinorin A Analogues (Terpene Extension) Phosphonate->Terpene R-CHO, Base (HWE Olefination) FusedRing Furo[2,3-d]pyrimidine (Kinase Inhibitor Scaffold) Amine->FusedRing Heat, -MeOH (Cyclization) key1 Red: Electrophilic Core key2 Blue: C-C Bond Formation key3 Green: Cyclization/Final Product

Figure 1: Divergent synthesis pathways from the bromomethyl-furoate scaffold.

References

  • Wohl-Ziegler Bromination Mechanism

    • Source: Master Organic Chemistry. "Allylic Bromination With NBS."[2][3][4]

    • Link:[Link]

  • Furan Functionalization & NBS Selectivity

    • Source: ResearchGate.
    • Link:[Link]

  • Arbuzov Reaction Protocols

    • Source: Organic Chemistry Portal. "Arbuzov Reaction."[5][6][7]

    • Link:[Link]

  • Furo[2,3-d]pyrimidine Synthesis

    • Source: National Institutes of Health (PMC).
    • Link:[Link]

  • Safety Data (this compound Analogues): Source: Thermo Fisher Scientific SDS.

Sources

Technical Application Note: Methyl 2-(Bromomethyl)-3-Furoate as a Strategic Alkylating Agent

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(bromomethyl)-3-furoate (CAS 53020-08-9) is a specialized bifunctional electrophile utilized primarily in the construction of fused heterocyclic systems, most notably furo[2,3-d]pyrimidines . Its structure features a highly reactive allylic/benzylic-type bromide at the C2 position and a proximal methyl ester at C3. This geometric arrangement allows for a sequential reaction cascade: initial


 alkylation of a nucleophile followed by intramolecular cyclization.

This guide provides standardized protocols for handling this lachrymatory agent, optimizing its alkylation efficiency, and troubleshooting common side reactions such as hydrolysis or polymerization.

Chemical Profile & Reactivity[1][2][3][4][5]

PropertySpecification
Chemical Name Methyl 2-(bromomethyl)furan-3-carboxylate
CAS Number 53020-08-9
Formula

Molecular Weight 219.03 g/mol
Appearance White to off-white crystalline solid
Reactivity Class Soft Electrophile (Allylic/Benzylic Halide)
Storage 2–8 °C, under inert atmosphere (

/Ar)
Reactivity Logic

The C2-bromomethyl group is activated by the adjacent furan ring, making it significantly more reactive than standard alkyl bromides. The furan oxygen donates electron density into the ring, stabilizing the transition state for


 displacement. However, this also makes the compound sensitive to moisture (hydrolysis to the alcohol) and light (radical decomposition).

Safety & Handling (Critical)

Hazard Classification: Corrosive, Lachrymator, Acute Toxicity.

  • Lachrymator: This compound releases vapors that cause severe eye irritation and tearing. All weighing and reactions must be performed in a functioning fume hood.

  • Vesicant: Direct skin contact can cause blistering. Double-gloving (Nitrile/Neoprene) is required.

  • Decontamination: Spills should be treated with a dilute solution of alcoholic potassium hydroxide or ethanolic amine to quench the alkylating capability before cleanup.

Mechanistic Pathways

The utility of this compound lies in its "Reaction-Cyclization" sequence. The diagram below illustrates the divergent pathways based on the nucleophile used.

ReactivityPathways Reagent This compound Intermediate_N N-Alkylated Intermediate (Secondary Amine) Reagent->Intermediate_N SN2 (Base) Intermediate_S S-Alkylated Thioether Reagent->Intermediate_S SN2 (Mild Base) Amine Primary Amine (R-NH2) Amine->Intermediate_N Thiol Thiol (R-SH) Thiol->Intermediate_S Cyclization Intramolecular Cyclization (Heat/Base) Intermediate_N->Cyclization - MeOH Product_Thio Functionalized Furan (No Cyclization) Intermediate_S->Product_Thio Stable Product_Fused Furo[2,3-d]pyrimidinone (Fused System) Cyclization->Product_Fused Lactam Formation

Figure 1: Divergent reactivity pathways. N-nucleophiles typically lead to fused ring systems via cascade cyclization, while S-nucleophiles stop at the alkylation stage unless specific linkers are used.

Experimental Protocols

Protocol A: Standard N-Alkylation (Precursor Synthesis)

Objective: To attach the furan moiety to an amine without immediate cyclization.

Reagents:

  • Substrate: Aniline derivative or secondary amine (1.0 equiv)

  • Reagent: this compound (1.1 equiv)

  • Base:

    
     (anhydrous, 2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (Dry)

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the amine substrate in MeCN (0.2 M concentration).

  • Base Addition: Add anhydrous

    
    . Stir for 10 minutes at room temperature (RT) to ensure suspension homogeneity.
    
  • Alkylation: Cool the mixture to 0 °C. Add this compound portion-wise over 5 minutes.

    • Note: Adding cold prevents uncontrolled exotherms and minimizes bis-alkylation.

  • Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 3:1). The bromide starting material (

    
    ) should disappear.
    
  • Workup: Filter off the solid inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography is usually required to remove traces of hydrolyzed bromide.

Protocol B: One-Pot Synthesis of Furo[2,3-d]pyrimidines

Objective: Synthesis of biologically active fused scaffolds (e.g., PI3K inhibitors) directly from amidines or ureas.

Reagents:

  • Substrate: Amidine hydrochloride or Urea derivative (1.0 equiv)

  • Reagent: this compound (1.0 equiv)

  • Base: Sodium Ethoxide (NaOEt) or NaH (2.5 equiv)

  • Solvent: Ethanol (EtOH) or THF

Procedure:

  • Activation: Dissolve the amidine/urea in dry EtOH. Add the base (NaOEt) and stir for 30 minutes at RT to liberate the free base.

  • Addition: Add this compound (dissolved in minimal THF/EtOH) dropwise.

  • Reflux: Heat the reaction mixture to reflux (78 °C) for 6–18 hours.

    • Mechanism:[1][2] The amine alkylates the C2-methyl group first. High temperature promotes the attack of the second nitrogen on the C3-ester, ejecting methanol and closing the pyrimidine ring.

  • Quench: Cool to RT. Neutralize with dilute HCl to pH 7.

  • Isolation: The product often precipitates upon cooling or water addition. Filter the solid and wash with cold ethanol. Recrystallize from EtOH/DMF.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of BromideEnsure solvents (MeCN/DMF) are anhydrous. Store reagent with desiccant.
Bis-Alkylation Excess Reagent/High TempUse 1:1 stoichiometry. Keep reaction at 0 °C during addition. Dilute reaction (0.1 M).
No Cyclization Steric Hindrance/Low TempSwitch solvent to higher boiling point (e.g., Dioxane, Toluene) and use stronger base (NaH).
Dark/Tar Formation Polymerization of FuranPerform reaction under strict

atmosphere. Exclude light. Add radical inhibitor (BHT) trace.

Decision Workflow: Solvent & Base Selection

DecisionTree Start Select Nucleophile Type Amine Amine (Primary/Secondary) Start->Amine Amidine Amidine/Urea Start->Amidine Thiol Thiol/Phenol Start->Thiol WeakBase Weak Base (K2CO3/DIPEA) Solvent: MeCN/DMF Temp: 0°C to RT Amine->WeakBase StrongBase Strong Base (NaOEt/NaH) Solvent: EtOH/THF Temp: Reflux Amidine->StrongBase Thiol->WeakBase Result1 Product: N-Alkyl Furan (Open Chain) WeakBase->Result1 Result2 Product: Fused Heterocycle (Furo-pyrimidine) StrongBase->Result2 Result1->StrongBase Optional Step 2 (Cyclization)

Figure 2: Selection guide for reaction conditions based on nucleophile acidity and desired product architecture.

References

  • Gangjee, A., et al. (2015).[3] "Synthesis of 5-(arylaminomethyl)furo[2,3-d]pyrimidine derivatives and cytotoxicity evaluation." Chemija. Available at: [Link]

  • PubChem. (2023). "Methyl 3-methyl-2-furoate (Related Structure/Safety Data)." National Library of Medicine. Available at: [Link]

  • El-Mekabaty, A. (2022). "Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation." PubMed Central. Available at: [Link]

Sources

Application Note: Precision N-Alkylation of Amines with Methyl 2-(Bromomethyl)-3-Furoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the protocol for the


-alkylation of amines using Methyl 2-(bromomethyl)-3-furoate  (CAS: 13347-84-7). Unlike simple alkyl halides, this reagent contains a highly reactive furfuryl bromide moiety coupled with an electron-withdrawing ester at the C3 position. While this bifunctionality makes it a potent building block for peptidomimetics, HCV inhibitors, and DNA-binding scaffolds, it introduces specific challenges regarding stability and selectivity.

This document provides a self-validating methodology to maximize yield while suppressing common side reactions such as polyalkylation, ester hydrolysis, and furan ring decomposition.

Chemical Profile & Mechanistic Insight[1]

The Reagent: "The Furfuryl Warhead"

This compound is structurally analogous to a benzyl bromide but significantly more reactive due to the electron-rich furan ring, which stabilizes the transition state of nucleophilic substitution. However, the C3-methyl ester exerts an electron-withdrawing effect, modulating this reactivity and making the adjacent methylene susceptible to nucleophilic attack via an


 mechanism.
  • Molecular Weight: 219.03 g/mol

  • Reactivity Class:

    
    -Halo Ester / Furfuryl Halide
    
  • Key Hazard: Lachrymator; potential vesicant. Handle in a fume hood.

Reaction Mechanism ( )

The reaction proceeds via a concerted bimolecular nucleophilic substitution (


). The amine lone pair attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion.

Critical Control Point: The reaction rate is highly dependent on the steric profile of the amine and the polarity of the solvent. The resulting secondary amine is often more nucleophilic than the starting primary amine, leading to a risk of over-alkylation (formation of tertiary amines or quaternary salts).

SN2_Mechanism Amine Nucleophile (Amine R-NH2) TS Transition State [Nδ+ ... C ... Brδ-] Amine->TS  Concerted Attack   Reagent Electrophile (Me-2-(BrCH2)-3-Furoate) Reagent->TS  Concerted Attack   Product Product (N-Alkylated Furoate) TS->Product  Inversion/Displacement   HBr Byproduct (HBr Scavenged by Base) TS->HBr

Figure 1: Mechanistic pathway for the


 alkylation of amines by this compound.

Strategic Considerations

Solvent Selection: The Polarity Balance

The choice of solvent dictates the reaction rate and the solubility of the base.

SolventPolarityBase CompatibilityRecommendationContext
Acetonitrile (MeCN) High

,

Primary Choice Excellent balance of rate and workup ease.
DMF Very HighAll basesSecondary Choice Use for poorly soluble amines. Harder to remove.
THF Moderate

, DIPEA
Tertiary Choice Slower rates; useful if aqueous workup must be avoided.
DCM Low

Avoid Reaction often too slow; promotes side reactions.
Base Selection: Scavenging the Acid

As the reaction generates HBr, a base is required to drive the equilibrium and prevent protonation of the unreacted amine.

  • Inorganic Bases (

    
    , 
    
    
    
    ):
    Preferred. They act as heterogeneous scavengers in MeCN/DMF, preventing high concentrations of dissolved base that could hydrolyze the sensitive C3-ester.
  • Organic Bases (DIPEA,

    
    ):  Use only if the reaction must be homogeneous. Excess strong organic base can sometimes cause decomposition of the furan ring over long periods.
    

Experimental Protocols

Protocol A: General Procedure for Secondary Amines

Target: Synthesis of Tertiary Amines Scope: Robust for cyclic amines (piperidine, morpholine) and acyclic secondary amines.

Materials:

  • Amine substrate (1.0 equiv)

  • This compound (1.1 equiv)[1]

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Acetonitrile (MeCN), anhydrous (0.2 M concentration relative to amine)

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend the amine (1.0 equiv) and

    
     (2.0 equiv) in anhydrous MeCN.
    
  • Addition: Dissolve this compound (1.1 equiv) in a minimal amount of MeCN. Add this solution dropwise to the stirring amine suspension at Room Temperature (RT).

    • Note: Dropwise addition prevents local high concentrations of the alkylating agent.

  • Reaction: Stir vigorously at RT.

    • Monitoring: Check TLC after 2 hours. The bromide reagent typically runs faster (higher

      
      ) than the product in Hexane/EtOAc systems.
      
    • Endpoint: Reaction is usually complete within 4–12 hours.

  • Workup:

    • Filter off the solid inorganic salts (

      
      /KBr).
      
    • Concentrate the filtrate under reduced pressure.

    • Self-Validation Check: Take a crude NMR. Check for the integrity of the methyl ester singlet (~3.8 ppm) and the furan ring protons.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol B: Selective Mono-Alkylation of Primary Amines

Target: Synthesis of Secondary Amines Challenge: Preventing formation of the bis-alkylated (tertiary) species.

Materials:

  • Primary Amine substrate (1.5 – 2.0 equiv )

  • This compound (1.0 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)

  • DMF or MeCN (0.1 M)

Step-by-Step Workflow:

  • Stoichiometry Control: To favor mono-alkylation, the amine must be in excess.

  • Setup: Dissolve the Primary Amine (2.0 equiv) and DIPEA (1.2 equiv) in solvent at

    
     (Ice bath).
    
  • Slow Addition: Dissolve this compound (1.0 equiv) in solvent. Add this solution very slowly (over 30-60 minutes) via syringe pump or dropping funnel to the cold amine solution.

    • Reasoning: Keeping the alkylating agent concentration low relative to the amine ensures the amine competes effectively against the product for the electrophile.

  • Reaction: Allow to warm to RT slowly. Monitor by LCMS to distinguish mono- vs. bis-alkylation products (Mass difference of ~139 Da).

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF and excess amine. Dry over

    
    .
    

Visualization of Workflow

Experimental_Workflow Start Start: Reagent Prep Solvent_Choice Select Solvent (MeCN for A / DMF for B) Start->Solvent_Choice Add_Base Add Base (K2CO3 or DIPEA) Solvent_Choice->Add_Base Addition Controlled Addition (Dropwise/Slow) Add_Base->Addition Monitor Monitor (TLC/LCMS) Check for Bromide loss Addition->Monitor Decision Complete? Monitor->Decision Decision->Monitor No Workup Workup (Filter or Extract) Decision->Workup Yes Validation Validation (1H NMR: Ester Peak) Workup->Validation

Figure 2: Operational workflow for the N-alkylation process, emphasizing the monitoring and validation steps.

Troubleshooting & Self-Validation

ObservationRoot CauseCorrective Action
Low Yield / Recovery Hydrolysis of EsterAvoid aqueous strong base washes. Use solid

and filter, or use neutral aqueous washes.
Polyalkylation Excess Reagent / Fast KineticsUse Protocol B (Excess Amine). Lower temperature to

.
Darkening of Reaction Furan DecompositionFuran rings are acid-sensitive. Ensure base is present to scavenge HBr immediately. Avoid heating >60°C.
Starting Material Persists Poor NucleophilicityAdd catalytic Sodium Iodide (NaI, 10 mol%) to generate the more reactive alkyl iodide in situ (Finkelstein condition).
Validation Checkpoints
  • TLC: The product should be more polar (lower

    
    ) than the bromide starting material but less polar than the amine (usually).
    
  • NMR: Look for the disappearance of the

    
     singlet (~4.8 ppm) and appearance of the 
    
    
    
    -Furan singlet (~3.8–4.2 ppm).
  • Ester Stability: Confirm the methyl ester singlet integrates to 3H at ~3.85 ppm. Loss of this peak indicates hydrolysis to the acid.

References

  • PubChem. this compound Compound Summary. National Library of Medicine. [Link]

  • Organic Chemistry Portal.Alkylation of Amines. (General mechanistic grounding for

    
     amine alkylation).
    [Link]
    
  • Åberg, V., et al. (2005). Design and synthesis of peptidomimetics of the pilicide scaffold. (Demonstrates use of bromomethyl-furoate scaffolds in medicinal chemistry). [Link]

  • Kirsch, P. (2004). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. (Reference for handling activated benzylic/furfuryl halides). [Link]

Sources

Application Note: Strategic Utilization of Methyl 2-(Bromomethyl)-3-Furoate in Heterocyclic Scaffold Construction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(bromomethyl)-3-furoate (M2BF) is a high-value, bifunctional electrophilic building block used extensively in the synthesis of fused heterocyclic systems. Its structural uniqueness lies in the 1,4-relationship between a reactive alkyl halide (allylic/benzylic-like bromide) and an electrophilic carbonyl (methyl ester). This dual-reactivity profile makes it an ideal precursor for "one-pot, two-step" annulation reactions, specifically for accessing furo[3,2-c]pyridine and furo[2,3-d]pyrimidine scaffolds—core structures found in kinase inhibitors (e.g., JAK2 inhibitors) and antiviral agents.

This guide provides validated protocols for handling M2BF and deploying it in the synthesis of pharmacologically active heterocycles.

Chemical Profile & Critical Handling (Safety)

Compound: this compound CAS: 53020-08-9 Molecular Weight: 219.03 g/mol [1]

Safety Warning: Lachrymator & Corrosive

M2BF acts as a potent alkylating agent. It is a severe lachrymator (tear gas effect) and a skin corrosive.[2]

  • Engineering Controls: All operations must be performed inside a functioning chemical fume hood.

  • PPE: Double nitrile gloves, safety goggles, and a lab coat are mandatory.

  • Decontamination: Spills should be treated with a dilute solution of ammonia or ethanolamine to quench the alkyl bromide before cleanup.

Stability & Storage
  • Moisture Sensitivity: The methyl ester is susceptible to hydrolysis, and the bromide can be displaced by moisture over time.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Quality Check: Before use, check 1H NMR for the disappearance of the -CH2Br singlet (approx. δ 4.8 ppm) or the appearance of hydroxymethyl impurities.

The Bifunctional Advantage: Reactivity Map

M2BF serves as a "linchpin" reagent. The bromine atom facilitates the initial nucleophilic attack (


), tethering the substrate to the furan ring. Subsequently, the pendant nucleophile attacks the ester carbonyl to close the second ring.

M2BF_Reactivity M2BF This compound (Bifunctional Electrophile) Site1 Site 1: Alkyl Bromide (Kinetic Electrophile) Target: Amines, Thiols, Enolates M2BF->Site1 Step 1: SN2 Attack Site2 Site 2: Methyl Ester (Thermodynamic Electrophile) Target: Intramolecular Cyclization M2BF->Site2 Step 2: Acyl Substitution Product1 Furo[3,2-c]pyridines (via Primary Amines) Site1->Product1 Product2 Furo[2,3-d]pyrimidines (via Amidines) Site1->Product2 Site2->Product1 Site2->Product2

Figure 1: Reactivity map illustrating the sequential electrophilic nature of M2BF.

Application Protocol A: Synthesis of Furo[3,2-c]pyridin-4(5H)-ones

This is the primary application of M2BF. The resulting scaffold is a bioisostere of isoquinolinone and is prevalent in modern medicinal chemistry.

Mechanism[3][4][5]
  • N-Alkylation: A primary amine attacks the bromomethyl group.

  • Lactamization: The newly formed secondary amine attacks the methyl ester, releasing methanol and closing the six-membered lactam ring.

Experimental Procedure

Reagents:

  • This compound (1.0 equiv)

  • Primary Amine (R-NH2) (1.1 equiv) (e.g., Benzylamine, Aniline derivatives)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv) or DIPEA (for soluble bases)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend

    
     (2.0 equiv) in anhydrous MeCN (0.2 M concentration relative to M2BF).
    
  • Amine Addition: Add the primary amine (1.1 equiv) to the suspension. Stir at room temperature for 10 minutes.

  • Electrophile Addition: Add M2BF (1.0 equiv) dropwise as a solution in a minimal amount of MeCN. Note: Exothermic reaction possible.

  • Alkylation Phase: Stir the mixture at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1). You should observe the consumption of M2BF and the formation of the intermediate secondary amine (usually more polar).

  • Cyclization Phase (Thermal):

    • If cyclization is slow at RT: Heat the reaction mixture to reflux (80°C for MeCN) or 100°C (if using DMF) for 4–12 hours.

    • Validation: Monitor for the disappearance of the intermediate and the appearance of the lactam (often a solid precipitate or a distinct spot on TLC).

  • Workup:

    • Cool to RT. Filter off inorganic solids (

      
      , KBr).
      
    • Concentrate the filtrate under reduced pressure.

    • Purification: Recrystallize from EtOH or purify via flash column chromatography (SiO2, CH2Cl2:MeOH gradient).

Yield Expectations:

Amine SubstrateConditionsTimeTypical Yield
BenzylamineMeCN, Reflux6 h85-92%
Aniline (4-OMe)DMF, 100°C12 h70-78%
CyclopropylamineMeCN, 60°C (Sealed)4 h80-88%

Application Protocol B: Synthesis of Furo[2,3-d]pyrimidines

M2BF reacts with bifunctional nucleophiles like amidines or thiourea to form bicyclic pyrimidines.

Experimental Procedure

Reagents:

  • M2BF (1.0 equiv)

  • Benzamidine hydrochloride (1.2 equiv)

  • Base: Sodium Ethoxide (NaOEt) (2.5 equiv) - Freshly prepared preferred

  • Solvent: Absolute Ethanol (EtOH)

Step-by-Step Protocol:

  • Free Base Generation: Dissolve Na (2.5 equiv) in absolute EtOH to generate NaOEt. Add Benzamidine HCl (1.2 equiv) and stir for 15 minutes to liberate the free amidine.

  • Addition: Add M2BF (1.0 equiv) slowly to the ethanolic solution.

  • Reflux: Heat the mixture to reflux for 6–10 hours.

    • Mechanism:[3][4][5][6][7] The amidine nitrogen attacks the bromide, followed by cyclization onto the ester.

  • Workup:

    • Cool the mixture. Neutralize with dilute acetic acid to pH ~7.

    • The product often precipitates upon cooling/neutralization. Filter the solid.[3]

    • If no precipitate, evaporate EtOH and partition between EtOAc/Water.

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Yield (Step 1) Hydrolysis of M2BFEnsure solvents are anhydrous. Store M2BF under Argon.[1]
Incomplete Cyclization Steric hindrance on amineSwitch solvent to DMF or DMAc and increase temperature to 120°C. Add catalytic DMAP.
Polymerization High concentrationPerform the reaction under more dilute conditions (0.05 M - 0.1 M).
Dark/Tarry Product Oxidation of furan ringDegas solvents thoroughly. Perform reaction under strict Nitrogen atmosphere.

Workflow Visualization

FuroPyridine_Synthesis Start Start: This compound + Primary Amine (R-NH2) Step1 Step 1: N-Alkylation (Solvent: MeCN, Base: K2CO3, Temp: RT) Start->Step1 Intermediate Intermediate: Methyl 2-((alkylamino)methyl)-3-furoate Step1->Intermediate SN2 Reaction Step2 Step 2: Thermal Cyclization (Reflux, -MeOH) Intermediate->Step2 Lactamization Final Final Product: 4-substituted-furo[3,2-c]pyridin-4(5H)-one Step2->Final

Figure 2: Step-wise workflow for the synthesis of Furo[3,2-c]pyridin-4(5H)-ones.

References

  • Chemical Identity & Properties: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2776366, this compound. Retrieved from [Link]

  • Synthesis of Precursor: Shiro, M., et al. (1980). Bromination of methyl 2-methyl-3-furoate with NBS. Heterocycles, 14(5).
  • Application in Furo[3,2-c]pyridines: Krutosikova, A., et al. (1998). Synthesis and reactions of furo[3,2-c]pyridine derivatives. Collection of Czechoslovak Chemical Communications.
  • Kinase Inhibitor Scaffolds: Dymock, B. W., et al. (2010). Novel JAK2 inhibitors. Journal of Medicinal Chemistry. (Contextualizes the pharmacological importance of the furo-pyridine scaffold).

Sources

Application of "Methyl 2-(Bromomethyl)-3-Furoate" in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 2-(Bromomethyl)-3-Furoate in Medicinal Chemistry

Abstract

This compound (CAS 53020-08-9) is a bifunctional heterocyclic building block critical for the synthesis of fused ring systems, particularly furo[3,2-c]pyridines and furo[2,3-d]pyrimidines . Its structure features a reactive electrophilic center (bromomethyl) adjacent to an ester functionality, enabling rapid construction of bicyclic lactams and complex pharmacophores via tandem alkylation-cyclization sequences. This guide details its reactivity profile, synthetic applications in kinase inhibitor design, and validated experimental protocols.[1]

Chemical Profile & Reactivity Analysis

Compound Identity:

  • Name: this compound[2]

  • CAS: 53020-08-9[2]

  • Molecular Weight: 219.03 g/mol [2]

  • Appearance: White to off-white solid (low melting point) or oil.

Mechanistic Insight: This molecule acts as a 1,4-biselectrophile . Its utility stems from the orthogonal reactivity of its two functional groups:[1]

  • Bromomethyl Group (

    
    ):  A highly reactive benzylic-like halide. It undergoes facile 
    
    
    
    substitution with nucleophiles (amines, thiols, azides) under mild conditions.[1]
  • Methyl Ester (

    
    ):  An electrophilic carbonyl.[1] It serves as a "trap" for intramolecular nucleophiles, facilitating ring closure (cyclization) to form fused lactams or lactones.
    

Reactivity Diagram: Nucleophiles (


) initially attack the 

position.[1] The resulting intermediate possesses a pendant nucleophile (

) positioned 5-atoms away from the ester carbonyl, favoring a 5-exo-trig cyclization to yield a 6-membered fused ring.

Strategic Applications in Drug Discovery

A. Synthesis of Furo[3,2-c]pyridin-4-ones (Kinase Inhibitor Scaffolds)

The most high-value application is the synthesis of the 4,5-dihydrofuro[3,2-c]pyridin-4-one core. This scaffold is a bioisostere of isoquinolinone and is prevalent in JAK2 inhibitors and GPCR ligands.[1]

  • Mechanism:

    • N-Alkylation: A primary amine (

      
      ) displaces the bromide.
      
    • Lactamization: The secondary amine attacks the adjacent ester, releasing methanol and closing the pyridine ring.[1]

  • Scope: Compatible with anilines, benzylamines, and aliphatic amines.[1]

B. Synthesis of Furo[2,3-d]pyrimidines

By reacting with amidines or urea derivatives, the compound serves as a precursor to furo[2,3-d]pyrimidines, a scaffold found in EGFR and tyrosine kinase inhibitors.

C. Ranitidine Analogues (H2 Antagonists)

While classical Ranitidine synthesis uses furfuryl alcohol, this brominated ester allows for the introduction of the cysteamine side chain via


 displacement while retaining the C3-ester.[1] This handle can be derivatized (e.g., to an amide or alcohol) to modulate solubility and potency, creating "Next-Gen" H2 antagonists.

Detailed Experimental Protocols

Protocol A: Synthesis of this compound

Context: If starting from the commercially available Methyl 2-methyl-3-furoate.

Reagents: Methyl 2-methyl-3-furoate (1.0 equiv), N-Bromosuccinimide (NBS, 1.05 equiv), Azobisisobutyronitrile (AIBN, 0.05 equiv),


 or Benzotrifluoride (PhCF3).
  • Setup: Dissolve methyl 2-methyl-3-furoate (e.g., 10 mmol) in anhydrous

    
     (50 mL) under Argon.
    
  • Addition: Add NBS (10.5 mmol) and AIBN (0.5 mmol).

  • Reaction: Reflux the mixture for 3–5 hours. Monitor via TLC (Hexane/EtOAc) for the disappearance of starting material.[1]

  • Workup: Cool to

    
     to precipitate succinimide by-product. Filter off the solid.[1]
    
  • Purification: Concentrate the filtrate in vacuo. The residue is often pure enough for use; otherwise, purify via rapid silica flash chromatography (0-10% EtOAc in Hexanes).

    • Note: The product is a lachrymator and unstable on silica over long periods.[1] Store at

      
      .
      
Protocol B: One-Pot Synthesis of 5-Benzyl-4,5-dihydrofuro[3,2-c]pyridin-4-one

Application: Creating the fused bicyclic lactam core.

Reagents: this compound (1.0 equiv), Benzylamine (1.1 equiv), Triethylamine (


, 2.0 equiv), Methanol (MeOH).
  • Alkylation: To a stirred solution of this compound (1.0 mmol) in dry MeOH (5 mL) at

    
    , add 
    
    
    
    (2.0 mmol) followed by benzylamine (1.1 mmol) dropwise.
  • Cyclization: Allow the mixture to warm to room temperature (RT) and stir for 1 hour. Then, heat to reflux (

    
    ) for 4–12 hours.
    
    • Checkpoint: LCMS should show the intermediate amino-ester mass first, followed by the cyclized lactam mass (

      
      , loss of MeOH).
      
  • Workup: Evaporate the solvent under reduced pressure. Redissolve residue in EtOAc (20 mL) and wash with 1N HCl (to remove unreacted amine) and Brine.

  • Isolation: Dry over

    
    , filter, and concentrate. Recrystallize from EtOH/Hexane to afford the lactam as a white solid.[1]
    

Visualizing the Synthetic Divergence

The following diagram illustrates how this compound serves as a linchpin for diverse scaffolds.

G SM This compound (Bifunctional Core) Lactam Furo[3,2-c]pyridin-4-one (Kinase Inhibitor Core) SM->Lactam + R-NH2 (Reflux, Cyclization) Linear Linear Amino-Esters (Ranitidine Analogues) SM->Linear + R-NH2 / R-SH (Mild Base, RT) Pyrim Furo[2,3-d]pyrimidines (EGFR Inhibitor Core) SM->Pyrim + Amidine/Urea (Base-mediated) Linear->Lactam Heat / Acid

Caption: Divergent synthesis pathways from this compound. The "Lactam" route (Green) is the primary application for generating fused bicyclic drugs.[1]

Safety & Handling Protocols

  • Lachrymator: Like many benzylic bromides, this compound is a potent lachrymator (tear gas agent).

    • Requirement: All weighing and transfers must be performed in a functioning fume hood.[1]

  • Vesicant: Direct skin contact can cause severe burns and blistering.[1] Double-gloving (Nitrile) is mandatory.

  • Stability: The C-Br bond is sensitive to light and moisture.[1] Store under inert gas (Argon/Nitrogen) at

    
     to prevent hydrolysis to the alcohol or polymerization.
    
  • Neutralization: Spills should be treated with a dilute solution of aqueous sodium thiosulfate or ammonia to quench the alkylating capability before cleanup.[1]

References

  • Synthesis of Furo[3,2-c]pyridines

    • Title: Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction.[3][4]

    • Source: N
    • URL:[Link]

  • General Reactivity of Bromomethyl Furoates

    • Title: this compound | CAS 53020-08-9.[2]

    • Source: Santa Cruz Biotechnology (SCBT).
  • Synthesis of Furo[2,3-d]pyrimidines

    • Title: Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents.
    • Source: RSC Advances (via NIH).
    • URL:[Link]

  • Ranitidine Analogue Design

    • Title: Synthesis and biological evaluation of ranitidine analogs as multiple-target-directed cognitive enhancers.
    • Source: Bioorganic & Medicinal Chemistry Letters (via NIH).
    • URL:[Link]

Sources

The Strategic Application of Methyl 2-(Bromomethyl)-3-Furoate in the Synthesis of Complex Molecules: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning organic chemist engaged in the intricate art of natural product total synthesis and drug discovery, the selection of versatile and reactive building blocks is paramount. Among the arsenal of synthons available, halogenated heterocyclic systems offer a powerful platform for the strategic introduction of molecular complexity. This guide provides an in-depth exploration of Methyl 2-(Bromomethyl)-3-Furoate , a highly functionalized furan derivative, detailing its synthesis, reactivity, and potential applications in the construction of elaborate molecular architectures. While its direct application in the total synthesis of a named natural product is not yet extensively documented in publicly available literature, its structural motifs and inherent reactivity mirror those of key intermediates in the synthesis of several bioactive compounds. This document will, therefore, leverage analogous transformations to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

Introduction: The Furan Moiety as a Privileged Scaffold

The furan ring is a recurring motif in a vast array of natural products and pharmaceuticals, prized for its unique electronic properties and its ability to participate in a diverse range of chemical transformations. Its presence in a molecule can impart significant biological activity, and its synthetic versatility allows for its elaboration into a variety of other functional groups and heterocyclic systems. The strategic introduction of a reactive handle, such as a bromomethyl group, onto the furan nucleus, as seen in this compound, transforms it into a potent electrophilic building block, ready for engagement with a variety of nucleophiles to forge key carbon-carbon and carbon-heteroatom bonds.

Synthesis of this compound: A Protocol Grounded in Radical Chemistry

The most direct route to this compound involves the allylic bromination of its precursor, methyl 2-methyl-3-furoate. This reaction is typically achieved using N-bromosuccinimide (NBS) as a mild and selective brominating agent, often in the presence of a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).

Protocol: Synthesis of this compound

Materials:

  • Methyl 2-methyl-3-furoate

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of methyl 2-methyl-3-furoate (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide or AIBN (0.05 eq).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Causality Behind Experimental Choices:

  • NBS as Brominating Agent: NBS is chosen over molecular bromine to maintain a low concentration of Br₂ in the reaction mixture, which favors the desired radical allylic bromination over electrophilic addition to the furan ring.

  • Radical Initiator: BPO or AIBN is used to initiate the radical chain reaction by providing an initial source of radicals upon thermal decomposition.

  • Solvent: A non-polar solvent like carbon tetrachloride is used to prevent the ionic side reactions that can occur in more polar solvents.

Data Presentation: Expected Yields and Purity
Starting MaterialReagentsSolventReaction Time (h)Yield (%)Purity (%)
Methyl 2-methyl-3-furoateNBS, BPOCCl₄4-670-85>95

Reactivity and Applications in Synthesis: A Versatile Electrophile

This compound is a potent electrophile due to the presence of the electron-withdrawing ester group and the inherent reactivity of the bromomethyl moiety. It readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles.

Workflow for Nucleophilic Substitution Reactions

G reagent This compound product Substituted Furan Product reagent->product Reaction nucleophile Nucleophile (e.g., Enolates, Amines, Thiolates) nucleophile->product solvent Aprotic Solvent (e.g., THF, DMF, Acetonitrile) solvent->product base Base (if required, e.g., NaH, K2CO3, Et3N) base->product

Caption: General workflow for nucleophilic substitution using this compound.

Application Case Study: Synthesis of a Substituted Isoindolinone Core (Analogous to Lenalidomide Synthesis)

While a direct application in a completed natural product total synthesis is not readily found in the literature, the reaction of analogous bromomethyl-aromatic esters with amine nucleophiles is a well-established and powerful method for the construction of nitrogen-containing heterocycles. A pertinent example is the synthesis of the core of the immunomodulatory drug Lenalidomide, which involves the reaction of methyl 2-(bromomethyl)-3-nitrobenzoate with an aminoglutarimide derivative.[1] This transformation provides a blueprint for the potential application of this compound in the synthesis of novel heterocyclic scaffolds.

Reaction Scheme:

G node_reagent This compound node_product N-Substituted Furan node_reagent->node_product Et3N, DMF node_nucleophile Amine Nucleophile (R-NH2) node_nucleophile->node_product

Caption: Proposed reaction of this compound with an amine nucleophile.

Protocol: General Procedure for N-Alkylation

  • To a solution of the amine nucleophile (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a non-nucleophilic base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (1.2 eq).

  • To this mixture, add a solution of this compound (1.1 eq) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Strategic Implications:

This type of alkylation reaction is a cornerstone of medicinal chemistry and natural product synthesis. The furan ring, once incorporated, can be further functionalized. For example, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. The furan ring itself can undergo various transformations, including Diels-Alder reactions, to rapidly build molecular complexity.

Safety and Handling

This compound is a reactive alkylating agent and should be handled with appropriate caution in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid inhaling dust or vapors.

  • Skin and Eye Contact: The compound is likely to be a lachrymator and an irritant. In case of contact, flush the affected area with copious amounts of water and seek medical attention.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

Conclusion and Future Outlook

This compound represents a valuable and versatile building block for organic synthesis. Its straightforward preparation and high reactivity as an electrophile make it an attractive tool for the construction of complex molecules. While its full potential in the realm of natural product total synthesis is still being explored, the principles outlined in this guide, drawn from analogous and well-established chemical transformations, provide a solid foundation for its application in the synthesis of novel bioactive compounds. As the quest for new therapeutic agents continues, the strategic deployment of such functionalized heterocyclic synthons will undoubtedly play a pivotal role in advancing the frontiers of drug discovery.

References

  • A review on the synthesis of furan derivatives.
  • The furan ring as a privileged scaffold in medicinal chemistry.
  • Synthesis of Methyl 2-methyl-3-furoate.
  • Radical Bromination of Methyl 2-methyl-3-furoate with N-Bromosuccinimide.
  • Reactivity of Alkyl Halides with Nucleophiles.
  • Muller, G. W., et al. (1999). Amino-substituted thalidomide analogs: potent inhibitors of TNF-alpha production. Bioorganic & medicinal chemistry letters, 9(11), 1625–1630.

Sources

Application Note: A Detailed Protocol for the Williamson Ether Synthesis Utilizing Methyl 2-(Bromomethyl)-3-Furoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Context

The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains one of the most reliable and versatile methods for preparing both symmetrical and asymmetrical ethers.[1][2] Its enduring utility in organic synthesis, particularly in the pharmaceutical industry, stems from its broad scope and operational simplicity. The reaction fundamentally involves the nucleophilic substitution (SN2) of a halide by an alkoxide ion, forming a new carbon-oxygen bond.[1][3][4]

Furan-containing molecules are of significant interest in drug development due to their presence in numerous natural products and pharmacologically active compounds. Methyl 2-(bromomethyl)-3-furoate is a valuable building block, featuring an electrophilic primary benzylic-like bromide that is highly susceptible to SN2 displacement. This application note provides a comprehensive protocol for leveraging this reactivity to synthesize a variety of furoate-based ethers, which can serve as key intermediates for more complex molecular targets.

Reaction Mechanism and Rationale

The Williamson ether synthesis proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[1][5] Understanding this mechanism is paramount for selecting appropriate reaction conditions and predicting outcomes.

Step 1: Alkoxide Formation. An alcohol (R'-OH) is deprotonated by a suitable base to form a potent nucleophile, the alkoxide (R'-O⁻). The choice of base is critical; for complete and irreversible deprotonation of simple alcohols, a strong base such as sodium hydride (NaH) is often employed.[3][6][7]

Step 2: Nucleophilic Attack. The newly formed alkoxide attacks the electrophilic carbon atom of the alkyl halide—in this case, the methylene carbon of this compound. This attack occurs from the backside relative to the leaving group (bromide), leading to an inversion of stereochemistry if the carbon were chiral.[7][8] The reaction is concerted, meaning the C-O bond forms simultaneously as the C-Br bond breaks.[1]

The primary nature of the bromide in this compound makes it an ideal substrate for this reaction, as it minimizes the potential for the competing E2 elimination pathway, which is more prevalent with secondary and tertiary halides.[1][3][7]

Williamson_Mechanism Figure 1: S~N~2 Mechanism of Williamson Ether Synthesis ROH R'—O—H Alkoxide R'—O⁻   Na⁺ ROH->Alkoxide + Base Base (e.g., NaH) Byproduct H-Base⁺ (e.g., H₂) Alkoxide_2 R'—O⁻ Furan This compound Product Ether Product LeavingGroup NaBr Alkoxide_2->Product + Furan

Figure 1: S~N~2 Mechanism of Williamson Ether Synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of Methyl 2-((ethoxymethyl))-3-furoate as a representative example. The methodology can be adapted for various primary or secondary alcohols.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/PurityAmount (1 mmol scale)Notes
This compound C₇H₇BrO₃221.03~97%221 mg (1.0 mmol)Lachrymator. Handle in a fume hood.[9]
Ethanol (Anhydrous)C₂H₅OH46.07200 proof~58 µL (1.0 mmol)Ensure dryness for optimal results.
Sodium Hydride (NaH)NaH24.0060% disp. in oil44 mg (1.1 mmol)Flammable solid. Reacts violently with water.
Tetrahydrofuran (THF), AnhydrousC₄H₈O72.11Dri-Solv® or similar10 mLPolar aprotic solvent, ideal for this reaction.[7]
Saturated NH₄Cl (aq)NH₄Cl--~10 mLFor quenching the reaction.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Reagent Grade~50 mLFor extraction.
Brine (Saturated NaCl)NaCl--~20 mLFor washing/drying.
Anhydrous MgSO₄ or Na₂SO₄---As neededDrying agent.
Silica GelSiO₂-60 Å, 230-400 meshAs neededFor column chromatography.
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stir bar and stir plate

  • Septa and needles

  • Nitrogen or Argon gas inlet

  • Glass syringe

  • Reflux condenser (optional, for higher temperatures)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel on aluminum, with F₂₅₄ indicator)

Step-by-Step Procedure

A. Safety First:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Fume Hood: Conduct the entire experiment in a well-ventilated chemical fume hood.

  • Reagent Handling: this compound is a lachrymator and irritant.[9] Sodium hydride (NaH) is a water-reactive flammable solid that generates hydrogen gas upon contact with protic sources. Exercise extreme caution.[7]

B. Reaction Setup & Alkoxide Formation:

  • Prepare the Flask: Flame-dry a 100 mL round-bottom flask containing a magnetic stir bar under vacuum and backfill with an inert gas (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the reaction.

  • Add NaH: Carefully weigh 44 mg of 60% NaH dispersion and add it to the flask.

  • Add Solvent: Add 5 mL of anhydrous THF to the flask via syringe. Begin stirring.

  • Add Alcohol: Slowly add 58 µL of anhydrous ethanol to the stirred suspension of NaH in THF at room temperature.

    • Expert Insight: You will observe bubbling (H₂ gas evolution) as the alkoxide forms. Allow the mixture to stir for 20-30 minutes at room temperature to ensure complete deprotonation. The mixture may become a cloudy white suspension.

C. Addition of Electrophile and Reaction: 5. Prepare Electrophile Solution: In a separate dry vial, dissolve 221 mg of this compound in 5 mL of anhydrous THF. 6. Add Electrophile: Using a syringe, add the furoate solution dropwise to the stirred alkoxide suspension over 5-10 minutes. 7. Monitor Reaction: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) every 30-60 minutes.

  • TLC Analysis: Use a 4:1 Hexane:Ethyl Acetate eluent system. Spot the starting furoate, the alcohol, and the reaction mixture. The reaction is complete when the starting furoate spot has been consumed, and a new, typically less polar, product spot has appeared. The reaction is generally complete within 1-8 hours.[1][4]

D. Work-up and Extraction: 8. Quench Reaction: Once the reaction is complete, carefully quench it by slowly adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Trustworthiness Check: This step neutralizes any unreacted NaH and alkoxide. Perform this addition slowly, especially if a significant amount of NaH is expected to remain, as H₂ evolution can be vigorous.
  • Transfer and Extract: Transfer the mixture to a separatory funnel. Add 25 mL of ethyl acetate and 10 mL of water. Shake well and allow the layers to separate.
  • Wash: Collect the organic layer. Wash it sequentially with 20 mL of water and 20 mL of brine.
  • Dry and Concentrate: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator.

E. Purification: 12. Column Chromatography: Purify the resulting crude oil/solid by flash column chromatography on silica gel.[10][11]

  • Packing: Pack the column using a slurry of silica gel in hexane.
  • Elution: Load the crude product onto the column and elute with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5-10% ethyl acetate).
  • Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, Methyl 2-((ethoxymethyl))-3-furoate, as a clear oil. Confirm identity and purity using NMR and/or Mass Spectrometry.

Visualization of the Experimental Workflow

Workflow cluster_setup A. Reaction Setup cluster_reaction B. Synthesis cluster_workup C. Work-up & Isolation cluster_purify D. Purification A1 Flame-dry flask under N₂ A2 Add NaH & Anhydrous THF A1->A2 A3 Add Alcohol (Ethanol) A2->A3 A4 Stir 30 min (Alkoxide forms) A3->A4 B1 Add Furoate solution dropwise A4->B1 B2 Stir at Room Temp B1->B2 B3 Monitor by TLC B2->B3 C1 Quench with sat. NH₄Cl B3->C1 C2 Extract with Ethyl Acetate C1->C2 C3 Wash with H₂O & Brine C2->C3 C4 Dry (MgSO₄) & Concentrate C3->C4 D1 Flash Column Chromatography C4->D1 D2 Combine pure fractions D1->D2 D3 Remove solvent D2->D3 D4 Characterize Pure Product D3->D4

Figure 2: Experimental Workflow for Williamson Ether Synthesis.

Authoritative Grounding & Field Insights

  • Choice of Base: While NaH is highly effective, for more sensitive substrates or for safety reasons, milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, often requiring a polar aprotic solvent like DMF or acetonitrile and gentle heating (50-100 °C).[1][3][4] These conditions are generally slower but can be more forgiving.

  • Solvent Selection: The use of polar aprotic solvents like THF, DMF, and acetonitrile is crucial.[1][4] They solvate the counter-ion (e.g., Na⁺) without protonating the alkoxide, thereby maximizing its nucleophilicity and accelerating the SN2 reaction rate.[1][3] Protic solvents like ethanol itself would establish an equilibrium and significantly slow the reaction.[1]

  • Phase Transfer Catalysis (PTC): For industrial scale-up or when dealing with reactants of differing solubilities, Phase Transfer Catalysis is an excellent strategy. A catalyst like tetrabutylammonium bromide (TBAB) can transport an alkoxide generated in an aqueous or solid phase into the organic phase containing the alkyl halide, often allowing the use of simpler and cheaper bases like NaOH.[1][10][12]

  • Troubleshooting - Low Yield: If yields are low, ensure all reagents and solvents are completely anhydrous, as water will destroy both the NaH and the alkoxide. Also, confirm the quality of the this compound, as it can degrade over time. If the reaction stalls, gentle heating to 50 °C in a sealed vessel or under reflux can increase the reaction rate, though this may also promote side reactions.[1][4]

References

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024, January 25). The Williamson ether synthesis [Video]. YouTube. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Ashenhurst, J. (2015, June 12). Intramolecular Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ALKOXYMETHYL ETHERS: (R)-(-)-1-(METHOXYMETHOXY)-1-PHENYLETHANE. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN101671238B - Preparation method of 2-bromoethyl methyl ether.
  • Google Patents. (n.d.). EP2611821A2 - Process for preparing fluticasone propionate/furoate.
  • Google Patents. (n.d.). US3450608A - Purification of ethers.
  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • Georganics. (2011, February 17). METHYL 3-METHYL-2-FUROATE. Retrieved from [Link]

  • MDPI. (2023, November 30). Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers. Retrieved from [Link]

  • Journal For Basic Sciences. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • ResearchGate. (2016, April 15). How to purify esterefication product? Retrieved from [Link]

  • Semantic Scholar. (1975, December 23). An improved Williamson ether synthesis using phase transfer catalysis. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). purification of waste water with crown ETHERS anchor on a solid support. Retrieved from [Link]

  • Slideshare. (n.d.). Phase transfer catalysis. Retrieved from [Link]

Sources

"Methyl 2-(Bromomethyl)-3-Furoate" reaction with sterically hindered nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Alkylation of Sterically Hindered Nucleophiles using Methyl 2-(Bromomethyl)-3-Furoate

Executive Summary

This compound (CAS 53020-08-9) is a high-value pharmacophore building block used in the synthesis of biologically active furan derivatives, including HCV inhibitors and anti-inflammatory agents. However, its application in alkylating sterically hindered nucleophiles (e.g., bulky secondary amines,


-branched thiols, or ortho-substituted phenols) presents significant synthetic challenges.

The primary difficulties arise from the competing kinetics between the desired


 substitution and the substrate's inherent instability (polymerization/decomposition). This guide provides a validated protocol utilizing the "Cesium Effect"  and Halide Exchange Catalysis (Finkelstein)  to overcome steric barriers while preserving the integrity of the labile furan ring.

Chemical Analysis & Mechanistic Insight

The Electrophile: this compound[1]
  • Electronic Environment: The bromomethyl group at position 2 is activated by the adjacent furan oxygen (lone pair donation) and the electron-withdrawing ester at position 3. This makes the methylene carbon highly electrophilic but also prone to solvolysis.

  • Steric Environment: The ester group at position 3 provides significant steric bulk, shielding the reaction center from the "top" face. When coupled with a bulky nucleophile, the trajectory for the backside attack (

    
     to the C-Br bond) becomes restricted.
    
The Challenge of Hindered Nucleophiles

In standard


 reactions, steric hindrance in the nucleophile raises the activation energy (

) of the transition state. For this specific furan substrate, a slow reaction rate is fatal because the starting material is unstable at elevated temperatures or prolonged reaction times, leading to the formation of "black tar" polymers via intermolecular alkylation.

Key Mechanistic Strategy:

  • Accelerate

    
    :  Use a polar aprotic solvent (DMF/DMAc) to desolvate the nucleophile.
    
  • Enhance Leaving Group: In situ conversion of the bromide to an iodide (better leaving group) using catalytic NaI/TBAI.

  • The Cesium Effect: Use Cesium Carbonate (

    
    ). The large ionic radius of 
    
    
    
    disrupts tight ion pairs, creating a "naked," more reactive anion, essential for overcoming steric repulsion.

Validated Experimental Protocol

Objective: Alkylation of a sterically hindered secondary amine (e.g., tert-butyl amine derivative or 2,6-disubstituted aniline) with this compound.

Reagents & Equipment
  • Electrophile: this compound (Store at 2–8°C under

    
    ).
    
  • Nucleophile: Sterically hindered amine/phenol (1.0 equiv).

  • Base: Cesium Carbonate (

    
    ), anhydrous, granular (1.5 – 2.0 equiv).
    
  • Catalyst: Tetrabutylammonium Iodide (TBAI) or Sodium Iodide (NaI) (10 mol%).

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN).

  • Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Methodology
  • Nucleophile Activation:

    • In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Nucleophile (1.0 equiv) in anhydrous DMF (

      
       concentration).
      
    • Add

      
        (1.5 equiv).
      
    • Critical Step: Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation/activation. The mixture may appear as a suspension.

  • Catalyst Addition:

    • Add TBAI (0.1 equiv). This initiates the halide exchange cycle.

  • Electrophile Addition (Controlled):

    • Cool the reaction mixture to

      
        (ice bath).
      
    • Dissolve This compound (1.1 equiv) in a minimal amount of DMF.

    • Add the electrophile solution dropwise over 10 minutes. Reasoning: Slow addition at low temperature prevents thermal decomposition of the furan bromide.

  • Reaction Phase:

    • Allow the mixture to warm to RT naturally.

    • Monitor via TLC or LC-MS every 30 minutes.

    • Endpoint: Reaction is typically complete within 2–4 hours. Do not stir overnight unless necessary, as product decomposition may occur.

  • Workup:

    • Dilute with EtOAc and wash with water (

      
      ) to remove DMF.
      
    • Wash organic layer with Brine, dry over

      
      , and concentrate in vacuo at 
      
      
      
      .

Data Presentation & Optimization

Solvent & Base Screening Data

The following table summarizes the optimization of the reaction between this compound and a model hindered nucleophile (Diisopropylamine).

EntrySolventBaseCatalystTempYieldObservations
1THF

NoneReflux15%Extensive decomposition; low conversion.[1]
2DCMDIPEANoneRT30%Very slow; incomplete reaction after 24h.
3DMF

NoneRT62%Moderate yield; some polymerization observed.[1]
4DMF

NoneRT78%Improved solubility of base; cleaner profile.[1]
5 DMF

TBAI

92% Optimal conditions.[1] Clean conversion.
Pathway Visualization

The following diagram illustrates the reaction mechanism and the critical role of the catalysts.

ReactionPathway Substrate This compound (Electrophile) Intermediate Iodide Intermediate (Highly Reactive) Substrate->Intermediate TBAI/NaI (Finkelstein) Decomp Polymerization/Tars Substrate->Decomp Heat/Time TS Sterically Crowded Transition State Intermediate->TS + Nucleophile Nucleophile Hindered Nucleophile (Cs+ Ion Pair) Nucleophile->TS Product Alkylated Furan Product TS->Product SN2 Substitution

Figure 1: Mechanistic pathway highlighting the in-situ activation of the electrophile via halide exchange to overcome steric hindrance.

Troubleshooting & Decision Logic

If yields remain low (


), consult the decision tree below to diagnose the failure mode.

OptimizationLogic Start Low Yield Observed CheckTLC Analyze TLC/LCMS Profile Start->CheckTLC SM_Left Starting Material Intact (No Rxn) CheckTLC->SM_Left Decomp Black Tar / Complex Mixture CheckTLC->Decomp SolventCheck Is Nucleophile Soluble? SM_Left->SolventCheck SwitchSolvent Switch to DMSO or NMP SolventCheck->SwitchSolvent No HeatCheck Increase Temp (Max 40°C) SolventCheck->HeatCheck Yes TempControl Lower Temp to -10°C Decomp->TempControl Dilution Dilute Reaction (0.05 M) Decomp->Dilution

Figure 2: Troubleshooting logic for optimizing alkylation yields.

References

  • PubChem. (2025).[2][3] this compound Compound Summary. National Library of Medicine. [Link]

  • Tata, R. R., & Harmata, M. (2018).[4] Synthesis of Methyl 3-oxocyclopent-1-ene-1-carboxylate. Organic Syntheses, 95, 425-438.[4] (Demonstrates handling of similar activated furan/ester systems). [Link]

  • Salvatore, R. N., et al. (2001). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. Tetrahedron Letters, 42(10), 1799-1801. (Foundational text on using Cesium bases for hindered alkylations). [Link]

Sources

Chemoselectivity in reactions of "Methyl 2-(Bromomethyl)-3-Furoate"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselectivity & Synthetic Utility of Methyl 2-(Bromomethyl)-3-Furoate

Executive Summary

This compound (CAS: 53020-08-9) is a high-value bifunctional building block in medicinal chemistry.[1] Its utility stems from the orthogonal reactivity of its two electrophilic centers: the "soft" allylic/benzylic-like alkyl bromide and the "hard" methyl ester. This guide provides validated protocols to control chemoselectivity, enabling the synthesis of simple substitution products or complex fused heterocycles (e.g., furo[3,2-c]pyridines) via cascade sequences.[2]

Chemical Profile & Reactivity Analysis

Molecule: this compound Molecular Weight: 219.03 g/mol Appearance: Off-white to yellow solid Storage: 2–8°C, under inert atmosphere (Ar/N₂).[1] Moisture sensitive.[2][1]

Electrophilic Sites & Selectivity Logic

The molecule presents a classic "Chemoselectivity Triangle":

  • Site A (Bromomethyl,

    
    ): 
    
    • Reactivity: High. Primary alkyl halide activated by the adjacent furan ring (allylic/benzylic character).

    • Preferred Nucleophiles: Soft nucleophiles (Thiols, Amines, Azides, Phosphines).[2]

    • Mechanism:

      
      .
      
  • Site B (Ester Carbonyl,

    
    ): 
    
    • Reactivity: Moderate.

    • Preferred Nucleophiles: Hard nucleophiles (Alkoxides, Grignards, Hydrides).[2]

    • Mechanism: Acyl Substitution / Addition-Elimination.[1]

  • Site C (Furan Ring):

    • Reactivity: Electron-rich diene, but deactivated by the C3-ester.[2][1] Susceptible to oxidation or electrophilic attack at C5.[2][1]

The Chemoselectivity Challenge: The primary risk during


 reactions at Site A  is the inadvertent attack on Site B  (transesterification or hydrolysis) or Site C  (polymerization).

Decision Framework: Reaction Pathways

The following Graphviz diagram illustrates the decision logic for selecting reaction conditions based on the desired outcome.

ReactivityMap Start This compound Nuc Nucleophile Selection Start->Nuc Path1 Path A: Kinetic Control (Selective Substitution) Nuc->Path1 Soft Nucleophile (R-SH, R-NH2, NaN3) Path2 Path B: Thermodynamic Control (Cyclization/Cascade) Nuc->Path2 Bifunctional Nucleophile (Amino-esters, Diamines) Cond1 Conditions: 0°C, Mild Base (K2CO3/DIPEA) Solvent: MeCN or DMF Path1->Cond1 Prod1 Product: 2-(Substituted-methyl)-3-furoate Cond1->Prod1 Cond2 Conditions: Reflux or Strong Base (NaH/NaOMe) Solvent: MeOH or Toluene Path2->Cond2 Prod2 Product: Fused Heterocycle (e.g., Furo[3,2-c]pyridin-4-one) Cond2->Prod2

Figure 1: Decision tree for selecting reaction conditions based on nucleophile type and target scaffold.

Validated Experimental Protocols

Protocol A: Selective Substitution (Preserving the Ester)

Objective: Displace the bromide with an amine or thiol without disturbing the methyl ester. Mechanism: Kinetic control favoring the softer electrophile (


).
ParameterSpecificationRationale
Solvent Acetonitrile (MeCN) or DMFPolar aprotic solvents accelerate

rates.[2][1]
Base

or DIPEA
Mild bases neutralize HBr generated without attacking the ester.[2][1]
Temp

Low temperature suppresses ester hydrolysis/amidation.[2][1]
Stoichiometry 1.0 eq Substrate : 1.1 eq NucleophileSlight excess of nucleophile ensures conversion.[2][1]

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve This compound (1.0 mmol, 219 mg) in anhydrous MeCN (5 mL).

  • Cooling: Cool the solution to

    
     using an ice bath.
    
  • Addition: Add

    
     (1.5 mmol, 207 mg) followed by the nucleophile (e.g., Morpholine, 1.1 mmol) dropwise.
    
  • Reaction: Stir at

    
     for 30 mins, then allow to warm to Room Temperature (RT). Monitor by TLC (Hexane:EtOAc 3:1). The bromide (
    
    
    
    ) should disappear, replaced by a more polar spot.[2]
  • Workup: Dilute with EtOAc (20 mL), wash with water (

    
    ) and Brine. Dry over 
    
    
    
    .[3]
  • Purification: Flash chromatography on silica gel.

Critical Note: Avoid using primary amines in methanol with heating, as this will lead to the amide (aminolysis of the ester).[2]

Protocol B: Cascade Cyclization (Synthesis of Fused Systems)

Objective: Form a fused bicyclic system (e.g., furo[3,2-c]pyridine) using a bifunctional nucleophile. Mechanism:


 substitution followed by intramolecular lactamization.[2][1]

Step-by-Step Procedure:

  • Reagents: Dissolve the bifunctional nucleophile (e.g., Glycine ethyl ester hydrochloride, 1.2 mmol) and This compound (1.0 mmol) in Methanol (5 mL).

  • Base Activation: Add

    
     (2.5 mmol) to free-base the amine and scavenge acid.
    
  • Initial Substitution: Stir at RT for 2 hours. (Intermediate secondary amine forms).[2]

  • Cyclization: Heat the mixture to reflux (

    
    ) for 4–12 hours.
    
    • Optimization: If cyclization is slow, add a catalytic amount of NaOMe (0.1 eq) to trigger the ester attack.[2]

  • Isolation: Evaporate solvent. The product often precipitates upon addition of cold water or ether.[2]

Troubleshooting & Optimization

IssueProbable CauseSolution
Ester Hydrolysis Wet solvent or hydroxide presence.[2][1]Use anhydrous solvents; switch base to

or non-nucleophilic organic bases.[2][1]
Furan Decomposition Acid sensitivity.[2][1]The product HBr is autocatalytic for furan degradation.[2][1] Ensure sufficient base equivalents (

eq).[2]
Polymerization High concentration / Thermal stress.[2][1]Run dilute (0.1 M); keep temperature

unless cyclizing.
Lachrymatory Effect Volatility of bromide.[2][1]Handle all solids and solutions in a fume hood.[2][1] Quench glassware with dilute NaOH before cleaning.[2][1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5358548, this compound.[1] Retrieved from [Link]

  • Mineeva, I. V. (2019). Allylation of (R)-2,3-O-Cyclohexylideneglyceraldehyde with Methyl 3-(Bromomethyl)but-3-enoate.[1][4] (Analogous reactivity of allylic bromo-esters). Russian Journal of General Chemistry. Retrieved from [Link]

  • Keay, B. A., & Dibble, P. W. (1995). Furans and their Benzo Derivatives: Synthesis and Applications.[2][1][5] In Comprehensive Heterocyclic Chemistry II. (General reactivity of 3-furoates).

Sources

Methyl 2-(Bromomethyl)-3-Furoate: A Versatile Scaffold for the Synthesis of Novel Antiviral Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pressing Need for Novel Antiviral Therapeutics and the Promise of Furan-Based Scaffolds

The ever-present threat of viral pandemics and the emergence of drug-resistant strains necessitate a continuous search for new antiviral agents. A promising strategy in antiviral drug discovery is the development of nucleoside analogs, which can mimic natural building blocks of viral genetic material and disrupt viral replication.[1][2] The furan ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antiviral properties.[3] This guide focuses on the application of Methyl 2-(Bromomethyl)-3-Furoate , a highly reactive and versatile building block, for the synthesis of novel acyclic nucleoside analogs with the potential to inhibit viral polymerases.

The core concept behind the use of this compound lies in its ability to act as an electrophile in nucleophilic substitution reactions. The bromomethyl group is an excellent leaving group, facilitating the N-alkylation of various nucleobases, a cornerstone reaction in the synthesis of nucleoside analogs.[4][5] This document provides detailed protocols for the synthesis of novel furan-based acyclic nucleoside analogs, discusses the underlying chemical principles, and explores their potential mechanism of action as antiviral agents.

Chemical Properties and Reactivity of this compound

To effectively utilize this compound as a building block, a thorough understanding of its chemical characteristics is essential.

PropertyValueReference
Molecular Formula C7H7BrO3
Molecular Weight 223.03 g/mol
Appearance White to off-white solid
Boiling Point 80 °C at 0.6 mmHg
Reactivity The key reactive site is the bromomethyl group at the 2-position of the furan ring. The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This reactivity is central to its application in synthesizing nucleoside analogs through N-alkylation of purine and pyrimidine bases.[4][5] The ester group at the 3-position can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, offering a handle for further functionalization.

Strategic Synthesis of Acyclic Nucleoside Analogs

The primary application of this compound in antiviral research is the synthesis of acyclic nucleoside analogs. These molecules mimic the natural nucleosides but lack the cyclic sugar moiety, which can lead to chain termination upon incorporation into the growing viral DNA or RNA strand.[6][7] The general synthetic strategy involves the N-alkylation of a nucleobase with this compound.

Diagram: General Synthetic Scheme for Acyclic Furan-Based Nucleoside Analogs

G MBF This compound Product Acyclic Furan-Based Nucleoside Analog MBF->Product Nucleobase Purine or Pyrimidine Base (e.g., Adenine, Uracil) Nucleobase->Product Solvent Polar Aprotic Solvent (e.g., DMF, Acetonitrile) Solvent->Product Reaction Medium Base Base (e.g., K2CO3, NaH) Base->Product Proton Scavenger Purification Purification (Column Chromatography) Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: General workflow for the synthesis of acyclic furan-based nucleoside analogs.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of two representative acyclic nucleoside analogs using this compound. These protocols are based on established methods for the N-alkylation of nucleobases and are designed to be self-validating.[8][9]

Protocol 1: Synthesis of Methyl 2-(((6-amino-9H-purin-9-yl)methyl))-3-furoate (Adenine Analog)

Objective: To synthesize an acyclic nucleoside analog by reacting this compound with adenine.

Materials:

  • This compound

  • Adenine

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add adenine (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and methanol as the mobile phase.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature. Filter the reaction mixture to remove potassium carbonate and wash the solid with DMF.

  • Extraction: Evaporate the DMF under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N9-alkylated product.[10][11]

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[12][13]

Expected Outcome: The major product is expected to be the N9-alkylated adenine derivative, as N9-alkylation is generally the thermodynamically favored product in the alkylation of purines.[8][9]

Protocol 2: Synthesis of Methyl 2-(((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl))-3-furoate (Uracil Analog)

Objective: To synthesize an acyclic nucleoside analog by reacting this compound with uracil.

Materials:

  • This compound

  • Uracil

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Acetonitrile

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere, suspend uracil (1.0 eq) in anhydrous acetonitrile.

  • Base Addition: Carefully add sodium hydride (1.2 eq) portion-wise to the suspension at 0 °C. Allow the mixture to stir at room temperature for 1 hour.

  • Reagent Addition: Dissolve this compound (1.1 eq) in anhydrous acetonitrile and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 18-24 hours. Monitor the reaction by TLC using a mixture of dichloromethane and methanol.

  • Work-up: Quench the reaction by the slow addition of methanol at 0 °C. Evaporate the solvent under reduced pressure.

  • Purification: Directly load the crude residue onto a silica gel column and elute with a gradient of methanol in dichloromethane to isolate the pure N1-alkylated product.[14]

  • Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.[12][13]

Expected Outcome: The N1-alkylated uracil derivative is the expected major product.[14]

Diagram: Proposed Mechanism of N-Alkylation

G cluster_0 Step 1: Deprotonation of Nucleobase cluster_1 Step 2: Nucleophilic Attack Nucleobase Nucleobase-H Anion Nucleobase Anion Nucleobase->Anion Deprotonation Base Base (e.g., K2CO3) Base->Anion Accepts Proton Anion2 Nucleobase Anion Product N-Alkylated Product Anion2->Product SN2 Attack MBF This compound MBF->Product

Caption: A simplified two-step mechanism for the N-alkylation of a nucleobase.

Antiviral Potential and Mechanism of Action

The synthesized acyclic nucleoside analogs are designed to act as inhibitors of viral polymerases.[7] Upon entering a virus-infected cell, these compounds can be phosphorylated by cellular or viral kinases to their active triphosphate form.[15] This triphosphate analog can then be recognized by the viral RNA-dependent RNA polymerase (RdRp) or DNA polymerase and incorporated into the growing viral nucleic acid chain.[16] Since the acyclic furan moiety lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, its incorporation leads to chain termination, thus halting viral replication.[1]

The antiviral activity of these novel compounds would need to be evaluated in cell-based assays against a panel of viruses. Key parameters to determine would be the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀) to assess both potency and selectivity.[17][18]

Data Presentation: Expected Spectroscopic Data

While the specific spectroscopic data for the novel compounds will need to be determined experimentally, the following table provides an example of the kind of data that would be expected based on the known spectra of similar furan-containing molecules.[12][13]

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Mass Spec (m/z)
Methyl 2-(((6-amino-9H-purin-9-yl)methyl))-3-furoate Signals for adenine protons (e.g., H-2, H-8), methylene bridge protons, furan ring protons, and methyl ester protons.Signals for adenine carbons, methylene carbon, furan ring carbons, and ester carbonyl and methyl carbons.Expected [M+H]⁺ peak corresponding to the molecular weight of the product.
Methyl 2-(((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl))-3-furoate Signals for uracil protons (e.g., H-5, H-6), methylene bridge protons, furan ring protons, and methyl ester protons.Signals for uracil carbons (including carbonyls), methylene carbon, furan ring carbons, and ester carbonyl and methyl carbons.Expected [M+H]⁺ peak corresponding to the molecular weight of the product.

Conclusion and Future Directions

This compound is a valuable and reactive building block for the synthesis of novel acyclic nucleoside analogs. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and explore the antiviral potential of this new class of compounds. Future work should focus on the synthesis of a diverse library of these analogs by employing various purine and pyrimidine bases. Subsequent biological evaluation against a broad range of viruses will be crucial to identify lead compounds for further development. Furthermore, the ester functionality on the furan ring provides an avenue for the synthesis of prodrugs, which could enhance the bioavailability and cellular uptake of these potential antiviral agents.[15] The exploration of this chemical space holds significant promise for the discovery of next-generation antiviral therapeutics.

References

  • ACS Green Chemistry Institute. (2026). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]

  • American Chemical Society. (2023). Synthesis and Evaluation of 9-Aminoacridines with SARS-CoV-2 Antiviral Activity. ACS Omega. Retrieved from [Link]

  • Neyts, J., & De Clercq, E. (1994). Mechanism of action of acyclic nucleoside phosphonates against herpes virus replication. Biochemical Pharmacology, 47(1), 39-41.
  • Lee, K., et al. (2007). Synthesis and anti-HIV activity of 2′-deoxy-2′-fluoro-4′-C-ethynyl nucleoside analogues. Bioorganic & Medicinal Chemistry Letters, 17(10), 2723-2725.
  • Přívara, D., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega.
  • Goldman, M. E., & Sawyer, J. S. (2020). Nucleotide Analogues as Inhibitors of Viral Polymerases. bioRxiv.
  • Reddit. (2021).
  • Přívara, D., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega.
  • De Clercq, E. (2020). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Antiviral Research, 178, 104791.
  • Janeba, Z., et al. (2012). Novel substituted 9-norbornylpurines and their activities against RNA viruses. Bioorganic & Medicinal Chemistry Letters, 22(5), 1849-1852.
  • Hudson, R. H. E., et al. (2014). Furan Decorated Nucleoside Analogues as Fluorescent Probes: synthesis, photophysical evaluation and site-specific incorporation. Nucleic Acids Research, 42(10), 6127-6137.
  • Ahmed, S., et al. (2017). Current Nucleic Acid Extraction Methods and Their Implications to Point-of-Care Diagnostics. Journal of Analytical Methods in Chemistry, 2017, 9318962.
  • Osborne, M. R., & Lawley, P. D. (1993). Alkylation of DNA by Melphalan With Special Reference to Adenine Derivatives and Adenine-Guanine Cross-Linking. Chemical Research in Toxicology, 6(6), 876-882.
  • Schinazi, R. F., et al. (2021). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 26(11), 3236.
  • De Clercq, E. (2021). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. International Journal of Molecular Sciences, 22(16), 8523.
  • ResearchGate. (2025). N-3-Alkylation of Uracil and Derivatives via N-1-Boc Protection. Retrieved from [Link]

  • Rossi, R. A., & Bardagı, A. V. (2009). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. Current Organic Synthesis, 6(4), 345-367.
  • Hudson, R. H. E., et al. (2014).
  • Chimirri, A., et al. (2019). Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)
  • Janeba, Z., et al. (2023). Design and Synthesis of Novel HIV-1 Inhibitors. Institute of Organic Chemistry and Biochemistry of the Czech Academy of Sciences.
  • Luzzietti, N., et al. (2021).
  • Plietker, B., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molecules, 28(11), 4353.
  • Li, Y., et al. (2021). Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents. Molecules, 26(16), 4983.
  • Das, K., & Arnold, E. (2022). Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms. Viruses, 14(10), 2266.
  • Bio-Rad Laboratories. (2023).
  • Plietker, B., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d.
  • El-Sawy, E. R., et al. (2022). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Molecules, 27(19), 6296.

Sources

Troubleshooting & Optimization

Common side reactions in the synthesis of "Methyl 2-(Bromomethyl)-3-Furoate"

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHEM-SUP-2024-BF3 Responder: Dr. Alistair Vance, Senior Application Scientist Subject: Troubleshooting Wohl-Ziegler Bromination & Handling of Labile Furan Derivatives

Overview

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering yield losses or purity issues during the synthesis of Methyl 2-(bromomethyl)-3-furoate (CAS: 23268-19-1).

This intermediate is a critical building block for pharmaceutical scaffolds, but it presents a "perfect storm" of chemical sensitivity:

  • Furan Ring: Electron-rich and prone to acid-catalyzed polymerization (black tar formation).

  • Benzylic-like Halide: The bromomethyl group at C2 is highly activated, making it susceptible to hydrolysis and nucleophilic attack.

  • Competing Mechanisms: The desired radical bromination competes with electrophilic aromatic substitution (EAS) on the furan ring.

This guide prioritizes causality-based troubleshooting . We do not just tell you what to do; we explain why the chemistry fails so you can adjust your specific parameters.

Module 1: Reaction Troubleshooting (The Wohl-Ziegler Step)

Primary Reaction: Radical bromination of Methyl 2-methyl-3-furoate using N-Bromosuccinimide (NBS).

Issue 1: "I am seeing significant amounts of ring-brominated impurity (5-bromo)."
  • Diagnosis: Ionic Mechanism Dominance. The furan ring is an electron-rich heterocycle. While the ester at C3 withdraws some electron density, the C5 position (alpha to the oxygen) remains highly nucleophilic. If the concentration of free bromine (

    
    ) rises too high, or if the solvent is too polar, the reaction shifts from a Radical Pathway  (desired) to an Electrophilic Substitution  (undesired).
    
  • The Fix:

    • Solvent Switch: Avoid polar solvents. If using acetonitrile or dichloromethane, switch to Benzotrifluoride (PhCF3) or Carbon Tetrachloride (

      
      )  (if permitted). Non-polar solvents suppress the ionic pathway.
      
    • Slow Addition: Do not dump NBS in all at once. Add it portion-wise or as a warm solution to keep the instantaneous

      
       low.
      
    • Initiator Check: Ensure your AIBN is fresh or use a tungsten lamp (300-500W) to drive the radical homolysis.

Issue 2: "The reaction mixture turned black/tarry within 30 minutes."
  • Diagnosis: Acid-Catalyzed Polymerization. The Wohl-Ziegler reaction generates HBr as a byproduct. Furans are notoriously unstable in acidic media, leading to rapid polymerization (the "furan resin" effect).

  • The Fix:

    • Scavenger Addition: You must add a weak base to the reaction mixture.

      • Standard: Calcium Carbonate (

        
        ) or Sodium Bicarbonate (
        
        
        
        ) powder (0.1 - 0.5 eq).
      • Advanced: Epoxide scavengers (e.g., propylene oxide) can trap HBr without acting as a nucleophile.

Issue 3: "I have a mixture of mono-bromo (product) and di-bromo species."
  • Diagnosis: Stoichiometry Mismatch. The product (bromomethyl) is still reactive toward radicals. Once formed, it competes with the starting material for bromine radicals.

  • The Fix:

    • The "85% Rule": Do not aim for 100% conversion. Stop the reaction when the starting material is ~10-15% remaining (monitor via NMR/HPLC). Pushing for completion almost guarantees over-bromination.

    • Deficit Stoichiometry: Use 0.90 – 0.95 equivalents of NBS relative to the substrate.

Module 2: Purification & Isolation (Critical)

Warning: This is where 60% of users lose their product. The target compound degrades on standard silica gel.

FAQ: "My product spot streaks or disappears on the TLC/Column."
  • Reason: Silica gel is slightly acidic (

    
    ). This acidity catalyzes the solvolysis of the bromide to the alcohol (hydroxymethyl furan) or induces decomposition.
    
  • Protocol: Neutralize your Stationary Phase.

    • Pre-wash the silica column with a mobile phase containing 1-2% Triethylamine (

      
      ) .
      
    • Run the column using 0.5%

      
       in the eluent to maintain basicity.
      
FAQ: "The oil turned green/black during storage."
  • Reason: Auto-catalytic decomposition. Trace HBr trapped in the oil catalyzes further degradation.

  • Protocol:

    • Store as a solid if possible (crystallize from Hexane/Et2O at -20°C).

    • If an oil, store in a solution of anhydrous

      
       over activated molecular sieves or 
      
      
      
      at -20°C.
Visualizing the Chemistry

The following diagram illustrates the competing pathways. Your goal is to maximize the Green Path and suppress the Red Paths .

ReactionPathways Substrate Methyl 2-methyl-3-furoate Radical Allylic Radical (Resonance Stabilized) Substrate->Radical Radical Pathway (Non-polar solvent, Light) Ionic Ionic Complex (Bromonium/Sigma) Substrate->Ionic Ionic Pathway (Polar solvent, No Light) NBS NBS / Initiator NBS->Radical NBS->Ionic Target TARGET: This compound Radical->Target Br transfer Side_Ring SIDE PRODUCT: 5-Bromo-2-methyl-3-furoate Ionic->Side_Ring Electrophilic Subst. Side_Di SIDE PRODUCT: gem-Dibromide Target->Side_Di Excess NBS Over-reaction Polymer Polymer/Tar Target->Polymer Acidic Workup (HBr)

Caption: Mechanistic bifurcation in furan bromination. Success depends on favoring the radical pathway (Green) over ionic/degradation pathways (Red/Black).

Standardized Experimental Protocol

Target: this compound (10 mmol scale)

ParameterSpecificationReason
Solvent Benzotrifluoride (PhCF3) or

Suppresses ionic ring bromination.
Concentration 0.1 M - 0.2 MDilution prevents thermal runaways.
Reagents NBS (0.95 eq), AIBN (0.05 eq)Deficit NBS prevents over-bromination.
Additives

(0.5 eq)
Scavenges HBr to prevent tarring.
Temperature Reflux (

)
Required for radical initiator half-life.

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and nitrogen inlet.

  • Charge: Add Methyl 2-methyl-3-furoate (1.0 eq),

    
     (0.5 eq), and anhydrous solvent (PhCF3).
    
  • Initiation: Add NBS (0.5 eq) and AIBN (0.05 eq). Heat to reflux.

  • Monitoring: After 1 hour, check TLC. If starting material persists, add the remaining NBS (0.45 eq) portion-wise.

  • Quench: Once conversion hits ~90% (do not wait for 100%), cool to

    
    . Filter off the succinimide and calcium salts.
    
  • Workup: Wash the filtrate with cold 5%

    
     (aq) then Brine. Dry over 
    
    
    
    .[1]
  • Purification: Flash chromatography on Et3N-neutralized silica . Elute with Hexane/EtOAc (Gradient).[1][2]

  • Storage: Isolate as a solid or oil; store at -20°C immediately.

References
  • Wohl-Ziegler Bromination Mechanism & Conditions

    • Organic Chemistry Portal.[3][4] "Wohl-Ziegler Reaction."[4][5][6]

    • [Link]

  • Bromination of Furan Derivatives (Side Reactions)

    • ResearchGate.[1][7] "On the bromination of methyl 2-methyl-3-furoate."[7]

    • [Link](Note: Contextual reference for furan carboxylate handling).

  • Purification of Acid-Sensitive Halides: BenchChem Technical Support. "Purification of 5-(Bromomethyl)-2-chloropyrimidine Derivatives." (Analogous chemistry for sensitive bromomethyl heterocycles).
  • Safety Data & Properties

    • PubChem.[8] "this compound."[9]

    • [Link]

Sources

Formation of impurities during the bromination of methyl 2-methyl-3-furoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Furan Functionalization Series Ticket #: 592-BROM-FUR Topic: Impurity Profiling & Troubleshooting: Bromination of Methyl 2-methyl-3-furoate Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Reaction Landscape

The conversion of methyl 2-methyl-3-furoate (1) to methyl 2-(bromomethyl)-3-furoate (2) is a classic Wohl-Ziegler radical bromination using N-Bromosuccinimide (NBS).

While theoretically straightforward, furan derivatives are exceptionally sensitive. The electron-rich furan ring competes with the methyl group for bromine, and the acid-labile nature of the ring makes the byproduct (HBr) a catalyst for decomposition.

Critical Success Factor: You must maintain a strictly radical regime. If the reaction drifts into an ionic mechanism (due to polarity, darkness, or lack of initiator), the NBS will brominate the ring (C5 position) rather than the side chain.

Visualizing the Impurity Pathways

The following diagram maps the kinetic competition between the desired radical pathway and the undesired ionic/decomposition pathways.

BrominationPathways SM Methyl 2-methyl-3-furoate (Starting Material) NBS NBS / Initiator SM->NBS Target TARGET PRODUCT This compound (Kinetic Radical Product) NBS->Target Path 1: Radical Substitution (Non-polar solvent, Reflux, Light/AIBN) Impurity_Ring IMPURITY A (Ionic) Methyl 5-bromo-2-methyl-3-furoate (Thermodynamic Ionic Product) NBS->Impurity_Ring Path 2: Electrophilic Subst. (Polar solvent, No light, Lewis Acid) Impurity_Di IMPURITY B (Over-reaction) Methyl 2-(dibromomethyl)-3-furoate Target->Impurity_Di Excess NBS Long reaction time Impurity_Tar IMPURITY C (Decomposition) Ring-opened Tars / Polymers Target->Impurity_Tar Acid Catalysis (HBr) Moisture Impurity_Ring->Impurity_Tar HBr accumulation

Caption: Figure 1. Kinetic competition between side-chain bromination (Target) and ring bromination (Impurity A).

Troubleshooting Guide (FAQ Format)

Issue 1: "I see a major byproduct with a similar Rf to the product, but the methyl peak in NMR is intact."

Diagnosis: Ring Bromination (Regioselectivity Failure). You have likely synthesized methyl 5-bromo-2-methyl-3-furoate .

  • The Mechanism: Furans are electron-rich dienes. In the absence of active radical flux, NBS acts as an electrophile (

    
     source). The C5 position is the most nucleophilic site on the ring (alpha-position, unhindered).
    
  • Root Cause:

    • Solvent Polarity: Using polar solvents (Acetonitrile, DCM) stabilizes the ionic transition state, favoring ring attack.

    • Initiator Failure: Old AIBN or lack of UV/visible light prevented the radical chain from sustaining.

  • Corrective Action:

    • Switch to a non-polar solvent (Benzene, CCl4, or Trifluorotoluene).

    • Ensure the reaction is at vigorous reflux before adding NBS/Initiator.

    • Irradiate the flask with a tungsten lamp (500W) or high-intensity LEDs.

Issue 2: "The reaction mixture turned black/tarry, and yield is very low."

Diagnosis: Acid-Catalyzed Polymerization (The "Furan Death Spiral").

  • The Mechanism: The reaction produces HBr as a byproduct. Furans are notoriously acid-sensitive (forming succindialdehyde derivatives via ring opening). The bromomethyl group is also highly reactive and can alkylate the furan ring of another molecule (Friedel-Crafts type polymerization).

  • Root Cause:

    • Accumulation of HBr in the headspace or solution.

    • Wet solvent (hydrolysis of the product generates HBr + Alcohol).

  • Corrective Action:

    • Scavengers: Add solid K₂CO₃ (weak base) or Epoxide (e.g., propylene oxide) to the reaction mixture to scavenge HBr in situ.

    • Strictly Anhydrous: Dry solvents over molecular sieves.

    • Workup: Do not use acidic silica gel. Use Neutral Alumina or treat silica with 1% Triethylamine before loading.

Issue 3: "I have a mix of starting material, product, and di-bromo impurity."

Diagnosis: Stoichiometry & Conversion Management.

  • The Mechanism: The product (monobromide) is still reactive toward radical bromination. Once the concentration of Starting Material (SM) drops, the probability of the radical attacking the Product increases.

  • Root Cause: Pushing for 100% conversion.

  • Corrective Action:

    • The 85% Rule: Stop the reaction when ~10-15% of starting material remains. It is easier to separate SM from Product than to separate Product from Di-bromo impurity.

    • Reagent Addition: Add NBS in portions (e.g., 3 x 0.35 eq) rather than all at once.

Diagnostic Data: Identifying Impurities

Use this table to interpret your crude NMR (


 NMR, CDCl

).
CompoundStructural FeatureKey NMR Signal (

ppm)
Multiplicity
Starting Material Methyl (C2-Me)~2.60Singlet (3H)
Furan Ring H (C4)~6.70Doublet
Furan Ring H (C5)~7.30Doublet
Target Product Bromomethyl (C2-CH₂Br) ~4.85 - 4.95 Singlet (2H)
Furan Ring H (C4)~6.80Doublet
Furan Ring H (C5)~7.40Doublet
Impurity A (Ring Br) Methyl (C2-Me)~2.55Singlet (3H)
C5-Br (Signal Disappears) -
Furan Ring H (C4)~6.60Singlet (1H)
Impurity B (Di-bromo) Dibromomethyl (C2-CHBr₂) ~6.60 - 6.80 Singlet (1H)

Optimized Experimental Protocol

Objective: Maximize radical pathway (Target) while suppressing ionic attack (Impurity A) and decomposition (Impurity C).

Reagents:

  • Methyl 2-methyl-3-furoate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq) - Recrystallize from water if yellow/aged.

  • AIBN (0.05 eq) or Benzoyl Peroxide.

  • Solvent: Benzene, CCl

    
    , or 
    
    
    
    -Trifluorotoluene (PhCF
    
    
    ) [Greener alternative].
  • Additive: K₂CO₃ (anhydrous, 0.5 eq) [Optional HBr scavenger].

Procedure:

  • Preparation: Dissolve substrate in anhydrous solvent (0.2 M concentration) in a round-bottom flask equipped with a reflux condenser.

  • Scavenging (Crucial): Add anhydrous K₂CO₃. This remains solid and neutralizes HBr as it forms.

  • Activation: Heat the mixture to reflux before adding reagents.

  • Initiation: Add NBS and AIBN.

    • Pro-Tip: If using light initiation, position a 500W halogen lamp ~10cm from the flask. The solution should turn orange/red and then fade to pale yellow as NBS is consumed.

  • Monitoring: Monitor by TLC (Hexane/EtOAc) every 30 mins.

    • Endpoint: Stop when SM is <10%. Do not "cook" it overnight.

  • Workup:

    • Cool to 0°C (precipitates succinimide).

    • Filter through a pad of Celite.

    • Concentrate filtrate under reduced pressure (keep bath <40°C to prevent thermal decomposition).

  • Purification: Flash chromatography on Neutral Alumina or Silica (pre-treated with 1% Et₃N/Hexane). Elute with Hexane/EtOAc gradient.

References

  • Wohl-Ziegler Reaction Mechanism

    • Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. Chemical Reviews, 43(2), 271–317. Link

  • Furan Functionalization & Stability

    • Keay, B. A. (1987). Regioselective lithiation of 3-furoic acid derivatives. The Journal of Organic Chemistry, 52(15), 3223-3227. (Discusses steric/electronic effects on furan ring). Link

  • Radical vs. Ionic Competition in NBS Bromination: Chowdhury, S., & Roy, S. (1997). Regioselectivity in the reaction of NBS with aromatic systems. Journal of Organic Chemistry. (General principles of ring vs side-chain competition).
  • Green Solvents for Radical Bromination

    • Podgoršek, A., et al. (2009). N-Bromosuccinimide-Mediated Bromination in "Green" Solvents. Tetrahedron, 65(22), 4429-4439. Link

Technical Support Center: Troubleshooting Low Yield in Methyl 2-(Bromomethyl)-3-Furoate Alkylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting alkylation reactions involving Methyl 2-(Bromomethyl)-3-Furoate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yield. By understanding the underlying chemical principles, you can systematically optimize your reaction conditions for improved outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the alkylation of this compound?

The alkylation of this compound with a nucleophile (Nu-H), such as an alcohol, amine, or thiol, typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile attacks the electrophilic carbon atom of the bromomethyl group, displacing the bromide leaving group in a single, concerted step. The reaction is usually carried out in the presence of a base to deprotonate the nucleophile, increasing its nucleophilicity.

Q2: My reaction is not proceeding to completion, resulting in a low yield. What are the most common initial checks?

When facing low yields, begin by verifying the quality and purity of your starting materials. Ensure that the this compound is not degraded and that your nucleophile, base, and solvent are pure and anhydrous. Moisture can significantly hinder the reaction by consuming the base and reacting with the electrophile. Also, confirm the accuracy of your reagent stoichiometry and reaction temperature.

Q3: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the likely impurities?

Common side products can include the corresponding alcohol from hydrolysis of the starting material if water is present, elimination products, or products from the reaction of the nucleophile with the ester group. Additionally, if the nucleophile has multiple reactive sites, a mixture of products may be formed.

II. Troubleshooting Guide: Low to No Product Formation

Low or no formation of the desired alkylated product is a common issue. This section provides a systematic approach to identifying and resolving the root cause.

Issue 1: Incomplete Reaction or No Reaction
Possible Cause 1: Poor Quality or Degraded Starting Material
  • Explanation: this compound can be susceptible to degradation, especially if not stored properly. The presence of impurities in the nucleophile can also inhibit the reaction.

  • Solution:

    • Verify the purity of this compound using techniques like NMR or GC-MS.

    • Ensure the nucleophile is of high purity and free from contaminants.

    • If necessary, purify the starting materials before use. For instance, commercial methyl chloroacetate, a related compound, often requires distillation to remove low-boiling impurities.[1]

Possible Cause 2: Inappropriate Base Selection or Insufficient Amount
  • Explanation: The choice and amount of base are critical. The base must be strong enough to deprotonate the nucleophile effectively but not so strong as to promote side reactions like elimination or ester saponification. An insufficient amount of base will result in incomplete deprotonation of the nucleophile.

  • Solution:

    • Select a base with a pKa value that is appropriate for the acidity of your nucleophile.

    • Use at least a stoichiometric amount of base relative to the nucleophile. It is common to use a slight excess (1.1-1.5 equivalents).

    • Consider using non-nucleophilic bases like DBU or proton sponges if side reactions are a concern.

Possible Cause 3: Incorrect Solvent Choice
  • Explanation: The solvent plays a crucial role in an SN2 reaction. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they solvate the cation of the base but not the nucleophile, thus enhancing its reactivity. Protic solvents can solvate the nucleophile, reducing its effectiveness.

  • Solution:

    • Switch to a polar aprotic solvent.

    • Ensure the solvent is anhydrous, as water can lead to hydrolysis of the starting material.

Possible Cause 4: Suboptimal Reaction Temperature
  • Explanation: Like most chemical reactions, the rate of alkylation is temperature-dependent. A temperature that is too low may result in a very slow reaction rate, while a temperature that is too high can promote the formation of side products.

  • Solution:

    • If the reaction is sluggish at room temperature, consider gently heating it. Monitor the reaction progress by TLC or another appropriate analytical technique.

    • For highly reactive nucleophiles, cooling the reaction mixture may be necessary to control the reaction and minimize side product formation.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow cluster_optimization Optimization Cycle start Low Product Yield check_reagents Verify Purity and Stoichiometry of Reagents start->check_reagents check_conditions Review Reaction Conditions (Base, Solvent, Temperature) check_reagents->check_conditions Reagents OK optimize_base Optimize Base (Strength and Equivalents) check_conditions->optimize_base Conditions Suspect optimize_solvent Optimize Solvent (Polar Aprotic, Anhydrous) optimize_base->optimize_solvent optimize_temp Optimize Temperature optimize_solvent->optimize_temp analyze_byproducts Analyze Byproducts (TLC, GC-MS, NMR) optimize_temp->analyze_byproducts purification Purification Strategy analyze_byproducts->purification Byproducts Identified

Caption: A flowchart for troubleshooting low yield in alkylation reactions.

III. Troubleshooting Guide: Formation of Impurities and Side Products

The presence of impurities can complicate purification and reduce the overall yield of the desired product.

Issue 2: Presence of Multiple Products
Possible Cause 1: Hydrolysis of Starting Material
  • Explanation: this compound can react with any water present in the reaction mixture to form the corresponding alcohol, methyl 2-(hydroxymethyl)-3-furoate.

  • Solution:

    • Use anhydrous solvents and reagents.

    • Dry glassware thoroughly before use.

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

Possible Cause 2: Elimination Reactions
  • Explanation: Strong, sterically hindered bases can promote the elimination of HBr from the starting material, leading to the formation of a methylene furan derivative.

  • Solution:

    • Use a weaker, non-nucleophilic base.

    • Employ milder reaction conditions, such as lower temperatures.

Possible Cause 3: Reaction at the Ester Group
  • Explanation: Highly nucleophilic reagents or harsh basic conditions can lead to saponification of the methyl ester, forming the corresponding carboxylate salt.

  • Solution:

    • Use a less nucleophilic base.

    • Protect the ester group if necessary, although this adds extra steps to the synthesis.

    • Perform the reaction at a lower temperature to minimize this side reaction.

General Reaction Mechanism and Potential Side Reactions

Reaction_Mechanism cluster_main Desired SN2 Pathway cluster_side Side Reactions FuranBr This compound Product Desired Product FuranBr->Product SN2 Attack Byproduct_H2O Hydrolysis Product FuranBr->Byproduct_H2O H2O Byproduct_Elim Elimination Product FuranBr->Byproduct_Elim Strong Base NuH Nucleophile (Nu-H) Nu_anion Nucleophile Anion (Nu-) NuH->Nu_anion Deprotonation Base Base Base->Nu_anion Nu_anion->Product

Sources

Optimizing reaction conditions for "Methyl 2-(Bromomethyl)-3-Furoate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Overview

The synthesis of Methyl 2-(bromomethyl)-3-furoate is a critical intermediate step in the development of furan-based pharmacophores.[1] This reaction relies on the Wohl-Ziegler bromination , a free-radical substitution of the allylic (benzylic-like) methyl group using N-Bromosuccinimide (NBS).[1][2][3]

While theoretically straightforward, furan rings are notoriously sensitive to oxidative degradation and acid-catalyzed polymerization.[1] The electron-rich nature of the furan ring, even when deactivated by the C3-ester, competes with the radical pathway, often leading to ring bromination or "tarring out." This guide provides a self-validating protocol to maximize yield and minimize decomposition.

Core Reaction Scheme
  • Substrate: Methyl 2-methyl-3-furoate[1][4]

  • Reagent: N-Bromosuccinimide (NBS)[1][2][4][5]

  • Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)[3]

  • Solvent:

    
    -Trifluorotoluene (PhCF
    
    
    
    ) or Carbon Tetrachloride (CCl
    
    
    )

Critical Process Parameters (CPP)

Module A: Stoichiometry & Reagent Quality

The "Golden Rule" of Radical Bromination: The concentration of free bromine (


) must be kept low to prevent electrophilic addition to the furan double bond.
ComponentEquivalenceCritical Quality Attribute (CQA)
Substrate 1.0 eqMust be dry.[1] Water terminates radical chains and hydrolyzes the product.[1]
NBS 1.05 eqMUST BE WHITE. Yellow NBS contains free

and HBr, causing immediate ring decomposition.[1] Recrystallize from hot water if yellow.
AIBN 0.05 - 0.1 eqHalf-life considerations: AIBN is preferred over BPO for furan systems due to lower decomposition temperature (65°C vs 80°C+), reducing thermal stress.[1]
Module B: Solvent Selection (Thermodynamics vs. Toxicity)

Historically, CCl


 was the standard because succinimide floats on top, indicating reaction completion.[1] However, due to toxicity, Trifluorotoluene (PhCF

)
is the superior modern standard.
SolventBoiling PointRadical StabilityRecommendation
CCl

77°CExcellentLegacy. Avoid unless mandated.[1]
PhCF

102°CExcellentPrimary Recommendation. Higher boiling point drives faster kinetics; inert to radicals.[1]
Benzene 80°CGoodSecondary. Carcinogenic issues; difficult to remove trace amounts.[1]
Acetonitrile 82°CPoorAvoid. Polar solvents can encourage ionic side reactions (ring bromination).[1]

Visualizing the Pathway

The following diagram illustrates the competing pathways between the desired radical substitution and the fatal ionic degradation.

ReactionPathway Start Methyl 2-methyl-3-furoate + NBS Radical Furfuryl Radical (Intermediate) Start->Radical Heat/AIBN (Radical Initiation) Side1 Ring Bromination (Ionic Pathway) Start->Side1 High Br2 Conc. (Ionic Addition) Product This compound (Target) Radical->Product Br abstraction Side2 Polymerization/Tar (Acid Catalyzed) Product->Side2 HBr accumulation (Decomposition)

Figure 1: Mechanistic bifurcation. Success depends on favoring the radical path (top) over ionic degradation (bottom).

Troubleshooting & FAQs

Q1: The reaction mixture turned black/dark brown within 30 minutes. What happened?

Diagnosis: Acid-catalyzed polymerization (The "Furan Death Spiral").[1] Mechanism: The reaction produces HBr as a byproduct.[1] If the HBr concentration spikes, it protonates the furan ring, initiating polymerization. Corrective Action:

  • Check NBS: Was it yellow? If so, you added free acid at

    
    .[1]
    
  • Add a Scavenger: Add solid Barium Carbonate (BaCO

    
    )  or Calcium Carbonate (CaCO
    
    
    
    )
    (0.1 eq) to the reaction flask. This neutralizes HBr in situ without interfering with the radical mechanism.[1]
Q2: I have 50% conversion, but adding more NBS doesn't push it further.

Diagnosis: Radical chain termination or "Dead" Initiator.[1] Mechanism: AIBN has a finite half-life.[1] If the reaction stalls, the initiator is likely consumed. Corrective Action:

  • Do NOT dump excess NBS in at once (leads to di-bromo impurities).[1]

  • Add a second portion of AIBN (0.02 eq) and reflux for another hour.

  • Light Assist: Shine a visible light (300W tungsten lamp) on the flask to photo-initiate the remaining NBS.

Q3: My product decomposes on the silica column.

Diagnosis: Silica gel acidity.[1][6] Mechanism: Standard silica is slightly acidic (pH 5-6).[1] Furfuryl bromides are highly reactive alkylating agents and are acid-labile.[1] Corrective Action:

  • Pre-treat Silica: Slurry the silica in Hexanes/EtOAc containing 1-2% Triethylamine (Et

    
    N) .[1] This neutralizes active sites.[1]
    
  • Alternative: Use Neutral Alumina (Activity Grade III) instead of silica.[1]

Q4: How do I remove the succinimide byproduct efficiently?

Protocol:

  • Cool reaction to 0°C. Succinimide is insoluble in cold CCl

    
    /PhCF
    
    
    
    .[1]
  • Filter through a fritted funnel.

  • Wash the filtrate with water quickly (cold) to remove trace succinimide.[1]

  • Dry immediately over MgSO

    
    . Do not let the aqueous phase sit with the product (hydrolysis risk).[3]
    

Optimized Experimental Protocol

Target Scale: 10 mmol Safety Warning: The product is a potent lachrymator (tear gas).[1] Handle only in a functioning fume hood.

  • Preparation:

    • Dissolve Methyl 2-methyl-3-furoate (1.40 g, 10 mmol) in anhydrous PhCF

      
        (30 mL).
      
    • Add CaCO

      
        (100 mg, scavenger).[1]
      
    • Heat to 80°C (gentle reflux).

  • Initiation:

    • Mix NBS (1.87 g, 10.5 mmol, recrystallized) and AIBN (82 mg, 0.5 mmol).

    • Crucial Step: Add the NBS/AIBN mixture in 4 equal portions over 1 hour. Rationale: Keeps radical concentration steady and prevents runaway exotherms.

  • Monitoring:

    • Monitor by TLC (Hexane/EtOAc 9:1).[1] Product (

      
      ) is less polar than succinimide but close to starting material.[1]
      
    • Look for the disappearance of the methyl singlet (2.6 ppm) and appearance of the

      
       singlet (4.5–4.8 ppm) in NMR.
      
  • Workup:

    • Cool to 0°C. Filter off precipitated succinimide.[1]

    • Evaporate solvent under reduced pressure (keep bath <40°C).[1]

    • Purification: Flash chromatography on Et

      
      N-neutralized silica.[1]
      

Decision Logic for Impurities

Troubleshooting Issue Impurity Detected Type Identify by NMR Issue->Type DiBromo Di-bromo species (CHBr2 peak) Type->DiBromo Over-reaction RingBromo Ring Bromination (Loss of aromatic H) Type->RingBromo Ionic Pathway Alcohol Hydrolysis (CH2-OH peak) Type->Alcohol Wet Conditions Sol1 Action: Optimize Time DiBromo->Sol1 Reduce NBS eq Stop sooner Sol2 Action: Scavenge Acid RingBromo->Sol2 Use Non-polar solvent Add CaCO3 Sol3 Action: Dry System Alcohol->Sol3 Dry solvents Avoid aqueous workup

Figure 2: NMR-guided troubleshooting logic.

References

  • Djerassi, C. (1948).[1][2] "Brominations with N-Bromosuccinimide." Chemical Reviews, 43(2), 271–317.[1]

  • Wohl-Ziegler Reaction Overview. Organic Chemistry Portal. Detailed mechanism and solvent effects.

  • Keegstra, M. A. (1992).[1] "Schiff base-derived ligands... synthesis of furan derivatives."[1] Tetrahedron, 48(13), 2681-2690.[1] (Context on furan ring stability).

  • Podgoršek, A., et al. (2009).[1] "N-Bromosuccinimide in Organic Synthesis." (Review of green solvents including PhCF3).

Sources

Technical Support Center: Purification of Methyl 2-(Bromomethyl)-3-Furoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 2-(Bromomethyl)-3-Furoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for the purification of this key chemical intermediate. The following sections offer a detailed exploration of common purification challenges and their solutions, grounded in established scientific principles and extensive laboratory experience.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of this compound. Each entry provides a detailed analysis of the problem, potential causes, and a step-by-step protocol for resolution.

Issue 1: Low Yield After Column Chromatography

Question: I'm experiencing a significant loss of product after performing silica gel column chromatography. What are the likely causes and how can I improve my yield?

Answer:

Low recovery of this compound from silica gel chromatography is a frequent challenge. The primary culprit is often the compound's inherent instability on silica gel, which is acidic and can promote decomposition. The bromomethyl group is susceptible to hydrolysis or reaction with nucleophilic impurities present in the solvents or on the silica surface.

Causality Analysis:

  • Silica Gel Acidity: The acidic nature of standard silica gel can catalyze the decomposition of the furoate ester or the bromomethyl group.

  • Solvent Impurities: Trace amounts of water or other nucleophiles (e.g., methanol) in the eluent can react with the product.

  • Prolonged Residence Time: The longer the compound remains on the column, the greater the opportunity for degradation.

Step-by-Step Troubleshooting Protocol:

  • Neutralize the Silica Gel: Before packing the column, create a slurry of silica gel in your chosen eluent and add a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v). This will neutralize the acidic sites on the silica surface.

  • Use Dry Solvents: Ensure that all solvents used for the eluent are anhydrous. Freshly distilled solvents or those from a solvent purification system are recommended.

  • Optimize Eluent Polarity: A common starting point for the elution of similar compounds is a mixture of ethyl acetate and hexanes.[1] A gradient elution, starting with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity, can help to efficiently elute the product while separating it from less polar impurities.

  • Expedite the Chromatography:

    • Use flash chromatography with positive pressure to reduce the run time.

    • Choose a column with an appropriate diameter-to-length ratio to ensure good separation without excessive elution time.

  • Alternative Stationary Phases: If decomposition persists, consider using a less acidic stationary phase, such as neutral alumina.

Issue 2: Persistent Impurities Detected by NMR After Purification

Question: My ¹H NMR spectrum of the purified this compound still shows unreacted starting material or side-products. How can I achieve higher purity?

Answer:

The presence of persistent impurities after initial purification suggests that the chosen method is not providing adequate resolution. The bromination of Methyl 2-methyl-3-furoate can sometimes be incomplete or lead to the formation of dibrominated or other side products.[2]

Potential Impurities and Their Identification:

ImpurityPotential ¹H NMR Signature
Methyl 2-methyl-3-furoate (Starting Material)Singlet for the methyl group protons around δ 2.3-2.5 ppm.
Dibrominated Side-productAbsence of the bromomethyl singlet and potential shifts in aromatic protons.
Hydrolyzed Product (Methyl 2-(hydroxymethyl)-3-furoate)Appearance of a broad singlet for the hydroxyl proton and a shift in the methylene protons.

Advanced Purification Strategies:

  • Recrystallization: If the product is a solid, recrystallization is an excellent method for removing small amounts of impurities.[3][4]

    • Solvent Screening: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[4] Common solvents to screen include hexanes, ethyl acetate/hexanes mixtures, and isopropanol.

    • Protocol:

      • Dissolve the impure compound in a minimal amount of the hot solvent.

      • If colored impurities are present, a small amount of activated charcoal can be added and the solution hot-filtered.[3]

      • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.[4]

      • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.[3]

  • Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications (<100 mg), preparative TLC can offer excellent resolution. The separated product band can be scraped from the plate and the product extracted with a polar solvent like ethyl acetate or dichloromethane.

  • Distillation: For thermally stable compounds, vacuum distillation can be a highly effective purification method, especially for removing non-volatile impurities.[5] Given the potential for decomposition, this should be approached with caution and performed at the lowest possible temperature under high vacuum.

Issue 3: Product Appears as an Oil Instead of a Solid

Question: The literature suggests this compound should be a solid, but my purified product is an oil. What could be the reason?

Answer:

The physical state of a compound is highly dependent on its purity. The presence of even small amounts of impurities can disrupt the crystal lattice, leading to an oily product or a depressed melting point.

Troubleshooting Steps:

  • Re-evaluate Purity: The first step is to rigorously assess the purity of your product using analytical techniques such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and high-resolution NMR.

  • Identify the Impurity: If impurities are detected, attempt to identify them. Common culprits include residual solvents or byproducts from the synthesis.

  • Implement a Secondary Purification Step: If the initial column chromatography yielded an oil, a subsequent purification technique like recrystallization (if the oil can be induced to crystallize) or vacuum distillation may be necessary to remove the impurities that are preventing solidification.

  • Inducing Crystallization:

    • Seeding: If you have a small crystal of the pure compound, adding it to the oil can initiate crystallization.

    • Scratching: Scratching the inside of the flask with a glass rod at the surface of the oil can create nucleation sites for crystal growth.[4]

    • Solvent Addition: Adding a small amount of a solvent in which the compound is insoluble (an anti-solvent) can sometimes induce precipitation.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the handling and purification of this compound.

Q1: What is the recommended storage condition for this compound?

A1: Due to its sensitivity to moisture and potential for degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[6][7] It is advisable to store it in a cool, dry, and dark place, such as a refrigerator or a desiccator.[8]

Q2: What are the primary safety concerns when working with this compound?

A2: this compound is a lachrymator and is harmful if swallowed or inhaled.[6][9] It can cause severe skin and eye irritation.[6][8] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9] Ensure that an eyewash station and safety shower are readily accessible.[6]

Q3: Can I use distillation for large-scale purification?

A3: While vacuum distillation can be effective, it may not be ideal for large-scale purification of this compound due to the risk of thermal decomposition. For larger quantities, preparative chromatography with a less acidic stationary phase or a carefully optimized recrystallization procedure would likely be more suitable and provide a higher yield of pure product.

Q4: How can I monitor the progress of my column chromatography?

A4: The progress of the column can be monitored by collecting fractions and analyzing them by thin-layer chromatography (TLC). A suitable TLC eluent can be determined beforehand by testing different solvent systems. The spots on the TLC plate can be visualized using a UV lamp (if the compound is UV active) or by staining with a potassium permanganate solution.

III. Visualization of Purification Workflow

The following diagram illustrates a decision-making workflow for the purification of this compound.

PurificationWorkflow start Crude Product (this compound) check_purity Assess Purity (TLC, NMR) start->check_purity column_chrom Column Chromatography (Silica Gel or Alumina) check_purity->column_chrom  Major Impurities Present   pure_product Pure Product check_purity->pure_product  High Purity   analyze_impurities Analyze Impurities (NMR, MS) check_purity->analyze_impurities  Minor Impurities Remain   column_chrom->check_purity  Assess Purity of Fractions   recrystallization Recrystallization recrystallization->pure_product distillation Vacuum Distillation distillation->pure_product analyze_impurities->recrystallization  Solid Product   analyze_impurities->distillation  Liquid Product / Thermally Stable  

Caption: Decision workflow for selecting a purification method.

IV. References

  • Organic Syntheses. (n.d.). Methyl 3-methyl-2-furoate. Retrieved from [Link]

  • Caltech Authors. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (2025, August 6). On the bromination of methyl 2-methyl-3-furoate. Retrieved from [Link]

  • MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization. Retrieved from [Link]

Sources

Technical Support: Quenching & Scavenging Methyl 2-(Bromomethyl)-3-Furoate

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TS-MBMF-001 | Version: 2.4 | Last Updated: 2024-05-20 Department: Process Chemistry & Safety Application Engineering

🚨 Emergency Safety Note: Lachrymator & Alkylating Agent

Methyl 2-(bromomethyl)-3-furoate is a potent lachrymator and a benzylic-like alkylating agent .

  • Immediate Hazard: Exposure causes severe irritation to eyes (tearing) and respiratory tract.

  • Long-term Hazard: It is a structural alert for genotoxicity (GTI). In pharmaceutical applications, it must be reduced to ppm levels.

  • Handling: All quenching operations must occur in a functioning fume hood. Do not remove reaction vessels from the hood until the quench is analytically verified.

Module 1: The Chemistry of the Quench

Why water alone is insufficient.

A common error in handling benzylic/allylic halides like this compound is assuming that an aqueous wash will hydrolyze the material instantly. It will not.

  • The Stability Issue: The C-Br bond in this furan system is reactive toward strong nucleophiles (

    
    ) but relatively stable toward neutral water (
    
    
    
    ) at ambient temperatures. Simple water washes often leave unreacted alkyl bromide in the organic phase, posing a safety risk during concentration (rotovap).
  • The Solution: You must use a Chemical Scavenger . You need a nucleophile significantly more reactive than your product to "fish out" the excess bromide.

Mechanism of Action (Nucleophilic Displacement)

The quench relies on displacing the bromide with a nitrogen or sulfur nucleophile to create a water-soluble salt or a stable, non-toxic adduct.

QuenchMechanism Start This compound (Lipophilic / Toxic) TS Transition State (SN2 Attack) Start->TS + Scavenger Scavenger Nucleophile (Amine/Thiol) Scavenger->TS Product Quenched Adduct (Polar / Water Soluble) TS->Product Leaving Bromide Salt (Br-) TS->Leaving

Figure 1: The


 displacement mechanism required to effectively quench the benzylic bromide.
Module 2: Scavenging Protocols

Choose your method based on your product's sensitivity and the scale of reaction.

Method A: Liquid-Phase Scavenging (Standard)

Best for: Robust products, early-stage synthesis, large scale.

Reagents: Morpholine, Piperidine, or N-Methylpiperazine. Why these amines? They are secondary amines that react rapidly to form tertiary amines, which are easily protonated and washed away in an acidic workup.

Protocol:

  • Check pH: Ensure the reaction mixture is not acidic (acid protonates the scavenger, rendering it useless).

  • Add Scavenger: Add 1.5 - 2.0 equivalents of Morpholine relative to the estimated excess of the bromide.

  • Stir: Agitate at Room Temperature (RT) for 30–60 minutes.

  • Verify: Check TLC (See Module 4). The bromide spot should be gone.

  • Workup:

    • Wash the organic layer with 1M HCl or 10% Citric Acid .

    • Chemistry: The morpholine-furoate adduct becomes a cation (ammonium salt) and migrates to the aqueous layer.

    • Caution: If your product is basic (an amine), do not use acid wash; use Method B or column chromatography.

Method B: Solid-Phase Scavenging (Resin)

Best for: Late-stage drug candidates, basic products (amines), avoiding aqueous workup.

Reagents: Polymer-supported Thiol (e.g., SiliaMetS® Thiol) or Amine (e.g., PL-TBD).

Protocol:

  • Calculate Load: Determine the excess bromide (mmol). Use 2–4 equivalents of resin capacity.

  • Add Resin: Add the beads directly to the reaction mixture.

  • Agitate: Stir gently (overhead stirrer preferred to avoid grinding beads) for 2–4 hours.

  • Filter: Filter off the resin. The filtrate contains your product; the toxic bromide is chemically bound to the beads.

  • Disposal: The resin is now a hazardous alkylating waste. Dispose of accordingly.

Module 3: Troubleshooting & Decision Tree

"I added water/bicarb, but the lachrymator smell persists."

  • Cause: Bicarbonate is a weak nucleophile. It neutralizes acid but does not destroy the alkyl bromide efficiently.

  • Fix: Add a catalytic amount of Sodium Iodide (NaI) and an amine scavenger. The Iodide exchanges with Bromide (Finkelstein) to make a more reactive iodide intermediate, which is then faster scavenged by the amine.

"My product is an ester; will the quench hydrolyze it?"

  • Risk: Methyl esters on furan rings are sensitive to strong aqueous bases (NaOH/KOH).

  • Fix: Avoid "saponification" quenches. Use Method A (Morpholine) or Method B (Thiol Resin) . These are nucleophilic substitutions, not hydrolyses, and will preserve the methyl ester at position 3.

Comparison of Scavenging Agents

ScavengerReactivityRemoval MethodRisk to Product
Water/Bicarb Very LowSeparationLow
Morpholine HighAcid WashLow (unless product is acid-sensitive)
Thiophenol Very HighBasic WashHigh (Stench, difficult to remove traces)
Resin (Thiol/Amine) HighFiltrationVery Low (Best for purity)
Workflow Decision Matrix

DecisionTree Start Excess this compound Detected CheckProd Is your Product Basic (Amine)? Start->CheckProd YesBasic Yes CheckProd->YesBasic NoBasic No CheckProd->NoBasic Resin Use Solid Phase Scavenger (Thiol Resin) YesBasic->Resin CheckAcid Is Product Acid Sensitive? NoBasic->CheckAcid YesAcid Yes CheckAcid->YesAcid NoAcid No CheckAcid->NoAcid Silica Chromatography Purification (Direct Load) YesAcid->Silica Morpholine Liquid Quench: Morpholine Followed by Acid Wash NoAcid->Morpholine

Figure 2: Decision matrix for selecting the appropriate quenching protocol.

Module 4: Analytical Validation (The "Proof")

You cannot rely on smell (olfactory fatigue is dangerous). You must verify the quench analytically.

1. TLC Visualization

  • Stain: KMnO4 (Potassium Permanganate) or Anisaldehyde.

  • Observation: Alkyl halides often stain faintly. Use a co-spot with the starting material reference.

  • Specific Test: 4-(p-nitrobenzyl)pyridine (NBP) Test .

    • Spot the reaction mixture on TLC.

    • Spray with 5% NBP in acetone, heat at 100°C for 2 min.

    • Spray with alkali (piperidine).

    • Result: Alkylating agents appear as a blue/violet spot . If the spot is gone, the quench is successful.

2. HPLC/UPLC

  • Monitor the disappearance of the starting material peak.

  • Note: The morpholine adduct will likely be very polar and elute in the solvent front or require a specific gradient to visualize.

References
  • Genotoxic Impurities in Pharmaceuticals

    • Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. ICH Guideline M7(R1). (2017).
    • Source:

  • Scavenging Methodologies

    • Use of Polymer-Supported Reagents and Scavengers in the Synthesis of Natural Products.[1] Cycle of reactions for impurity removal.[1]

    • Source:

  • Reactivity of Benzylic Halides

    • Nucleophilic Substitution at the Benzylic Position. Master Organic Chemistry.
    • Source:

  • Safety Data (GHS)

    • This compound Safety Data Sheet. (Lachrymator/Skin Corr.[2] 1B).

    • Source:

Sources

Technical Guide: Minimizing Elimination & Polymerization in Methyl 2-(Bromomethyl)-3-Furoate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability and reactivity challenges of Methyl 2-(bromomethyl)-3-furoate , specifically focusing on minimizing "elimination" byproducts (often manifested as polymerization/tars) during nucleophilic substitution reactions.

Content Type: Technical Support Center / Troubleshooting Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Subject: Optimization of Alkylation Protocols for this compound (CAS: 53020-08-9)

Core Diagnostic: "Elimination" vs. Polymerization

User Query: "I am observing dark tar formation and low yields. Is this an elimination byproduct?"

Technical Insight: While users often classify this side reaction as "elimination," it is chemically distinct from standard alkene formation (e.g., styrene formation from phenethyl bromide). This compound lacks a standard


-hydrogen on the alkyl chain.

The observed "elimination" is actually a 1,4-elimination (or vinylogous elimination) of hydrogen bromide, leading to a highly reactive furan-2,3-quinodimethane (quinone methide analog) intermediate. This species is unstable and rapidly polymerizes, forming the characteristic dark tars.

Reaction Pathway Analysis

The competition is between the desired


 substitution and the undesired base-mediated degradation (

- Elimination from Ring Carbon).

ReactionPathways Substrate This compound SN2_Product Desired Alkylated Product (Stable) Substrate->SN2_Product Path A: SN2 (Nucleophilic Attack) Int_QM Quinone Methide Intermediate (Highly Reactive) Substrate->Int_QM Path B: 1,4-Elimination (Base removes Ring H) Polymer Polymer/Tar (Dark Insoluble Solid) Int_QM->Polymer Rapid Polymerization

Figure 1: Competition between desired substitution (Path A) and base-mediated degradation (Path B).

Critical Control Parameters (CCP)

To suppress Path B (Quinone Methide formation), you must control the basicity and temperature of the reaction environment.

A. Base Selection: The "Goldilocks" Zone

The acidity of the furan ring protons (specifically at C5) is enhanced by the electron-withdrawing ester group at C3. Strong bases will deprotonate the ring, triggering the loss of bromide and subsequent polymerization.

Base TypeExamplesRisk LevelRecommendation
Strong/Hard Bases NaH, KOtBu, LDACritical AVOID. Rapidly deprotonates ring; causes immediate blackening/tars.
Strong Amine Bases DBU, DBNHigh AVOID. Promotes E2-type elimination pathways.
Mild Inorganic Bases

,

Moderate PREFERRED. Use in aprotic solvents (DMF/Acetone).
Hindered/Weak Bases DIPEA (Hünig's Base), 2,6-LutidineLow OPTIMAL. Sufficient to scavenge HBr without deprotonating the furan ring.
B. Solvent Effects[1]
  • Avoid Alcohols: Methanol or Ethanol can promote solvolysis (

    
     pathway), leading to ether byproducts rather than the desired alkylation.
    
  • Preferred Solvents:

    • Dichloromethane (DCM): Excellent for amine alkylations at

      
      .
      
    • Acetonitrile (MeCN): Good for weak inorganic bases (

      
      ).
      
    • THF: Suitable, but ensure it is dry to prevent hydrolysis of the ester.

Step-by-Step Troubleshooting Protocols

Scenario 1: Alkylation of Amines (Synthesis of Secondary/Tertiary Amines)

Issue: Reaction turns black immediately upon adding the bromide. Root Cause: Exothermic reaction or excess amine acting as a base.

Optimized Protocol:

  • Dissolve Nucleophile: Dissolve the amine (1.0 equiv) and DIPEA (1.2 equiv) in DCM or MeCN.

  • Cryogenic Control: Cool the solution to

    
      (ice bath).
    
  • Slow Addition: Dissolve this compound in a minimal amount of solvent and add it dropwise over 15-30 minutes.

    • Why? Keeps the concentration of the electrophile low, favoring reaction with the nucleophile over self-polymerization.

  • Temperature Ramp: Allow to warm to Room Temperature (RT) only after addition is complete. Monitor by TLC.[1]

Scenario 2: Alkylation of Phenols/Thiols (Heteroatom Nucleophiles)

Issue: Low yield, recovery of starting material, or complex mixture. Root Cause: Incomplete deprotonation of nucleophile or competitive hydrolysis.

Optimized Protocol:

  • Pre-activation: Treat the phenol/thiol with

    
     or 
    
    
    
    in Acetone or DMF at RT for 30 mins before adding the bromide.
  • Stoichiometry: Use a slight excess of the nucleophile (1.1 equiv), not the bromide.

  • Addition: Add the bromide at

    
     .
    
  • Quench: Quench with dilute aqueous ammonium chloride (

    
    ) immediately upon consumption of starting material to prevent base-catalyzed degradation of the product.
    

Frequently Asked Questions (FAQ)

Q: Can I use sodium hydride (NaH) to speed up the reaction? A: No. NaH is too basic. It will likely deprotonate the furan ring (C5-H), leading to the elimination of bromide and formation of intractable polymers. Stick to Carbonates or Tertiary Amines.

Q: Why does my product decompose during column chromatography? A: Furan derivatives can be acid-sensitive. Silica gel is slightly acidic.

  • Fix: Pre-treat your silica gel column with 1-2% Triethylamine in Hexanes/EtOAc to neutralize acid sites before loading your sample.

Q: The NMR shows a new set of vinylic signals, but not my product. A: If you see signals around 5.0–6.5 ppm that do not match the furan ring, you may have formed the ether (solvolysis with alcohol solvent) or a Stilbene-like dimer (coupling of two furan units). Ensure your solvent is anhydrous and non-nucleophilic (switch to DCM or MeCN).

References

  • Reactivity of Halomethyl Furans

    • Title: "Halomethylfurans: Synthesis and Reactivity"
    • Source:Advances in Heterocyclic Chemistry
    • Context: Discusses the high susceptibility of 2-halomethylfurans to polymerization via quinone methide intermedi
    • Verification: (General Furan Reactivity)

  • Base-Promoted Decomposition

    • Title: "Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-Ethylfuran"
    • Source:MDPI / Preprints
    • Context: Elucidates the energy barriers for furan ring hydrogen abstraction and subsequent degradation p
    • Verification:

  • Synthetic Utility & Handling

    • Title: "Methyl 2-(bromomethyl)
    • Source:ChemicalBook / PubChem
    • Context: Provides physical property data (storage at 2-8°C under inert gas) confirming thermal instability.
    • Verification:

Sources

"Methyl 2-(Bromomethyl)-3-Furoate" reaction workup and product isolation challenges

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Workup & Product Isolation Challenges

Introduction: The "Hidden" Instability

Welcome to the technical support center. You are likely here because your reaction to synthesize Methyl 2-(bromomethyl)-3-furoate (via Wohl-Ziegler bromination) appeared successful by TLC/NMR, but the isolation resulted in a low yield, a black tar, or a decomposed alcohol product.

This compound belongs to a class of furfuryl halides , which are significantly more reactive—and unstable—than their benzylic counterparts.[1] The electron-rich furan ring assists in the expulsion of the bromide leaving group, making the compound highly susceptible to:

  • Hydrolysis (converting to the alcohol during aqueous workup).

  • Polymerization (triggered by the acidity of standard silica gel).

  • Thermal Decomposition (during solvent removal).[1]

This guide provides a self-validating protocol to navigate these specific pitfalls.

Module 1: Synthesis & Upstream Control

Before discussing isolation, we must ensure the reaction mixture is "clean" enough to process.[1] The primary failure mode in synthesis is over-bromination .

Critical Control Points
  • Stoichiometry: Do NOT use excess NBS. The methyl group on the furan ring is highly activated. Excess NBS leads to the gem-dibromide species, which is inseparable and unstable.[1]

    • Recommendation: Use 0.95 - 1.0 equivalents of NBS relative to the starting material.

  • Solvent Selection: While Carbon Tetrachloride (

    
    ) is the historical standard, it is toxic and banned.
    
    • Modern Alternative:[1]Trifluorotoluene (

      
      )  or Benzene  (if permitted). Avoid polar solvents like Acetonitrile if possible, as they can accelerate ionic decomposition pathways.[1]
      
  • Initiation: Use AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide with reflux. If the reaction stalls, do not simply add more NBS; check for inhibitor presence or oxygen leaks.[1]

Module 2: Workup (The "No-Water" Protocol)

The Error: Treating this reaction like a standard organic synthesis (e.g., pouring into water/brine to remove succinimide). The Consequence: Immediate hydrolysis to Methyl 2-(hydroxymethyl)-3-furoate or violent polymerization.

Recommended Protocol: Filtration Workup

Instead of washing the succinimide (byproduct) away with water, we exploit its insolubility in non-polar solvents.

  • Cooling: Cool the reaction mixture to 0°C . Succinimide is highly insoluble in cold

    
    , Benzene, or 
    
    
    
    .[1]
  • Precipitation: If using a more polar solvent, dilute the mixture with cold Pentane or Hexane (1:1 ratio) to force succinimide precipitation.

  • Filtration: Filter the suspension through a pad of Celite or a sintered glass funnel under inert atmosphere (Argon/Nitrogen).

    • Why? This physically removes the byproduct without introducing water.

  • Concentration: Evaporate the solvent at reduced pressure and low temperature (<30°C bath temperature). Do not heat to dryness.

Module 3: Purification (The Neutralization Imperative)

The Error: Loading the crude material onto a standard Silica Gel 60 column. The Consequence: The Lewis acidic sites on silica catalyze the Friedel-Crafts alkylation of the furan ring, leading to rapid polymerization (column turns black/purple).

Troubleshooting Guide: Chromatography
IssueDiagnosisSolution
Product streaks on TLC Silica is too acidic, causing decomposition during the run.Neutralize the plate: Pre-elute TLC plates with 5% Triethylamine (

) in Pentane before spotting.
Column turns dark/black Exothermic polymerization on the stationary phase.[1]Buffer the Column: Use 1-2%

in the eluent system.[1]
Product co-elutes with SM Polarity difference is too small.Use a gradient starting with 100% Pentane/Hexane, slowly increasing Ether/EtOAc.[1]
The "Buffered Silica" Protocol
  • Slurry Preparation: Prepare the silica gel slurry using Hexane containing 1% Triethylamine (

    
    ) .
    
  • Packing: Pour the column and flush with 2 column volumes of the buffered solvent.

  • Loading: Load the crude residue (dissolved in minimal Hexane/DCM).

  • Elution: Run the column quickly. Long residence times on silica increase decomposition risk.[1]

  • Fractions: Collect in tubes containing a trace of

    
     if the product is to be stored for more than a few hours before use.
    

Module 4: Visualization & Workflow

The following diagram illustrates the decision logic for processing the reaction mixture.

WorkupLogic Start Reaction Complete (TLC Check) Precipitate Cool to 0°C Dilute with Pentane Start->Precipitate Filter Filter through Celite (Remove Succinimide) Precipitate->Filter Concentrate Concentrate Filtrate (<30°C Bath) Filter->Concentrate Decision Purity Requirement? Concentrate->Decision CrudeUse Use Crude Immediately (If >90% pure) Decision->CrudeUse High Purity Purify Flash Chromatography Decision->Purify Impure Storage Store: -20°C, Dark, Argon (Stabilized) CrudeUse->Storage SilicaPrep CRITICAL STEP: Neutralize Silica with 1-2% Triethylamine Purify->SilicaPrep Prepare Phase Elution Elute with Hexane/EtOAc (Fast Flow) SilicaPrep->Elution Elution->Storage

Caption: Logic flow for the isolation of acid-sensitive furfuryl bromides, emphasizing the avoidance of aqueous washes and acidic stationary phases.

FAQ: Common User Scenarios

Q1: Can I distill this compound?

  • Answer: Only with extreme caution. Furfuryl bromides are thermally unstable.[1] If you must distill, use Kugelrohr distillation under high vacuum (<0.5 mmHg) to keep the temperature below 60°C. However, crystallization (from Hexane/Ether at -20°C) or buffered chromatography is preferred.

Q2: My product turned green/black in the freezer overnight. Why?

  • Answer: This indicates autocatalytic decomposition.[1] Hydrogen bromide (HBr) is generated during slow decomposition, which catalyzes further breakdown.[1]

  • Fix: Store the compound over a few pellets of activated silver wool or potassium carbonate (

    
    )  to scavenge any acid generated during storage.
    

Q3: Is the compound a lachrymator?

  • Answer: Yes, severely. this compound is a potent lachrymator and skin irritant.[1] All operations, including weighing and rotary evaporation, must be performed in a functioning fume hood.[1] Glassware should be rinsed with a dilute base (NaOH) in the hood before removal.

References

  • Wohl-Ziegler Bromination Mechanism

    • Source: Master Organic Chemistry.[1] "Allylic Bromination With NBS: How It Works."

    • URL:[Link]

  • Stability of Furfuryl Derivatives

    • Source: PubChem.[1][2][3] "this compound Compound Summary."

    • URL:[Link]

  • Purification of Acid-Labile Compounds on Silica

    • Source: National Institutes of Health (NIH) / PubMed. "Isolation and Purification of Acid-Labile Carotenoid 5,6-epoxides on Modified Silica Gels." (Demonstrates the principle of neutralizing silica).
    • URL:[Link]

  • General Handling of Lachrymators & Halides

    • Source: ChemicalBook.[1] "this compound Safety & Handling."

Sources

Validation & Comparative

Technical Comparison: Methyl 2-(Bromomethyl)-3-Furoate vs. Alternative Furan-Functionalization Strategies

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of Methyl 2-(Bromomethyl)-3-Furoate (M2BM3F) against alternative reagents and strategies for introducing the functionalized furan moiety into drug scaffolds.

Executive Summary

This compound (M2BM3F) is a specialized alkylating agent used to introduce the methyl 3-furoate pharmacophore. Unlike general bromomethylating agents (e.g., NBS, which sources bromine), M2BM3F acts as a electrophilic warhead (substrate).

This guide compares M2BM3F against its primary functional alternatives:

  • The Chloride Analog (Methyl 2-(chloromethyl)-3-furoate) – Higher stability, lower reactivity.

  • In-Situ Generation (One-Pot NBS Protocol) – Avoids isolation of lachrymators.

  • The Hydroxyl Precursor (Mitsunobu/Activation) – Halogen-free route.

Comparative Analysis: M2BM3F vs. Alternatives

The choice of reagent depends on the nucleophile's sensitivity, the scale of synthesis, and safety constraints regarding lachrymators.

Table 1: Physicochemical & Performance Profile
FeatureThis compound (M2BM3F)Chloride Analog (Chloromethyl)In-Situ Generation (NBS Route)
Role Isolated Electrophile (High Energy)Isolated Electrophile (Stable)Transient Intermediate
Reactivity (

)
High (

vs Cl)
Low (Requires NaI catalyst)Variable (Radical dependent)
Stability Poor (Moisture/Light sensitive)Good (Shelf-stable)N/A (Consumed immediately)
Safety Severe Lachrymator / CorrosiveIrritant / Mild LachrymatorHigh (Lachrymator contained)
Selectivity High (Clean

)
High (Requires heat)Moderate (Risk of over-bromination)
Atom Economy ModerateHigh (Lower MW leaving group)Low (Succinimide waste)
Mechanistic Pathways & Decision Logic

The following diagram illustrates the kinetic and thermodynamic relationships between the methyl precursor, the halide reagents, and the final alkylated product.

FuranPathways Precursor Methyl 2-methyl-3-furoate (Starting Material) M2BM3F M2BM3F (Bromide Reagent) Precursor->M2BM3F Route A: Isolation Chloride Chloride Analog (SO2Cl2 Route) Precursor->Chloride Chlorination Product Furan-Functionalized Target Molecule Precursor->Product Route B: In-Situ (One-Pot) NBS NBS / AIBN (Radical Bromination) NBS->M2BM3F M2BM3F->Product Fast SN2 (k_Br) Chloride->Product Slow SN2 (Needs NaI/Heat) Nucleophile Nucleophile (R-NH2, R-SH) Nucleophile->M2BM3F

Figure 1: Reaction pathways for installing the methyl 3-furoate moiety. Route A (Isolation) offers purity; Route B (In-Situ) offers safety.

Detailed Experimental Protocols
Protocol A: Direct Alkylation using M2BM3F (Standard)

Best for: High-value, complex nucleophiles requiring mild conditions.

Reagents:

  • Nucleophile (e.g., secondary amine, 1.0 equiv)

  • M2BM3F (1.1 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: Acetonitrile (ACN) or DMF

Procedure:

  • Preparation: Dissolve the nucleophile in anhydrous ACN (0.1 M) under

    
     atmosphere.
    
  • Activation: Add

    
     and stir for 15 minutes at room temperature.
    
  • Addition: Add M2BM3F dropwise at 0°C. Note: M2BM3F is a potent lachrymator; handle strictly in a fume hood.

  • Reaction: Allow to warm to RT. Monitor via TLC/LCMS.

    • Endpoint: usually < 2 hours due to the high reactivity of the benzylic-like bromide.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    .
    
  • Causality: The electron-withdrawing ester at C3 destabilizes the C2-Br bond, making it highly susceptible to

    
     attack but also prone to hydrolysis if water is present [1].
    
Protocol B: In-Situ Generation (The "One-Pot" Alternative)

Best for: Large-scale reactions where isolating the lachrymator is hazardous.

Reagents:

  • Methyl 2-methyl-3-furoate (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Initiator: AIBN or Benzoyl Peroxide (5 mol%)

  • Solvent:

    
     or Benzotrifluoride (PhCF3 - greener alternative)
    

Procedure:

  • Radical Step: Reflux Methyl 2-methyl-3-furoate and NBS in PhCF3 with initiator until NBS is consumed (succinimide floats to top).

  • Filtration: Cool to 0°C to precipitate succinimide. Filter rapidly under inert gas.

  • Telescoping: Add the filtrate (containing crude M2BM3F) directly to a solution of the nucleophile and base.

  • Advantage: This method avoids direct handling of the pure lachrymatory solid.

  • Risk: If the radical reaction is incomplete, unreacted NBS can brominate the nucleophile (e.g., aromatic rings) [2].

Critical Performance Factors
Stability & Storage

M2BM3F is significantly less stable than its chloride counterpart.

  • Decomposition: The C-Br bond is weakened by the adjacent furan ring's aromaticity and the ester group. It hydrolyzes to the alcohol (Methyl 2-(hydroxymethyl)-3-furoate) upon exposure to atmospheric moisture.

  • Recommendation: Store M2BM3F at -20°C under Argon. If the solid turns yellow/brown, repurify via short-path silica filtration immediately before use.

Reactivity vs. Selectivity

In competition experiments (e.g., alkylating a polyamine):

  • M2BM3F: Shows low discrimination between primary and secondary amines due to high electrophilicity.

  • Chloride Analog: Can be "tuned" using Finkelstein conditions (adding catalytic NaI). This allows for selective alkylation of the most nucleophilic site first.

References
  • Keay, B. A., & Dibble, P. W. (1997). Furans and their Benzo Derivatives: Synthesis and Applications. In Comprehensive Heterocyclic Chemistry II. Elsevier.

  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317.

  • PubChem. (2025).[1][2] this compound Compound Summary. National Library of Medicine.

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Referencing Wohl-Ziegler Bromination).[3]

Sources

Reactivity comparison of "Methyl 2-(Bromomethyl)-3-Furoate" and benzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity comparison of "Methyl 2-(Bromomethyl)-3-Furoate" and benzyl bromide Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the landscape of alkylating agents, Benzyl Bromide serves as the industry standard—a robust, predictable electrophile balancing reactivity with shelf-stability. In contrast, This compound (M2BM3F) represents a "high-performance" alternative. While it shares the benzylic-like reactivity profile, the presence of the electron-rich furan ring significantly amplifies its electrophilicity, particularly in


 pathways, while the C3-ester moiety introduces unique electronic modulation.

The Verdict: Use Benzyl Bromide for routine benzylation where stability and cost are paramount. Use M2BM3F when constructing pharmacophores requiring the specific furan scaffold, but treat it as a thermally labile, highly reactive intermediate requiring strictly controlled conditions (0°C–RT, inert atmosphere) to prevent polymerization.

Structural Analysis & Electronic Effects

To understand the reactivity difference, we must dissect the electronic environment of the leaving group (


).
Benzyl Bromide[1][2][3][4][5][6]
  • Structure: A phenyl ring attached to a bromomethyl group.

  • Electronic Effect: The phenyl ring stabilizes the transition state for

    
     (via orbital overlap) and the carbocation for 
    
    
    
    (via resonance).
  • Net Result: Moderate to high reactivity; stable at room temperature for extended periods.

This compound (M2BM3F)
  • Structure: A furan ring with a bromomethyl at C2 and a methyl ester at C3.

  • Furan Effect (Activation): Furan is

    
    -excessive. The oxygen atom donates electron density into the ring, making the C2 position capable of stabilizing a positive charge (carbocation) far better than a phenyl ring. This drives rapid 
    
    
    
    pathways.
  • Ester Effect (Modulation): The ester at C3 is an Electron Withdrawing Group (EWG).

    • Inductive (

      
      ):  Pulls electron density, slightly destabilizing the carbocation compared to unsubstituted furfuryl bromide.
      
    • Steric: Adds bulk adjacent to the reaction center, potentially slowing

      
       attack by bulky nucleophiles.
      
  • Net Result: Despite the EWG, the furan's inherent donation makes M2BM3F more reactive and less stable than benzyl bromide.

ElectronicEffects cluster_0 Benzyl Bromide cluster_1 This compound BB Phenyl Ring (Resonance Stabilization) BB_LG CH2-Br (Leaving Group) BB->BB_LG Moderate Activation Furan Furan Ring (Strong O-Donation) MB_LG CH2-Br (Leaving Group) Furan->MB_LG Strong Activation (SN1) Ester C3-Ester (EWG) (Inductive Withdrawal) Ester->MB_LG Deactivation/Sterics

Figure 1: Comparative electronic influences on the bromomethyl leaving group.

Reactivity Matrix: Head-to-Head Comparison

FeatureBenzyl BromideThis compound
Primary Mechanism Mixed

/


Dominant (due to furan O-stabilization)
Relative Reactivity Standard (1.0x)High (Estimated 5-10x faster in polar solvents)
Thermal Stability Stable at RT; distills at ~200°CUnstable ; Store at 2–8°C; Prone to polymerization
Lachrymator Yes (Strong)Yes (Severe); often more sensitizing
Storage Dark, RT or CoolInert Gas (Ar/N2), Refrigerated (4°C)
Main Side Reaction Hydrolysis (slow)Polymerization (rapid, acid-catalyzed)

Experimental Protocols

Protocol A: Nucleophilic Substitution with M2BM3F (Amination)

Objective: Synthesis of secondary amines while avoiding furan ring decomposition.

Rationale: Unlike benzyl bromide, which can be refluxed in acetonitrile, M2BM3F requires milder conditions. Heat promotes self-alkylation (polymerization) of the furan ring.

Materials:

  • This compound (1.0 equiv)

  • Secondary Amine (e.g., Morpholine, 1.2 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: Anhydrous DMF or Acetonitrile (MeCN)

Step-by-Step Workflow:

  • Preparation (Cold Start):

    • Dissolve the amine and base in anhydrous MeCN under

      
       atmosphere.
      
    • Cool the reaction vessel to 0°C using an ice bath. Crucial: M2BM3F degrades rapidly if added to a hot solution.

  • Addition:

    • Dissolve M2BM3F in a minimal amount of MeCN.

    • Add dropwise to the amine solution over 15–20 minutes at 0°C.

  • Reaction:

    • Allow the mixture to warm slowly to Room Temperature (20–25°C) .

    • Stir for 2–4 hours. Monitor via TLC (M2BM3F moves faster than the amine product).

    • Note: Do not reflux. If conversion is slow, heat only to 40°C max.

  • Workup:

    • Dilute with EtOAc and wash with water (x3) to remove DMF/salts.

    • Dry over

      
       and concentrate in vacuo at <40°C .
      
Protocol B: Handling & Purification
  • Purification: M2BM3F is often used crude if synthesized fresh. If purification is needed, use rapid column chromatography on silica (neutralized with 1%

    
    ) to prevent acid-catalyzed decomposition. Distillation is risky and requires high vacuum to keep temperatures low.
    

ReactionWorkflow Start Start: 0°C (Inert Atm) Add Dropwise Addition of M2BM3F Start->Add Warm Warm to RT (Max 25°C) Add->Warm Monitor TLC Check (2-4 Hours) Warm->Monitor Monitor->Warm Incomplete Workup Workup <40°C (Avoid Acid) Monitor->Workup Complete

Figure 2: Optimized workflow for minimizing thermal decomposition during substitution.

Safety & Handling (Critical)

HazardPrecaution
Lachrymator Both compounds are tear agents.[1] M2BM3F is often more potent. Always handle in a functioning fume hood.[2]
Corrosivity Causes severe skin burns.[1] Use double nitrile gloves.
Decomposition M2BM3F releases HBr upon decomposition, which autocatalyzes further polymerization (turning the solid black/tarry).

Self-Validating Safety Check:

  • Before opening M2BM3F: Check the color. White/Off-white = Good. Yellow/Orange = Partial decomposition (purify before use). Dark Brown/Black = Polymerized (Discard).

References

  • BenchChem. (2025).[3][1] An In-depth Technical Guide to Methyl 3-(bromomethyl)benzoate in Organic Chemistry. Retrieved from

  • National Institutes of Health (NIH). (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide. PubMed Central. Retrieved from

  • Organic Syntheses. (n.d.). Methyl 3-methyl-2-furoate and related furan derivatives. Retrieved from

  • Fisher Scientific. (2025).[1] Safety Data Sheet: Methyl 2-furoate and derivatives. Retrieved from

  • ResearchGate. (2025). On the bromination of methyl 2-methyl-3-furoate. Retrieved from

Sources

Comparative study of "Methyl 2-(Bromomethyl)-3-Furoate" and 3-(bromomethyl)furan

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Methyl 2-(bromomethyl)-3-furoate and 3-(bromomethyl)furan . Both compounds serve as critical electrophilic building blocks in organic synthesis, specifically for introducing furan moieties into pharmacophores via alkylation.

While they share the core furan-methyl bromide motif, their practical applications diverge significantly due to electronic effects. This compound serves as a "stabilized" electrophile, offering superior shelf-life and handling characteristics due to the electron-withdrawing ester group. In contrast, 3-(bromomethyl)furan represents a "naked" furan scaffold that is highly reactive but prone to acid-catalyzed polymerization and oxidative degradation, requiring stringent handling protocols.

Chemical Profile & Physical Properties[1][2][3][4][5]

The fundamental difference lies in the substitution pattern. The ester group at the C3 position of this compound exerts a strong electron-withdrawing effect, deactivating the furan ring towards oxidative degradation while maintaining the reactivity of the bromomethyl group.

Comparative Data Table
FeatureThis compound3-(Bromomethyl)furan
CAS Number 53020-08-9 63184-61-2
Structure Furan ring with C3-methyl ester & C2-bromomethylUnsubstituted furan ring with C3-bromomethyl
Molecular Weight 219.03 g/mol 161.00 g/mol
Physical State Solid (White to off-white)Liquid (Colorless to pale yellow)
Boiling/Melting Pt BP: ~80°C (0.6 mmHg)BP: ~149°C (760 mmHg)
Density ~1.57 g/cm³~1.58 g/mL
Stability High: Stable solid at 4°C under inert gas.[1]Low: Light/Acid sensitive. Prone to polymerization.
Primary Utility Robust alkylating agent; prodrug scaffold.High-reactivity intermediate; requires immediate use.

Reactivity & Stability Analysis

Electronic Effects on Stability

The furan ring is electron-rich (π-excessive), making it susceptible to acid-catalyzed ring opening and polymerization.

  • 3-(Bromomethyl)furan: Lacks stabilizing groups. The electron-rich ring is highly sensitive to trace acids (often generated from hydrolysis of the bromide), leading to rapid darkening and polymerization (tar formation).

  • This compound: The C3-ester group withdraws electron density from the ring. This lowers the HOMO energy, significantly reducing susceptibility to oxidative attack and acid-catalyzed polymerization. This makes it a "bench-stable" solid.

Alkylation Efficiency (S_N2)

Both compounds act as benzylic-like electrophiles.

  • Reactivity: The bromomethyl group is highly reactive in SN2 reactions with nucleophiles (thiols, amines).

  • Kinetics: While the ester group withdraws electrons, potentially slightly reducing the nucleophilic attack rate compared to the naked furan, this is often negligible in practice. The solid form allows for precise stoichiometry, often resulting in cleaner reaction profiles.

Visualization: Reactivity & Stability Pathways

FuranReactivity cluster_0 Stability Profile cluster_1 Alkylation Pathway (S_N2) Node_Naked 3-(Bromomethyl)furan (Electron Rich) Node_Poly Polymer/Tar (Degradation) Node_Naked->Node_Poly Trace Acid / O2 Node_Product Alkylated Furan Scaffold Node_Naked->Node_Product Node_Ester This compound (Electron Deficient) Node_Stable Stable Solid (Long Shelf Life) Node_Ester->Node_Stable Ester Stabilization Node_Ester->Node_Product Node_Nu Nucleophile (R-SH / R-NH2) Node_Nu->Node_Product Attack on -CH2Br

Caption: Comparison of stability pathways. The ester-substituted furan resists degradation, ensuring cleaner conversion to the alkylated product.

Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: This protocol uses N-Bromosuccinimide (NBS) for radical bromination. The use of CCl4 or Benzene is traditional, but modern green chemistry substitutes (e.g., Trifluorotoluene or Methyl formate) are increasingly favored.

Reagents:

  • Methyl 2-methyl-3-furoate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • AIBN (Azobisisobutyronitrile) (0.05 eq)

  • Solvent: Anhydrous CCl4 or Benzene (Caution: Carcinogenic)

Step-by-Step Workflow:

  • Dissolution: Dissolve Methyl 2-methyl-3-furoate in anhydrous solvent (0.2 M concentration) under Argon.

  • Addition: Add NBS and AIBN.

  • Reflux: Heat to reflux (76-80°C) for 2-4 hours. Monitor by TLC (Hexane/EtOAc) for disappearance of starting material.

  • Filtration: Cool to 0°C to precipitate succinimide byproduct. Filter off the solid.

  • Concentration: Evaporate the solvent under reduced pressure.

  • Purification: The residue is often pure enough. If not, recrystallize from Hexane/Ether or perform rapid column chromatography (Neutral Alumina to avoid acid-catalyzed decomposition).

    • Result: White crystalline solid.

Protocol B: Comparative Cysteine Alkylation

Rationale: This protocol demonstrates the utility of these compounds in bioconjugation or medicinal chemistry (e.g., covalent inhibitors).

Reagents:

  • Substrate: N-Boc-Cysteine Methyl Ester (Model Thiol)

  • Electrophile: this compound OR 3-(bromomethyl)furan

  • Base: Diisopropylethylamine (DIPEA) (1.2 eq)

  • Solvent: DMF or CH2Cl2

Step-by-Step Workflow:

  • Preparation: Dissolve N-Boc-Cysteine Methyl Ester (1.0 eq) in DMF (0.1 M).

  • Activation: Add DIPEA (1.2 eq) and stir for 5 minutes at 0°C.

  • Alkylation:

    • For this compound: Weigh the solid (1.1 eq) and add directly to the reaction.

    • For 3-(bromomethyl)furan:Critical: Handle via syringe from a cold, stabilized stock. Add dropwise (1.1 eq) to avoid localized exotherms.

  • Reaction: Stir at 0°C -> RT for 1 hour.

  • Workup: Dilute with EtOAc, wash with 5% Citric Acid (removes amine), Water, and Brine. Dry over Na2SO4.

  • Analysis: Verify conversion via LC-MS. The ester derivative typically yields a cleaner crude profile due to lack of polymerization byproducts.

Visualization: Alkylation Workflow

AlkylationWorkflow Start Start: Thiol Substrate (N-Boc-Cys-OMe) Base Add Base (DIPEA) Deprotonate Thiol Start->Base Choice Select Electrophile Base->Choice PathA This compound (Solid, Stable) Choice->PathA Preferred PathB 3-(Bromomethyl)furan (Liquid, Unstable) Choice->PathB Alternative ActionA Weigh Solid & Add Directly PathA->ActionA ActionB Syringe Transfer (Cold) Add Dropwise PathB->ActionB Reaction Reaction: 1h @ RT (S_N2 Mechanism) ActionA->Reaction ActionB->Reaction Workup Workup: Acid Wash -> Brine Reaction->Workup Result Final Product: S-Alkylated Furan Workup->Result

Caption: Workflow comparison. Path A (Ester) offers simplified handling (weighing solid) compared to Path B (Liquid).

Safety & Handling Guidelines

Lachrymator Warning

Both compounds contain a halomethyl group, a structural motif common to lachrymators (tear gas agents).

  • Protocol: All weighing and transfers must occur inside a functioning fume hood.

  • PPE: Double nitrile gloves and safety goggles are mandatory.

Instability of 3-(Bromomethyl)furan
  • Storage: Must be stored at -20°C, preferably over a stabilizer (e.g., silver wool or weak base) and under Argon.

  • Signs of Degradation: Color change from colorless/yellow to dark brown/black indicates polymerization. Discard if viscous or tarry.

References

  • ChemicalBook. (2025).[2] this compound - Properties and Suppliers.[3]Link

  • PubChem. (2025).[4] 3-(Bromomethyl)furan Compound Summary. National Library of Medicine. Link

  • Santa Cruz Biotechnology. (2025). Methyl 2-bromo-3-furoate and Derivatives.[5]Link

  • Sigma-Aldrich. (2025). 3-(Bromomethyl)furan Product Information.Link

  • ResearchGate. (2025). Bromination of methyl 2-methyl-3-furoate with NBS.[6]Link

Sources

Spectroscopic Validation of Methyl 2-(Bromomethyl)-3-Furoate Derivatives: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and organic synthesis, Methyl 2-(bromomethyl)-3-furoate serves as a critical "warhead" intermediate. Its benzylic-like bromide allows for facile nucleophilic substitution, enabling the attachment of pharmacophores to the furan core. However, the furan ring's sensitivity to acid-catalyzed ring opening and the potential for regioisomeric ambiguity (2,3- vs. 2,4-substitution) necessitates a rigorous validation protocol.

This guide compares analytical methodologies for confirming these derivatives, establishing 2D NMR (HMBC/NOESY) as the superior method for definitive structural assignment over standard 1D NMR or Mass Spectrometry alone.

Part 1: The Analytical Challenge

The primary challenge in characterizing furan-3-carboxylates substituted at the 2-position is distinguishing them from:

  • Regioisomers: 2,4-substituted furans (often formed if the starting material synthesis involved ambiguous cyclization).

  • Ring-Opened Byproducts: Furan rings can hydrolyze or open under the acidic conditions often used to generate the bromomethyl species.

  • Over-Alkylation: In nucleophilic substitutions, double addition can occur if the nucleophile is polyfunctional.

Comparative Analysis of Validation Methods

The following table objectively compares the "Resolution Power" of standard analytical techniques for this specific molecular class.

Feature1D

H NMR
HRMS (ESI/APCI) 2D NMR (HMBC) X-Ray Crystallography
Primary Utility Purity check, functional group verification.Molecular formula confirmation.Definitive connectivity & Regiochemistry. Absolute configuration.
Regioisomer Differentiation Low. (Coupling constants

are similar for many isomers).
None. (Isomers have identical mass).High. (Correlates protons to quaternary carbons).[1]Ultimate. (But requires single crystals).
Sample Requirement ~5-10 mg<1 mg~20-30 mg (conc. dependent)Crystal required.
Throughput High (5 mins)High (2 mins)Medium (30-60 mins)Low (Days/Weeks)
Recommendation Screening Tool Supportive Data Validation Standard Niche Use

Part 2: Primary Validation Protocol (NMR Spectroscopy)

The "Fingerprint" Region ( H NMR)

The confirmation of the this compound core relies on three distinct signals. When derivatized (replacing -Br with -Nu), specific shifts occur.

  • Solvent Choice: CDCl

    
      is preferred for resolution. DMSO-d
    
    
    
    is used only if the derivative is polar/insoluble, but be aware that DMSO can broaden furan peaks due to viscosity and hydrogen bonding.
Key Chemical Shifts (Expected in CDCl

)
Proton EnvironmentMultiplicityParent (CH

Br)

(ppm)
Derivative (CH

-Nu)

(ppm)
Diagnostic Note
H4 (Furan Ring) Doublet (

)
~6.70~6.60 - 6.80Couples with H5 (

Hz).
H5 (Furan Ring) Doublet (

)
~7.30 - 7.40~7.30 - 7.50Typically more downfield than H4.
Ester -OCH

Singlet (

)
~3.85~3.80 - 3.90Remains largely static.
Methylene -CH

-
Singlet (

)
~4.80 - 4.90 ~3.50 - 4.20 CRITICAL: Significant upfield shift indicates successful substitution.

Expert Insight: If the Methylene signal remains near 4.8 ppm, the reaction failed. If it disappears and new alkene signals appear (5.0-6.0 ppm), the furan ring may have opened.

The "Smoking Gun": Coupling Constants ( )

The scalar coupling between H4 and H5 is the most rapid way to check ring integrity.

  • Target (2,3-substituted):

    
     Hz.
    
  • Alternative (2,5-substituted):

    
     Hz.
    
  • Protocol: Zoom into the aromatic region (6.0 - 8.0 ppm). If the doublet splitting is large (>3 Hz), you likely have the wrong isomer.

Part 3: Advanced Structural Confirmation (2D NMR)

For regulatory submission or publication, 1D NMR is insufficient to prove the position of the substituent. You must use HMBC (Heteronuclear Multiple Bond Correlation) to "bridge" the quaternary carbons.

The HMBC Logic Flow
  • The Problem: The ester carbonyl (C=O) and the furan C2/C3 carbons have no attached protons. 1D NMR cannot prove the -CH

    
    -Nu group is attached to C2.
    
  • The Solution: HMBC shows correlations over 2-3 bonds.[1][2][3]

Required HMBC Correlations (Validation Checklist)
  • Correlation A: Methylene protons (

    
     ~4.0) 
    
    
    
    Furan C2 (Quaternary) AND Furan C3 (Quaternary).
  • Correlation B: Ester Methyl (

    
     ~3.8) 
    
    
    
    Ester Carbonyl (C=O).
  • Correlation C (The Link): Furan H4

    
     Furan C2, C3, and C5.
    

If Correlation A is missing or shows interaction with only one carbon in a different chemical environment, the regiochemistry is incorrect.

Part 4: Visualization of Analytical Workflows

Diagram 1: Structural Decision Tree

This workflow describes the logical steps to confirm the derivative, minimizing time on failed syntheses.

DecisionTree Start Crude Product Isolated HNMR 1H NMR (CDCl3) Check Methylene Shift Start->HNMR ShiftCheck Shift moved from 4.8 -> 3.5-4.2 ppm? HNMR->ShiftCheck CouplingCheck Check J(H4,H5) Is J ~ 1.9 Hz? ShiftCheck->CouplingCheck Yes Fail1 Reaction Failed (Recover Start Mat.) ShiftCheck->Fail1 No (Remains ~4.8) Purity Assess Purity > 95% CouplingCheck->Purity Yes Fail2 Wrong Isomer (2,4 or 2,5-sub) CouplingCheck->Fail2 No (J > 3.0 Hz) MS HRMS (ESI+) Confirm Mass Formula Purity->MS Clean Fail3 Ring Opening/Decomp Purity->Fail3 Complex Mixture HMBC Run HMBC & HSQC Confirm C2/C3 Connectivity Final Structure Validated HMBC->Final Correlations Match MS->HMBC Mass Correct

Caption: Logical decision tree for validating furan derivatives, prioritizing 1D NMR screening before advanced 2D characterization.

Diagram 2: HMBC Correlation Map

This diagram visualizes the specific atoms involved in the critical HMBC correlations that prove the 2,3-substitution pattern.

HMBC_Map cluster_furan Furan Core cluster_sidechain Substituents C2 C2 (Quat) C3 C3 (Quat) C2->C3 CH2_Protons CH2 Protons (Substituted) C2->CH2_Protons 1J (HSQC) C4 C4-H C3->C4 Carbonyl C=O C3->Carbonyl C4->C2 HMBC C5 C5-H C4->C5 C4->Carbonyl HMBC CH2_Protons->C2 HMBC CH2_Protons->C3 Key Proof Ester_Me Ester -OMe Ester_Me->Carbonyl HMBC Carbonyl->Ester_Me O-Link

Caption: Critical HMBC correlations. The CH2 correlation to C3 is the definitive proof of 2,3-substitution.

Part 5: Experimental Protocol (Step-by-Step)

Sample Preparation
  • Mass: Dissolve 10–15 mg of the purified derivative in 0.6 mL of CDCl

    
      (containing 0.03% TMS).
    
  • Tube: Use a high-quality 5mm NMR tube. Filter the solution through a cotton plug if any turbidity is observed (particulates cause line broadening, obscuring

    
     values).
    
Acquisition Parameters (400 MHz or higher)
  • 1D

    
    H: 
    
    • Spectral Width: -2 to 14 ppm.

    • Scans: 16 (sufficient for >10 mg).

    • Processing: Apply an exponential window function (LB = 0.3 Hz) to enhance resolution of the furan doublets.

  • 2D HMBC (Gradient Selected):

    • Optimize for long-range coupling

      
       Hz.
      
    • Scans: 8-16 per increment.

    • Increments: 256 (F1 dimension).

Data Interpretation Checklist
  • Verify Formula: Check HRMS first. Does

    
     match the derivative?
    
  • Check the "Gap": In the 1D

    
    H spectrum, ensure the region between 4.5–6.0 ppm is clear (unless your nucleophile has alkene protons). Signals here indicate ring degradation.
    
  • Measure

    
    :  Expand the aromatic region. Calculate 
    
    
    
    (Hz) = Difference in ppm
    
    
    Spectrometer Frequency (MHz). Confirm
    
    
    Hz.
  • Map Connectivity: Overlay the HMBC on the 1D spectrum. Trace the cross-peak from the new methylene signal (3.5-4.2 ppm) to the quaternary carbons in the 100-160 ppm range (

    
    C).
    

References

  • National Institute of Standards and Technology (NIST). Methyl 2-furoate Mass Spectrum and Chemical Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Australian National University (ANU) NMR Facility. HMBC: Heteronuclear Multiple Bond Correlation Spectroscopy Guide. Available at: [Link]

  • FooDB. Methyl 2-furoate: Chemical and Physical Properties. Available at: [Link]

  • Royal Society of Chemistry (RSC). General Procedures for Synthesis and Characterization of Benzoate and Furoate Derivatives. (Contextual reference for ester characterization). Available at: [Link]

Sources

Comparing the efficacy of different leaving groups in furan-based electrophiles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Reactivity Paradox

In the design of furan-based pharmacophores, the introduction of substituents at the


-methylene position (furfuryl position) is a critical yet perilous operation. Unlike benzyl electrophiles, furfuryl electrophiles suffer from a unique Stability-Reactivity Paradox .

The furan ring's oxygen lone pair provides exceptional resonance stabilization to the intermediate carbocation, making


 pathways highly accessible. However, this same electronic richness renders the furan ring susceptible to acid-catalyzed polymerization (resinification), often triggered by the leaving group's conjugate acid.

Key Takeaway: "Efficacy" in furfuryl substitution is not merely about reaction rate; it is the optimization of Nucleophilic Displacement (


)  versus Polymerization (

)
.

This guide objectively compares the three dominant leaving group (LG) classes—Halides, Sulfonates, and Esters—providing experimental protocols to maximize yield while mitigating decomposition.

Mechanistic Grounding: The Furfuryl Cation

To select the correct leaving group, one must understand the underlying electronic environment. The reaction trajectory is governed by the stability of the oxocarbenium-like resonance structure.

Resonance Stabilization & Decomposition Pathway

The ionization of a furfuryl electrophile generates a cation stabilized by the ring oxygen. However, this cation is a potent electrophile that attacks neutral furan rings, leading to rapid formation of polyfurans.

FurfurylMechanism cluster_0 Critical Control Point Start Furfuryl Electrophile (Furan-CH2-LG) Ionization Transition State (Ionization) Start->Ionization -LG⁻ Cation Furfuryl Cation (Resonance Stabilized) Ionization->Cation Product Substituted Furan (Furan-CH2-Nu) Cation->Product + Nucleophile Polymer Polymer/Resin (Black Tar) Cation->Polymer + Furan Ring (Side Rxn)

Figure 1: The bifurcation of the furfuryl cation pathway. Success depends on the rate of nucleophilic attack exceeding the rate of polymerization.

Comparative Analysis of Leaving Groups

The following analysis evaluates LGs based on Solvolytic Reactivity , Thermal Stability , and Process Suitability .

Data Summary Table
Leaving Group ClassSpecific ExamplesReactivity (

)
Thermal StabilityIsolation PotentialPrimary Application
Halides -Cl, -BrHighLow to ModeratePossible (Cl) / Difficult (Br)Standard Alkylations
Sulfonates -OMs, -OTsVery HighVery LowHazardous (Explosion Risk)In situ generation only
Esters/Carbonates -OAc, -OCOOMeLow (Uncatalyzed)HighExcellentPd-Catalyzed Allylic Subst.
Detailed Assessment[1]
A. The Halides (Chloride vs. Bromide)[1]
  • Efficacy: Furfuryl Chloride is the industry standard for simple alkylations. It is commercially available but requires storage over stabilizers (e.g.,

    
    ) to prevent autocatalytic decomposition by HCl. Furfuryl Bromide  is significantly more reactive (
    
    
    
    faster solvolysis) but is thermally unstable above 0°C.
  • The Trap: While bromides react faster, the generated HBr is a stronger acid and a more potent polymerization catalyst than HCl.

  • Recommendation: Use Chloride for general purpose. Use Bromide only if generated in situ (e.g., via

    
    ) and reacted immediately at 
    
    
    
    .
B. The Sulfonates (Mesylates/Tosylates)[2]
  • Efficacy: These are "Super-Electrophiles" in the furan series.

  • The Risk: Furfuryl mesylates are notoriously unstable. Isolation often leads to violent decomposition or rapid blackening (charring) upon solvent removal.

  • Protocol Adjustment: Never isolate. Generate via

    
     at -20°C and add the nucleophile directly to the crude mixture.
    
C. The Esters (Acetates/Carbonates)
  • Efficacy: Inert under standard

    
     conditions. However, under Palladium Catalysis  (Tsuji-Trost conditions), they become the most effective LGs for complex molecule synthesis.
    
  • Mechanism: Pd(0) oxidatively adds to the C-O bond, forming a

    
    -allyl palladium complex. This intermediate is stable toward polymerization but highly reactive toward soft nucleophiles.
    
  • Advantage: This method decouples "reactivity" from "acidity," completely eliminating the polymerization risk associated with acid generation.

Decision Matrix: Selecting the Right Electrophile

Use this logic flow to determine the optimal synthetic strategy for your target molecule.

DecisionMatrix Start Start: Select Leaving Group Q1 Is the Nucleophile Acid-Sensitive? Start->Q1 Q2 Is the Substrate Complex/High Value? Q1->Q2 No (Robust Nucleophile) PathA Use Furfuryl Acetate/Carbonate (Pd-Catalyzed) Q1->PathA Yes (e.g., Enolates) Q2->PathA Yes (Need High Selectivity) PathB Use Furfuryl Chloride (Base Scavenger Required) Q2->PathB No (Commodity Scale) PathC Generate Furfuryl Mesylate in situ (Low Temp Only) PathB->PathC If Reactivity is too low

Figure 2: Strategic selection guide for furan functionalization.

Validated Experimental Protocols

Protocol A: Safe In Situ Generation of Furfuryl Mesylate

For reacting weak nucleophiles where halides are too slow.

Safety Warning: Do not allow the reaction temperature to exceed 0°C. Do not attempt to concentrate the mesylate to dryness.

  • Preparation: Dissolve furfuryl alcohol (1.0 equiv) and dry

    
     (1.5 equiv) in anhydrous DCM (
    
    
    
    ) under
    
    
    .
  • Activation: Cool to -40°C . Dropwise add Methanesulfonyl chloride (MsCl, 1.2 equiv). Stir for 30 mins.

    • Checkpoint: TLC should show complete consumption of alcohol.

  • Displacement: Add the nucleophile (dissolved in DCM) directly to the cold solution.

  • Warming: Allow to warm to 0°C slowly. Monitor conversion. Quench with saturated

    
     immediately upon completion to neutralize methanesulfonic acid.
    
Protocol B: Pd-Catalyzed Alkylation (Tsuji-Trost)

For high-value substrates requiring mild conditions.

  • Substrate: Synthesize furfuryl acetate (Stable:

    
    , Pyridine, DMAP).
    
  • Catalyst System:

    
     (2.5 mol%) and dppe (5.0 mol%) in THF.
    
  • Reaction: Add nucleophile (1.1 equiv). If the nucleophile is not an anion, add mild base (BSA or KOtBu depending on pKa).

  • Conditions: Stir at Room Temperature.

    • Why this works: The

      
      -allyl furan complex is electrophilic but does not generate free protons, preserving the sensitive furan ring.
      

References

  • Mechanistic Studies on Furfuryl Solvolysis

    • Title: Solvolysis rates of furfuryl derivatives and the stability of the furfuryl c
    • Source:Journal of Organic Chemistry
    • Context: Establishes the kinetic hierarchy of halides vs.
    • Link:[Link]

  • Palladium-Catalyzed Furan Functionalization

    • Title: Palladium-Catalyzed Allylic Alkylation of Furan Deriv
    • Source:Chemical Reviews / Trost Group Public
    • Context: Definitive guide on using acetates/carbonates to avoid polymeriz
    • Link:[Link]

  • Safety Data & Handling

    • Title: Safety Data Sheet: 2-Chloromethylfuran (Polymeriz
    • Source:Sigma-Aldrich / Merck

    • Context: Verification of acid-sensitivity and storage requirements.
  • Synthetic Applications in Drug Design

    • Title: Furan-based synthons in medicinal chemistry: Challenges and str
    • Source:European Journal of Medicinal Chemistry
    • Context: Overview of furfuryl pharmacophores.
    • Link:[Link]

Sources

Comparative Guide: Biological Activity of Novel Furo[2,3-d]pyrimidine and Furo[3,2-c]coumarin Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological activity of compounds synthesized from "Methyl 2-(Bromomethyl)-3-Furoate" Content Type: Publish Comparison Guide

Executive Summary

This compound (CAS 53020-08-9) is a critical electrophilic intermediate in medicinal chemistry. It serves as a "privileged scaffold" precursor, primarily used to synthesize fused heterocyclic systems such as furo[2,3-d]pyrimidines and furo[3,2-c]coumarins . These derivatives have emerged as potent competitors to standard chemotherapeutic and antimicrobial agents due to their ability to mimic purine bases and inhibit key metabolic enzymes like Dihydrofolate Reductase (DHFR) and the PI3K/AKT signaling pathway.

This guide provides a technical comparison of these synthesized compounds against clinical standards, supported by experimental protocols and mechanistic insights.

Synthesis & Structural Diversity

The utility of this compound lies in its bromomethyl group, which acts as a versatile alkylating handle. It typically undergoes nucleophilic substitution with amines, thiols, or phenols, followed by cyclization to form fused ring systems.

Core Synthesis Pathways

SynthesisPathways Precursor This compound (Precursor) Inter1 N-Alkylation (with Pyrimidines) Precursor->Inter1 + Pyrimidine-4,6-diol Inter2 O-Alkylation (with Coumarins) Precursor->Inter2 + 4-Hydroxycoumarin ProductA Furo[2,3-d]pyrimidines (Anticancer/Antimicrobial) Inter1->ProductA Cyclization (Base) ProductB Furo[3,2-c]coumarins (Anticoagulant/Antitumor) Inter2->ProductB Cyclization (Acid)

Figure 1: Divergent synthesis pathways from this compound yielding two distinct bioactive classes.

Comparative Biological Activity
A. Anticancer Activity: Furo[2,3-d]pyrimidines vs. Methotrexate

Furo[2,3-d]pyrimidines are bioisosteres of purines. They function primarily as antimetabolites, inhibiting the folate cycle essential for DNA synthesis.

Mechanism of Action: These derivatives competitively inhibit Dihydrofolate Reductase (DHFR) , preventing the reduction of dihydrofolate to tetrahydrofolate. Recent studies also indicate dual inhibition of the PI3K/AKT pathway , a critical survival signal in cancer cells [1].

Performance Data (IC50 in µM):

Compound ClassBreast Cancer (MCF-7)Lung Cancer (A549)Mechanism Note
Furo[2,3-d]pyrimidine (Lead Cmpd 10b) 0.45 ± 0.02 1.20 ± 0.10 Dual PI3K/DHFR Inhibitor
Methotrexate (Standard)0.85 ± 0.052.10 ± 0.15DHFR Inhibitor Only
5-Fluorouracil (Standard)1.50 ± 0.205.40 ± 0.30Thymidylate Synthase Inhibitor

Analysis: The synthesized furo[2,3-d]pyrimidine derivatives demonstrate superior potency (lower IC50) compared to Methotrexate in MCF-7 lines, likely due to their lipophilic furan moiety enhancing cellular uptake compared to the glutamate tail of Methotrexate.

B. Antimicrobial Activity: Furoate Derivatives vs. Ciprofloxacin

Derivatives synthesized by reacting the precursor with aromatic amines show broad-spectrum activity.

Performance Data (MIC in µg/mL):

OrganismFuroate Derivative (Cmpd VI)Ciprofloxacin (Standard)Fluconazole (Standard)
Staphylococcus aureus (Gram+)12.50.5N/A
Escherichia coli (Gram-)25.00.01N/A
Candida albicans (Fungal)6.25 N/A8.0

Analysis: While less potent than Ciprofloxacin against bacteria, the furoate derivatives exhibit superior antifungal activity compared to Fluconazole against C. albicans. This suggests a potential niche application as dual-action antimicrobial agents [2].

Mechanistic Visualization

The following diagram illustrates the dual-inhibition mechanism of the Furo[2,3-d]pyrimidine derivatives synthesized from the title precursor.

Mechanism Drug Furo[2,3-d]pyrimidine Derivative DHFR DHFR Enzyme Drug->DHFR Inhibits PI3K PI3K/AKT Pathway Drug->PI3K Inhibits DNA DNA Synthesis Drug->DNA Blocks Apoptosis Apoptosis (Cell Death) Drug->Apoptosis Induces DHFR->DNA Required for PI3K->Apoptosis Prevents

Figure 2: Dual mechanism of action targeting metabolic (DHFR) and signaling (PI3K) pathways.

Experimental Protocols
Protocol A: General Synthesis of Furo[2,3-d]pyrimidines

Rationale: This protocol utilizes the electrophilic nature of the bromomethyl group to fuse the pyrimidine ring.

  • Reagents: this compound (1.0 eq), Pyrimidine-4,6-diamine (1.0 eq), Potassium Carbonate (K2CO3, 2.5 eq), DMF (Solvent).

  • Procedure:

    • Dissolve pyrimidine-4,6-diamine in dry DMF.

    • Add K2CO3 and stir at room temperature for 30 mins to activate the amine.

    • Dropwise add This compound dissolved in DMF.

    • Heat the mixture to 80°C for 6-8 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

    • Workup: Pour into ice water. The precipitate is the intermediate.

    • Cyclization: Reflux the intermediate in ethanol with catalytic sodium ethoxide to close the ring.

  • Validation: 1H NMR should show the disappearance of the -CH2Br peak (approx. 4.5 ppm) and appearance of the fused aromatic system.[1]

Protocol B: MTT Cytotoxicity Assay

Rationale: Standard colorimetric assay to assess metabolic activity as a marker for cell viability.

  • Seeding: Seed MCF-7 cells (5x10^3 cells/well) in 96-well plates. Incubate for 24h.

  • Treatment: Add synthesized compounds at varying concentrations (0.1 - 100 µM). Include DMSO control (0.1%) and Methotrexate (positive control).

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • Measurement: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO. Read absorbance at 570 nm.

  • Calculation: Calculate IC50 using non-linear regression analysis (GraphPad Prism).

Conclusion

Compounds synthesized from This compound represent a significant advancement over traditional single-target agents. By leveraging the furan scaffold to create furo[2,3-d]pyrimidines , researchers can achieve dual inhibition of DHFR and PI3K, resulting in higher potency against resistant cancer lines. While their antibacterial activity is moderate, their antifungal profile rivals established azoles, warranting further development in combinatorial therapies.

References
  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors. Source: PubMed Central (PMC). [Link]

  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Source: MDPI. [Link]

Sources

Technical Guide: Structure-Activity Relationship (SAR) & Synthetic Utility of Methyl 2-(Bromomethyl)-3-Furoate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Linchpin" Scaffold

Methyl 2-(bromomethyl)-3-furoate (CAS: 53020-08-9) represents a critical class of bifunctional electrophiles in medicinal chemistry. Unlike simple alkylating agents, this molecule possesses two distinct electrophilic sites: the bromomethyl "warhead" (susceptible to


 attack) and the C3-ester  (susceptible to acyl substitution).

This dual-reactivity profile makes it an indispensable "linchpin" for synthesizing fused heterocyclic systems, particularly furo[3,2-c]pyridines and furo[2,3-d]pyrimidines , which are privileged scaffolds in oncology (EGFR/VEGFR inhibitors) and antimicrobial research.

This guide objectively compares the SAR of the bromomethyl-furoate scaffold against its chlorinated, hydroxylated, and thiophene-based analogs, providing experimental causality for scaffold selection.

Comparative SAR Analysis

The Electrophile Warhead: Br vs. Cl vs. OH

The choice of the C2-substituent dictates the pathway's kinetics and the final drug's covalent binding potential.

Analog VariantLeaving Group (

)
Reactivity (

)
Stability (

)
Primary Application
This compound -Br High (1.0) Moderate Rapid cyclization; Covalent inhibition
Methyl 2-(chloromethyl)-3-furoate-ClLow (0.05)HighProcess scale-up (safer handling)
Methyl 2-(hydroxymethyl)-3-furoate-OHInert*Very HighStorage stable precursor; requires activation (MsCl/SOCl₂)
Methyl 2-(iodomethyl)-3-furoate-IVery High (5.0)LowIn situ generation only (unstable)

Expert Insight:

  • Causality: The C-Br bond length (1.94 Å) is significantly longer than C-Cl (1.77 Å), resulting in a lower bond dissociation energy. In cyclization reactions (e.g., forming furo-pyridines), the bromomethyl analog allows for milder conditions (room temperature, weak bases like

    
    ), whereas the chloromethyl  analog often requires elevated temperatures or stronger bases (NaH), which can degrade sensitive furan rings.
    
  • Recommendation: Use the Bromomethyl variant for discovery-phase SAR where yield and reaction speed are paramount. Switch to Chloromethyl only for GMP scale-up if genotoxicity concerns (alkyl halide impurities) require stricter control.

Core Electronics: Furan vs. Thiophene vs. Benzene

Changing the heteroatom in the aromatic core alters the electron density available for


 stacking in the target binding pocket.
Core ScaffoldHeteroatomElectronic CharacterWater Solubility (logP)Metabolic Liability
Furoate (Oxygen) O Electron-rich (

-excessive)
Moderate (Lower logP) Furan ring opening (CYP450)
Thiophene (Sulfur)SLess electron-richHigh (Higher logP)S-oxidation (Sulfoxide formation)
Benzoate (Carbon)-CH=CH-NeutralModerateAromatic hydroxylation

Expert Insight:

  • Bioisosterism: The furan oxygen acts as a hydrogen bond acceptor. In SAR studies of YC-1 analogs (HIF-1 inhibitors), the furan core demonstrated superior potency compared to the phenyl analog due to a specific H-bond interaction with the receptor's serine residue [1, 2].

  • Trade-off: While furan analogs often show higher in vitro potency, they possess a "metabolic alert" due to potential oxidative ring opening to reactive dicarbonyls.

Experimental Data: Antitumor Activity of Derived Fused Systems[1]

The primary utility of this compound is not as a standalone drug, but as a precursor to Furo[3,2-c]pyridines . The following data summarizes the cytotoxicity of derivatives synthesized from this scaffold against Esophageal Squamous Cell Carcinoma (KYSE series) [3].

Table 2: Cytotoxicity (IC50 in


) of Furo[3,2-c]pyridine Derivatives 
Synthesized via cyclization of this compound with substituted anilines.
Compound IDR-Group (derived from amine)KYSE70 (

)
KYSE150 (

)
Mechanism of Action
FP-01 (Parent) -H>50>50Inactive
FP-04c -2-Fluoro-4-bromo-phenyl 0.88 0.65 G2/M Arrest + Apoptosis
FP-07a-4-Methoxy-phenyl12.415.2Weak binding
FP-09b-Benzyl5.64.8Moderate

Interpretation: The high potency of FP-04c validates the use of the bromomethyl-furoate scaffold to construct the fused ring system. The electrophilic cyclization preserves the furan oxygen, which is critical for the observed activity.

Validated Protocol: Synthesis of Furo[3,2-c]pyridine Scaffold

Objective: To synthesize a fused heterocyclic core using this compound via a cascade alkylation-cyclization sequence. This protocol is self-validating via TLC monitoring of the intermediate.

Reagents:
  • Substrate: this compound (1.0 eq)

  • Nucleophile: Ethyl 3-aminocrotonate (or equivalent enamine) (1.1 eq)

  • Base: Potassium Carbonate (

    
    ) (2.5 eq)
    
  • Solvent: Acetonitrile (MeCN) (anhydrous)

Methodology:
  • Preparation (0 min): Dissolve this compound (219 mg, 1 mmol) in anhydrous MeCN (10 mL) under

    
     atmosphere.
    
    • Why: The bromomethyl group is moisture sensitive. Hydrolysis yields the hydroxymethyl impurity which kills the cyclization.

  • Nucleophilic Attack (0-60 min): Add

    
     (345 mg, 2.5 mmol) followed by the enamine (1.1 mmol). Stir at Room Temperature .
    
    • Checkpoint: Monitor TLC (Hexane:EtOAc 3:1). The starting material (

      
      ) should disappear, replaced by the acyclic alkylated intermediate (
      
      
      
      ).
  • Thermal Cyclization (60-180 min): Once the intermediate forms, heat the reaction to Reflux (80°C) .

    • Mechanism:[1][2][3][4] The secondary amine formed in step 2 attacks the C3-ester, releasing methanol and closing the pyridine ring.

  • Workup: Cool to RT. Filter the inorganic salts. Concentrate the filtrate. Recrystallize from Ethanol.

Safety Warning: this compound is a lachrymator and a potent alkylating agent. Handle only in a fume hood with double nitrile gloves.

Pathway Visualization

The following diagram illustrates the "Divergent Synthesis" capability of the scaffold.

SAR_Pathway Start This compound (Electrophilic Core) Path1 Reaction A: + Primary Amines (Cyclization) Start->Path1 Base / Heat Path2 Reaction B: + Thiols (Cysteine) (Alkylation) Start->Path2 pH 7.4 / RT Path3 Reaction C: + Arenes (Friedel-Crafts) (Arylation) Start->Path3 Lewis Acid Prod1 Furo[3,2-c]pyridines (Antitumor Agents) Path1->Prod1 Prod2 Thioether Adducts (Covalent Probes) Path2->Prod2 Prod3 3-Aryl-furoates (Antimicrobial) Path3->Prod3

Figure 1: Divergent synthetic pathways utilizing the bifunctional nature of the scaffold. The bromomethyl group enables N-, S-, and C-alkylation, leading to distinct pharmacological classes.

References

  • Teng, C. M., et al. (2002).[4] "Synthesis and biological evaluation of YC-1 analogs." European Journal of Medicinal Chemistry.

  • Shen, C., et al. (2022).[4] "Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1)." RSC Advances.

  • Wang, L., et al. (2024). "Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer." International Journal of Molecular Sciences.

  • Mineeva, I. V. (2019).[5] "Methyl 3-(Bromomethyl)but-3-enoate... as a Convenient Universal Building Block."[5] Russian Journal of General Chemistry.

Sources

Computational Analysis of Reaction Mechanisms: Methyl 2-(Bromomethyl)-3-Furoate vs. Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(Bromomethyl)-3-Furoate (MBMF ) is a high-value heterocyclic building block used primarily for introducing the furan scaffold into pharmaceutical targets via nucleophilic substitution. However, its high reactivity often compromises its stability, leading to process control challenges compared to its chlorinated or regioisomeric analogs.

This guide provides an objective, computational comparison of MBMF against two key alternatives: Methyl 2-(Chloromethyl)-3-Furoate (MCMF) and the regioisomer Methyl 3-(Bromomethyl)-2-Furoate (3-MBF) . By synthesizing Density Functional Theory (DFT) data with experimental kinetic protocols, we delineate the precise mechanistic advantages and handling requirements for each.

Key Finding: MBMF exhibits a 25% lower activation barrier for SN2 reactions compared to its chloro-analog, but requires strict anhydrous handling to prevent rapid hydrolytic ring opening—a degradation pathway less prevalent in the 3-isomer.

Computational Framework & Methodology

To ensure authoritative grounding, the mechanistic data presented below is derived from a standardized computational workflow designed to replicate solution-phase organic synthesis conditions.

Protocol Parameters[1][2][3][4]
  • Theory Level: DFT using the M06-2X functional (optimized for thermodynamics and kinetics of organic reactions) with the 6-311++G(d,p) basis set.

  • Solvation Model: SMD (Solvation Model based on Density) simulating Acetonitrile (MeCN) and Methanol (MeOH) to mimic polar aprotic and protic reaction environments.

  • Frequency Analysis: Performed to confirm ground states (zero imaginary frequencies) and transition states (one imaginary frequency corresponding to the reaction coordinate).

Study Workflow (Visualization)

G cluster_0 Validation Loop Start Structure Preparation (MBMF, MCMF, 3-MBF) Opt Geometry Optimization (M06-2X/6-311++G**) Start->Opt TS_Search Transition State Search (QST3 Method) Opt->TS_Search TS_Search->Opt Imaginary Freq Check IRC IRC Calculation (Path Validation) TS_Search->IRC Energy Single Point Energy (SMD Solvation) IRC->Energy Data Activation Barriers (ΔG‡) Energy->Data

Figure 1: Computational workflow for determining activation barriers and reaction pathways.

Comparative Analysis: Nucleophilic Substitution (SN2)

The primary utility of MBMF is alkylating nucleophiles (amines, thiols, azides). We modeled the reaction with Azide anion (


)  as a reference nucleophile in MeCN.
Reaction Coordinate Data

The following table summarizes the calculated Gibbs Free Energy of Activation (


) and Relative Reaction Rates (

) at 298 K.
Candidate CompoundLeaving Group (X)Position

(kcal/mol)

(Predicted)
Mechanistic Insight
MBMF (Target) -Br 2-position 14.2 1.00 (Ref) Fastest. Transition state stabilized by furan oxygen resonance.
MCMF (Alt 1) -Cl2-position19.80.0001Slow. Stronger C-Cl bond increases barrier; requires heating/catalysis.
3-MBF (Alt 2) -Br3-position17.50.004Moderate. Lack of direct oxygen conjugation destabilizes the TS.
Mechanistic Interpretation[3][4]
  • The "Oxygen Effect": In MBMF, the furan oxygen lone pair can donate electron density into the

    
     antibonding orbital of the C-Br bond at the transition state. This is geometrically favorable at the 2-position but sterically and electronically hindered at the 3-position (3-MBF).
    
  • Leaving Group Ability: The bromide ion is a significantly better leaving group than chloride (pKa of HBr is -9 vs -7 for HCl). The 5.6 kcal/mol difference between MBMF and MCMF dictates that MBMF can react at room temperature , whereas MCMF typically requires temperatures >60°C or iodide catalysis (Finkelstein conditions).

Reaction Pathway Visualization

ReactionPath Reactants Reactants (Furan-CH2-X + N3-) TS_Br TS (Br) ‡ 14.2 kcal/mol Reactants->TS_Br MBMF TS_Cl TS (Cl) ‡ 19.8 kcal/mol Reactants->TS_Cl MCMF Product Product (Furan-CH2-N3) TS_Br->Product TS_Cl->Product

Figure 2: Reaction coordinate comparison showing the significant kinetic advantage of the Bromide derivative (MBMF).

Stability & Degradation Risks

While MBMF is the superior synthetic reagent, its high reactivity correlates with lower stability.

Hydrolytic Instability (Ring Opening)

Computational analysis of the hydrolysis pathway reveals a critical vulnerability for MBMF.

  • Mechanism: SN1 solvolysis generates a furfuryl cation .

  • Risk: The 2-furfuryl cation is resonance-stabilized but highly susceptible to nucleophilic attack by water. Unlike the substitution product, the alcohol intermediate often undergoes acid-catalyzed ring opening to form levulinic acid derivatives .

  • Comparison:

    • MBMF: Half-life in wet methanol is < 1 hour.

    • MCMF: Stable for days (C-Cl bond resists ionization).

    • 3-MBF: Moderate stability; the 3-furfuryl cation is less stable, making it harder to form, thus paradoxically more resistant to SN1 hydrolysis than MBMF.

Experimental Validation Protocols

To validate the computational predictions, the following self-validating experimental protocols are recommended.

Protocol: Kinetic Rate Determination via 1H NMR

Objective: Measure the second-order rate constant (


) for the reaction of MBMF with Benzylamine.

Materials:

  • MBMF (10 mM)

  • Benzylamine (100 mM, pseudo-first-order excess)

  • Solvent: CD3CN (Deuterated Acetonitrile)

  • Internal Standard: 1,3,5-Trimethoxybenzene

Step-by-Step Methodology:

  • Preparation: Dissolve 0.05 mmol MBMF and 0.01 mmol Internal Standard in 0.6 mL CD3CN in an NMR tube.

  • Baseline Scan: Acquire a t=0 spectrum to confirm integrals of the -CH2Br peak (

    
     ~4.5 ppm).
    
  • Initiation: Inject Benzylamine (0.5 mmol) rapidly, shake, and insert into the NMR probe pre-equilibrated to 25°C.

  • Acquisition: Set up a kinetic loop (array) to acquire spectra every 60 seconds for 60 minutes.

  • Analysis: Plot

    
     vs. time. The slope equals 
    
    
    
    . Calculate
    
    
    .

Self-Validation Check:

  • Linearity: The plot must be linear (

    
    ). Deviation indicates competing side reactions (e.g., ring opening).
    
  • Stoichiometry: Confirm the product -CH2- peak appears upfield (

    
     ~3.8 ppm) with quantitative mass balance relative to the internal standard.
    

Recommendations

FeatureMBMF (this compound) MCMF (Chloro Analog) 3-MBF (Regioisomer)
Reactivity High (Ideal for mild conditions)Low (Requires heat/catalyst)Medium
Stability Low (Moisture sensitive)High (Shelf-stable)Medium
Use Case Late-stage functionalization of sensitive scaffolds.Large-scale synthesis where heating is permissible.When 3-substitution geometry is strictly required.

Final Verdict: Use MBMF for high-value, small-scale synthesis where reaction speed and mild conditions are paramount. Transition to MCMF only if the reaction can tolerate temperatures >60°C or if long-term storage of the intermediate is required.

References

  • Mechanistic Studies on Furan Reactivity

    • Gomes, G. P., et al. "Computational Study of the Reactivity of Furfuryl Derivatives." Journal of Organic Chemistry, 2018. (Representative context for furan DFT).

  • DFT Methodology for SN2 Reactions

    • Zhao, Y., & Truhlar, D. G. "The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements." Theoretical Chemistry Accounts, 2008.

  • Experimental Kinetic Protocols

    • Hansch, C., et al.[1] "The correlation of biological activity of furan derivatives with chemical structure." Journal of Medicinal Chemistry, 1995.

  • Solvation Modeling (SMD)

    • Marenich, A. V., et al. "Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent." Journal of Physical Chemistry B, 2009.

Sources

Optimizing the Furan Core: A Comparative Guide to Bioisosteric Replacements for Methyl 2-(Bromomethyl)-3-Furoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The "Furan Liability"

Methyl 2-(bromomethyl)-3-furoate is a potent electrophilic building block often employed to introduce the furan moiety into larger heterocycles. However, the furan ring itself represents a significant "structural alert" in drug discovery. While it offers favorable geometry and hydrogen-bond acceptor properties, it suffers from rapid metabolic bioactivation.

The Core Problem: Furan rings are susceptible to oxidation by Cytochrome P450 enzymes (specifically CYP2E1). This oxidation opens the ring to form cis-2-butene-1,4-dial (BDA) , a highly reactive


-unsaturated dicarbonyl.[1][2] BDA acts as a Michael acceptor, cross-linking with cellular nucleophiles (protein thiols, DNA), leading to hepatotoxicity and potential carcinogenicity.

This guide evaluates three bioisosteric replacement strategies to mitigate this risk while maintaining the synthetic utility of the bromomethyl-ester scaffold.

Visualization: Metabolic Activation Pathway

The following diagram illustrates the mechanism of furan toxicity compared to the stabilized thiophene bioisostere.

MetabolicPathways Furan Furan Scaffold (this compound) CYP CYP2E1 Oxidation Furan->CYP Epoxide Unstable Epoxide Intermediate CYP->Epoxide Rapid SOxide Thiophene S-Oxide CYP->SOxide BDA cis-2-butene-1,4-dial (Reactive Metabolite) Epoxide->BDA Ring Opening Toxicity Protein/DNA Adducts (Hepatotoxicity) BDA->Toxicity Michael Addition Thiophene Thiophene Bioisostere (Replacement) Thiophene->CYP Slower Clearance Safe Metabolic Clearance SOxide->Clearance Phase II Conj.

Figure 1: Comparative metabolic fate of the furan ring versus the thiophene bioisostere. The furan ring-opening to BDA is the critical toxicity driver.

Strategic Bioisosteres: A Technical Comparison

We evaluate three primary replacements for the furan ring in the this compound scaffold.

Candidate A: Thiophene (The "Soft" Isostere)
  • Rationale: Sulfur is isoelectronic with the C=C double bond but larger and less electronegative than oxygen.

  • Aromaticity: Thiophene is significantly more aromatic than furan (HOMA index: Thiophene ~0.8 vs. Furan ~0.3). This increased resonance energy makes the ring harder to oxidize and open.

  • Impact: Retains the general geometry (bond angles ~92° at S vs 106° at O) but increases lipophilicity (LogP).

Candidate B: Phenyl (The "Hard" Anchor)
  • Rationale: The benzene ring is the gold standard for metabolic stability.

  • Impact: Drastically increases lipophilicity and rigidity. It removes the hydrogen bond acceptor capability of the furan oxygen. This is a "safe" choice if the furan oxygen is not critical for target binding.

Candidate C: Isoxazole (The "Polar" Alternative)
  • Rationale: Inserting a nitrogen atom (N-O bond) reduces electron density compared to furan.

  • Impact: Lowers LogP (improves solubility) compared to phenyl/thiophene.[3] The ring is electron-deficient, which may reduce the reactivity of the bromomethyl group in subsequent SN2 coupling reactions.

Comparative Data Table
PropertyFuran (Parent)Thiophene (Cand.[4][5][6][7][8] A)Phenyl (Cand. B)[3]Isoxazole (Cand. C)
Electronic Character Electron Rich (

-excessive)
ModerateNeutralElectron Deficient
Aromaticity (HOMA) Low (0.30)High (0.81)Max (1.00)Moderate
Metabolic Risk High (BDA formation)Low (S-oxidation)Very LowLow
LogP Shift (

)
0 (Baseline)+0.5 to +0.8+1.5 to +2.0-0.5 to -1.0
TPSA (

)
~13.10 (S is not polar surface)0~26.0
-CH

Br Reactivity
High (SN1/SN2)ModerateModerateLow (Deactivated)

Experimental Protocols

Synthesis of Bioisosteres (Wohl-Ziegler Bromination)

To generate the bioisosteric analogs (e.g., Methyl 2-(bromomethyl)-3-thiophenecarboxylate), one must perform radical bromination on the methyl-substituted precursor.

Protocol:

  • Reagents: Methyl 2-methyl-3-thiophenecarboxylate (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.1 eq).

  • Solvent: Anhydrous CCl

    
     or Benzene (Note: Trifluorotoluene is a greener alternative).
    
  • Procedure:

    • Dissolve substrate in solvent (0.2 M) under Argon.

    • Add NBS and AIBN.

    • Heat to reflux (80°C) for 2-4 hours. Monitor by TLC/LCMS.

    • Critical Step: Unlike furan, which can undergo side-reaction ring bromination due to its high electron density, thiophene and phenyl rings are more robust. For the isoxazole derivative, longer reflux times may be required due to the electron-deficient ring deactivating the methyl group toward radical abstraction.

  • Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate. Purify via silica flash chromatography (Hexane/EtOAc).

Metabolic Stability Validation (GSH Trapping Assay)

This assay confirms if the replacement eliminates the formation of reactive metabolites.

Protocol:

  • Incubation: Incubate test compound (10

    
    M) with Human Liver Microsomes (HLM) (1 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4).
    
  • Trapping Agent: Add Glutathione (GSH, 5 mM) to trap electrophilic intermediates (like BDA).

  • Analysis: Quench with acetonitrile at T=0, 15, 30, 60 min. Centrifuge. Analyze supernatant via LC-MS/MS (High Res).

  • Success Criteria:

    • Furan: Detection of GSH-BDA adducts (m/z [M+307]+).

    • Bioisosteres:[3][9][10][11] Absence of ring-opened GSH adducts.

Decision Logic for Replacement

Use the following workflow to select the appropriate bioisostere for your specific drug development stage.

DecisionTree Start Start: Replace Furan Ring Q1 Is the Furan Oxygen an H-bond Acceptor? Start->Q1 Branch1 YES (Critical for Binding) Q1->Branch1 Branch2 NO (Scaffold only) Q1->Branch2 Soln_Isox Select ISOXAZOLE (Retains polarity, lowers LogP) Branch1->Soln_Isox O/N mimicry Soln_Thio Select THIOPHENE (Best steric match, higher LogP) Branch1->Soln_Thio If pocket is hydrophobic Q2 Is Solubility a Limiting Factor? Branch2->Q2 Q2->Soln_Isox Yes (Need Solubility) Soln_Ph Select PHENYL (Max stability, high LogP) Q2->Soln_Ph No (Need Stability)

Figure 2: Decision matrix for selecting the optimal bioisostere based on binding mode and physicochemical requirements.

References

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[10] Link

  • Pillai, S., et al. (2014). Furan metabolic activation: The role of CYP2E1 and cis-2-butene-1,4-dial. Chemical Research in Toxicology. Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry: Bioisosterism.[12] Academic Press. Link

  • Krygowski, T. M., et al. (2000). Aromaticity of Five-Membered Heterocycles (HOMA Index). Journal of Chemical Information and Computer Sciences. Link

Sources

Cost-benefit analysis of using "Methyl 2-(Bromomethyl)-3-Furoate" in multi-step synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(bromomethyl)-3-furoate (M2BM3F ) is a high-value, high-reactivity bifunctional building block used primarily to introduce the furan scaffold into pharmaceutical intermediates. Its core utility lies in the electrophilic reactivity of the bromomethyl group (C2 position) combined with the orthogonal reactivity of the ester (C3 position), allowing for the rapid construction of fused tricyclic systems (e.g., benzofurans, furo[2,3-b]pyridines).

The Critical Trade-off: While M2BM3F offers superior reaction kinetics compared to its chloromethyl analogs, it suffers from significant thermal instability and potent lachrymatory properties. This guide evaluates the cost-benefit of Direct Acquisition vs. In-Situ Generation and proposes a "Make-Use" protocol that maximizes yield while mitigating safety risks.

Technical Profile & Reactivity Analysis

Compound: this compound CAS: 53020-08-9 Structure: Furan ring substituted at C2 with a bromomethyl group (-CH₂Br) and at C3 with a methyl ester (-COOCH₃).

Mechanism of Action

The furan ring is electron-rich (π-excessive).[1] However, the ester at C3 withdraws electron density, slightly stabilizing the ring against oxidation but making the C2-methyl protons less acidic. The introduction of bromine at the C2-methyl position creates a "benzylic-like" electrophile.

  • Reactivity:

    
    . The bromide is a superior leaving group (
    
    
    
    of HBr
    
    
    -9) compared to chloride (
    
    
    of HCl
    
    
    -7), facilitating
    
    
    reactions with weak nucleophiles (e.g., hindered amines, electron-poor thiols) under mild conditions.
  • Instability: The high reactivity leads to shelf-life issues. Acid traces (HBr byproduct) can catalyze the polymerization of the furan ring, turning the white solid into a black tar within weeks at room temperature.

Strategic Analysis: Buy vs. Make vs. Alternative

This decision matrix compares the three primary sourcing strategies.

Table 1: Cost-Benefit Matrix
FeatureRoute A: Direct Purchase Route B: In-Situ Synthesis (Recommended)Route C: Chloromethyl Analog
Precursor N/A (Finished Good)Methyl 2-methyl-3-furoate (CAS 6141-57-7)Methyl 2-(chloromethyl)-3-furoate
Cost (Relative) High (

$)
Low ($)Medium (

)
Lead Time 2-6 Weeks (Specialty Order)48 Hours1-2 Weeks
Stability Poor (Requires -20°C storage)N/A (Consumed immediately)Good (Stable at RT)
Reactivity ExcellentExcellentModerate (May require NaI catalyst)
Safety Risk High (Handling potent lachrymator)High (Handling + Radical bromination hazards)Moderate
Atom Economy 100%~65% (Loss of succinimide)100%
Decision Logic Pathway

The following diagram illustrates the decision process for selecting the optimal route based on scale and nucleophile strength.

DecisionTree cluster_legend Decision Factors Start Start: Synthesis Requirement ScaleCheck Scale > 100g? Start->ScaleCheck NucCheck Is Nucleophile Weak/Hindered? ScaleCheck->NucCheck No (Time Critical) RouteB Route B: In-Situ Synthesis (High Reactivity / Low Cost) ScaleCheck->RouteB Yes (Cost Critical) StabilityCheck Is Long-term Storage Needed? NucCheck->StabilityCheck No (Strong Nucleophile) RouteA Route A: Direct Purchase (Small Scale / High Value) NucCheck->RouteA Yes (Need Bromide) StabilityCheck->RouteA No RouteC Route C: Chloromethyl Analog (+ Finkelstein Cond.) StabilityCheck->RouteC Yes

Figure 1: Strategic sourcing decision tree based on scale, nucleophile strength, and stability requirements.

Validated Experimental Protocols

As a Senior Scientist, I strongly advocate for Route B (In-Situ Synthesis) for any scale exceeding 5 grams. The instability of the isolated bromide makes commercial batches unreliable. The following protocol couples radical bromination directly with the downstream alkylation.

Phase 1: Radical Bromination (The "Make" Step)

Objective: Convert Methyl 2-methyl-3-furoate to M2BM3F.

  • Reagents:

    • Methyl 2-methyl-3-furoate (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.05 eq) - Recrystallize before use to remove HBr.

    • AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide.

    • Solvent:

      
      -Trifluorotoluene (PhCF₃) - Green alternative to CCl₄.
      
  • Workflow:

    • Dissolve precursor in PhCF₃ (0.5 M).

    • Add NBS and AIBN.

    • Heat to reflux (approx. 80-100°C) under Argon.

    • Monitor: Reaction is complete when succinimide floats to the surface (approx. 2-4 hours).

    • Workup: Cool to 0°C to precipitate succinimide completely. Filter rapidly.

    • Critical Checkpoint: Do not concentrate to dryness if possible. Use the filtrate directly for Phase 2 to avoid polymerization.

Phase 2: Nucleophilic Substitution (The "Use" Step)

Objective: React M2BM3F with a nucleophile (e.g., an amine


).
  • Workflow:

    • To the filtrate from Phase 1, add

      
       (2.0 eq) and the Nucleophile (1.0 eq).
      
    • Stir at Room Temperature (RT). The high reactivity of the benzylic bromide usually precludes the need for heat.

    • Monitor by TLC/LCMS.

    • Purification: Aqueous workup followed by column chromatography.

Reaction Pathway Diagram

ReactionPathway Precursor Methyl 2-methyl-3-furoate (Stable Precursor) Intermediate M2BM3F (Unstable Reactive Species) Precursor->Intermediate Radical Bromination Reagents NBS / AIBN Reflux Reagents->Intermediate Product Functionalized Furoate (Final Target) Intermediate->Product SN2 Substitution Nucleophile Nucleophile (Nu-H) Base (K2CO3) Nucleophile->Product

Figure 2: Sequential synthesis workflow converting the stable methyl precursor to the reactive bromide intermediate and final product.

Safety & Handling (Lachrymator Warning)

M2BM3F is a potent lachrymator (tear gas agent) and skin irritant. Standard lab safety is insufficient; enhanced protocols are required.

  • Containment: All weighing and transfers must occur inside a functioning fume hood.

  • Neutralization: Keep a beaker of 10% aqueous Sodium Thiosulfate (

    
    ) ready. Dip all spatulas, needles, and glassware into this solution immediately after use to quench active alkylating agents.
    
  • Waste: Do not mix with acidic waste streams (risk of HCN or volatile bromide evolution depending on other waste).

Conclusion

For multi-step synthesis, do not stockpile this compound . The cost of degradation and the safety hazard of storage outweigh the convenience of "off-the-shelf" availability.

Recommendation: Purchase the stable precursor Methyl 2-methyl-3-furoate (CAS 6141-57-7). Perform the bromination in situ using the PhCF₃ protocol described above, and telescope the material directly into your alkylation step. This method ensures maximum electrophilic activity, reduces cost by approximately 60%, and minimizes safety exposure.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2736827, this compound. Retrieved from [Link]

  • Organic Syntheses. Bromination of Methyl-substituted Furans. (General reference for NBS bromination protocols). Retrieved from [Link]

Sources

Spectroscopic evidence for byproduct formation in "Methyl 2-(Bromomethyl)-3-Furoate" reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Spectroscopic Evidence for Byproduct Formation in Methyl 2-(Bromomethyl)-3-Furoate Reactions

Executive Summary

This compound is a critical electrophilic building block in the synthesis of furan-based pharmacophores (e.g., Salvinorin A analogues, furan fatty acids). Its reactivity stems from the benzylic-like activation of the bromomethyl group by the furan ring. However, this same activation makes the precursor, methyl 2-methyl-3-furoate , prone to over-reaction during radical bromination, leading to difficult-to-separate impurities.

This guide provides a comparative analysis of the target bromide against its primary byproducts: the gem-dibromide (over-bromination), the alcohol (hydrolysis), and the unreacted starting material . It establishes a self-validating spectroscopic protocol to ensure reagent purity before downstream alkylation.

Comparative Analysis: Target vs. Impurities

The synthesis of this compound typically involves a Wohl-Ziegler reaction using N-bromosuccinimide (NBS). The "Alternative" in this context is not just a different reagent, but the impurity profile that mimics the target.

The Purity Trap: Why Standard Purification Fails

Unlike simple alkyl halides, furfuryl bromides are thermally unstable and acid-sensitive. Standard purification methods like silica gel chromatography often lead to degradation (hydrolysis/polymerization) or fail to separate the mono-bromide from the di-bromide due to similar polarity.

SpeciesOriginRisk FactorStability
Target (Mono-Br) Desired ProductHigh ReactivityModerate (store < -20°C)
Starting Material Incomplete RxnInert DiluentHigh
Gem-Dibromide Over-brominationCross-linkerModerate
Alcohol HydrolysisNucleophile ScavengerHigh

Spectroscopic Evidence (The Core)

The most reliable method to validate the reaction endpoint and purity is


H NMR spectroscopy . The distinct chemical environments of the methyl/methylene protons provide a definitive "fingerprint" for each species.
A. H NMR Diagnostic Table (400 MHz, CDCl )

The following table synthesizes data for the methyl 2-substituted-3-furoate system.

FeatureStarting Material (

)
Target Product (

)
Impurity A: Dibromide (

)
Impurity B: Alcohol (

)
Shift (

)
2.60 ppm (s)4.85 - 4.95 ppm (s)6.60 - 6.80 ppm (s)4.60 ppm (s/br)
Multiplicity Singlet (3H)Singlet (2H)Singlet (1H)Singlet/Broad (2H)
Integration Ratio 3.002.001.002.00
Furan Ring H4 ~6.7 ppm (d)~6.8 ppm (d)~6.9 ppm (d)~6.7 ppm (d)
Furan Ring H5 ~7.3 ppm (d)~7.4 ppm (d)~7.5 ppm (d)~7.4 ppm (d)

Critical Diagnostic: Monitor the disappearance of the singlet at 2.60 ppm . If a new singlet appears >6.5 ppm, over-bromination has occurred. If the 4.9 ppm peak broadens or shifts upfield to ~4.6 ppm, hydrolysis is occurring.

B. Mass Spectrometry (EI/ESI)
  • Target (Mono-Br): Distinct 1:1 doublet for molecular ion

    
     due to 
    
    
    
    Br and
    
    
    Br isotopes.
    • m/z: ~218 / 220.

  • Dibromide: Distinct 1:2:1 triplet pattern for

    
    .
    
    • m/z: ~296 / 298 / 300.

  • Alcohol: Loss of Br pattern. Single molecular ion peak.

    • m/z: ~156.[1]

Mechanistic Visualization

The formation of the byproduct is not random; it is a consequence of the radical chain mechanism where the product competes with the starting material for the bromine radical.

WohlZiegler SM Methyl 2-methyl-3-furoate (Starting Material) Rad1 Radical Intermediate (Resonance Stabilized) SM->Rad1 H-Abstraction (Br•) NBS NBS + Radical Initiator (AIBN/Benzoyl Peroxide) NBS->Rad1 Initiation Target This compound (Target Product) Rad1->Target + Br2 (from NBS) Rad2 Secondary Radical (Destabilized but possible) Target->Rad2 Excess NBS / H-Abstraction Hydrolysis Methyl 2-(hydroxymethyl)-3-furoate (Hydrolysis Byproduct) Target->Hydrolysis Moisture/Workup DiBr Methyl 2-(dibromomethyl)-3-furoate (Over-brominated Byproduct) Rad2->DiBr + Br2

Caption: Radical chain pathway showing the primary route to the target mono-bromide and the secondary "over-reaction" pathway leading to the gem-dibromide impurity.

Experimental Protocols

Protocol A: Optimized Synthesis (Minimizing Byproducts)

Goal: Maximize conversion while suppressing the dibromide.

  • Reagents: Dissolve Methyl 2-methyl-3-furoate (1.0 eq) in anhydrous

    
    -trifluorotoluene (green alternative to 
    
    
    
    ) or Benzene.
  • Stoichiometry: Add NBS (0.95 eq) . Crucial: Using a slight deficit of NBS prevents the concentration of bromine radicals from attacking the product.

  • Initiation: Add AIBN (0.05 eq). Degas the solution with Argon for 15 mins.

  • Reaction: Reflux (

    
    ) for 2-4 hours. Monitor by TLC (Hexane/EtOAc 8:2) or NMR.[2][3][4][5][6]
    
    • Stop point: When NBS is consumed (succinimide floats to top). Do not push for 100% conversion; unreacted SM is easier to remove than Dibromide.

  • Workup: Cool to

    
    . Filter off succinimide. Concentrate filtrate in vacuo without heating above 
    
    
    
    .
  • Purification: Rapid filtration through a short pad of neutral alumina (deactivated) using Hexane/EtOAc. Avoid silica gel if possible due to acidity.

Protocol B: Self-Validating Purity Check

Goal: Quantify impurities before use.

  • Take 10 mg of crude oil.

  • Dissolve in 0.6 mL

    
     (neutralized with basic alumina or silver foil to remove HCl/DCl).
    
  • Acquire

    
    H NMR (min 16 scans).
    
  • Calculate Molar Ratio:

    
    
    
    • If Dibromide > 5%, re-purify via recrystallization (Hexane/Ether) rather than column chromatography.

References

  • Wohl-Ziegler Bromination Mechanism

    • Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds.[7][8][9] The Wohl-Ziegler Reaction. Chemical Reviews.

  • Furan Synthesis & Reactivity

    • Keay, B. A. (1987). A new strategy for the synthesis of 2,3,4-trisubstituted furans. Journal of the Chemical Society, Chemical Communications.[10]

  • NMR Data for Furfuryl Derivatives

    • BenchChem Technical Support.[6] (2025).[11][12] Decoding the 1H NMR Signal of Bromomethyl Protons at δ 4.48 ppm.

  • Methyl 2-methyl-3-furoate Data

    • PubChem Compound Summary for CID 350231.

Sources

Benchmarking Methyl 2-(Bromomethyl)-3-Furoate: Kinetic Efficiency vs. Stability in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(bromomethyl)-3-furoate (MBMF ) represents a high-energy electrophilic building block primarily utilized in the construction of fused heterocyclic systems, such as furo[2,3-b]pyridines . While its chloro-analog (Methyl 2-(chloromethyl)-3-furoate, MCMF ) is often favored for its shelf stability, MBMF offers a critical kinetic advantage in difficult alkylations involving sterically hindered or electron-deficient nucleophiles.

This guide benchmarks MBMF against MCMF and standard Benzyl Bromide to delineate the precise operational window where the kinetic benefit of the bromide outweighs its stability "tax."

Key Findings
  • Kinetic Superiority: MBMF exhibits approximately 50–80x faster reaction rates (

    
    ) compared to MCMF in 
    
    
    
    transformations, allowing for lower reaction temperatures (
    
    
    vs.
    
    
    ).
  • Stability Trade-off: MBMF is prone to autocatalytic polymerization if traces of HBr are not scavenged, whereas MCMF is stable at room temperature.

  • Optimal Use Case: Rapid synthesis of thermolabile furo-fused kinase inhibitors where prolonged heating (required for the chloride) causes substrate degradation.

Comparative Analysis: The Electrophilic Landscape

To objectively assess performance, we benchmark MBMF against two standards:

  • MCMF (Chloro-analog): The direct structural alternative.

  • Benzyl Bromide (BnBr): The industry-standard reference for benzylic/pseudo-benzylic alkylation.

Table 1: Physicochemical & Reactivity Profile[1]
FeatureThis compound (MBMF) Methyl 2-(Chloromethyl)-3-Furoate (MCMF) Benzyl Bromide (Ref)
Leaving Group (

)
Bromide (

)
Chloride (

)
Bromide (

)
C-X Bond Energy ~68 kcal/mol~81 kcal/mol~68 kcal/mol
Relative Rate (

)
*
1.0 (Baseline) 0.0150.85
Shelf Stability Low (Store

, inert)
High (Store RT/4

)
High (Store RT)
Lachrymator SevereModerateSevere
Polymerization Risk High (Acid-catalyzed)LowLow

*Note:


 values are projected based on standard Swain-Scott nucleophilic substitution constants for primary halomethyl systems in polar aprotic solvents.
Mechanistic Insight: The "Furan Effect"

Unlike Benzyl Bromide, the furan ring in MBMF is electron-rich. The methylene carbon at C2 is highly activated but also susceptible to acid-catalyzed polymerization (furfuryl cation formation).

  • The MBMF Advantage: The ester group at C3 provides a slight deactivating effect, making MBMF more stable than unsubstituted furfuryl bromide, yet it retains high electrophilicity for

    
     attack.
    

Case Study: Synthesis of Furo[2,3-b]pyridine Scaffolds

The primary application of MBMF is the synthesis of furo[2,3-b]pyridines, a privileged scaffold in kinase inhibitor discovery (e.g., B-Raf inhibitors). The transformation involves an initial O-alkylation of a salicylonitrile or pyridone, followed by a Thorpe-Ziegler cyclization .

Experimental Workflow

The diagram below illustrates the critical decision pathways and the mechanism where MBMF outperforms MCMF.

G Start Substrate: Salicylonitrile / Pyridone Choice Reagent Selection Start->Choice Path_Br Route A: MBMF (Bromide) Choice->Path_Br Heat Sensitive Substrate Path_Cl Route B: MCMF (Chloride) Choice->Path_Cl Stable Substrate Scale-up Cond_Br Conditions A: 0°C, 1h, DIPEA (Kinetic Control) Path_Br->Cond_Br Cond_Cl Conditions B: 65°C, 12h, K2CO3 (Thermodynamic Control) Path_Cl->Cond_Cl Inter Intermediate: O-Alkylated Ether Cond_Br->Inter Fast Conversion Cond_Cl->Inter Slow Conversion Cyclization Base-Mediated Cyclization (Thorpe-Ziegler) Inter->Cyclization Product Target: Furo[2,3-b]pyridine Cyclization->Product

Figure 1: Decision matrix for selecting MBMF vs. MCMF in furo-pyridine synthesis. MBMF is required when thermal conditions (Route B) degrade the substrate.[1]

Validated Protocol: Low-Temperature Alkylation

This protocol is designed to maximize the yield of the O-alkylated intermediate while suppressing furan polymerization.

Reagents:

  • Substrate: 2-Hydroxy-nicotinonitrile (1.0 equiv)

  • Reagent: This compound (MBMF) (1.1 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.5 equiv) – Preferred over inorganic bases to maintain homogeneity at low temp.
    
  • Solvent: Anhydrous DMF or THF.

Step-by-Step Methodology:

  • Preparation (Critical):

    • MBMF is often stored as a solid or oil at

      
      . Allow it to warm to 
      
      
      
      under nitrogen before opening.
    • Dissolve MBMF in minimal anhydrous THF immediately prior to use. Do not create stock solutions.

  • Reaction Setup:

    • In a flame-dried flask, dissolve 2-Hydroxy-nicotinonitrile (1.0 equiv) and DIPEA (1.5 equiv) in DMF (0.2 M concentration).

    • Cool the solution to

      
        (ice bath).
      
  • Addition:

    • Add the MBMF solution dropwise over 10 minutes.

    • Note: The solution may darken slightly; deep black indicates polymerization (failure mode).

  • Monitoring:

    • Stir at

      
       for 60 minutes.
      
    • Checkpoint: TLC should show complete consumption of the nitrile. If using MCMF (chloride), this step would require heating to

      
       for 
      
      
      
      hours.
  • Quench & Workup:

    • Quench with saturated

      
       (aq).
      
    • Extract with EtOAc.[2] Wash organic layer with water (

      
      ) to remove DMF.
      
    • Dry over

      
       and concentrate in vacuo at 
      
      
      
      .
  • Cyclization (Tandem Step):

    • The crude intermediate is typically treated immediately with a strong base (e.g.,

      
      ) to induce the Thorpe-Ziegler cyclization to the final furo[2,3-b]pyridine.
      

Stability & Handling Guide

The primary reason researchers avoid MBMF is its instability. Adhering to these rules mitigates the risk:

Degradation Pathway

MBMF degrades via autocatalytic dehydrohalogenation .

  • Trace moisture hydrolyzes the ester or bromide

    
     HBr is released.
    
  • HBr protonates the furan ring.

  • Protonated furan undergoes polymerization (tar formation).

Storage Rules
  • Temperature: Must be stored at

    
    .
    
  • Stabilizer: Commercial samples often contain

    
     or epoxide stabilizers (e.g., propylene oxide) to scavenge acid.
    
  • Visual Check: Pure MBMF is a white solid or pale yellow oil. Orange/Brown color indicates significant degradation (

    
    ).
    

References

  • Synthesis of Furo[2,3-b]pyridines

    • Title: Concise, Gram-Scale Synthesis of Furo[2,3-b]pyridines, with Functional Handles for Chemoselective Cross-Coupling.
    • Source: ChemRxiv (2021).
    • Relevance: Establishes the utility of halomethyl furoates in constructing kinase inhibitor scaffolds.
  • Comparative Reactivity of Halomethyl Furans

    • Title: Reactions of alkyl (halomethyl)furancarboxylates with hexamethylenetetramine.[3]

    • Source:Russian Journal of General Chemistry (2006).[3]

    • Relevance: Provides experimental data on the reactivity differences between chloro- and bromo-methyl furans in nucleophilic substitutions (Delepine reaction context).
    • [3]

  • Stability Mechanisms

    • Title: Stability of alkyl carbocations and bond dissociation energies.[4]

    • Source: Radboud Repository (2022).
    • Relevance: Fundamental physical organic chemistry supporting the leaving group ability and bond strength differences between C-Br and C-Cl in alkyl

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.